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VPC-13566

Cat. No.: B1684039
M. Wt: 258.3 g/mol
InChI Key: FPKBNOVQNMJTEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VPC-13566 is a BF3-specific small molecule that acts as a potent androgen receptor (AR) inhibitor. It effectively inhibits AR transcriptional activity in vitro and suppresses the growth of AR-dependent prostate cancer (PCa) cell lines, including those resistant to enzalutamide . Its unique mechanism of action involves targeting the Binding Function 3 (BF3) pocket on the AR ligand-binding domain (LBD), a site distinct from the traditional androgen-binding site . By binding to the BF3 pocket, this compound disrupts the recruitment of key co-chaperones and co-activator proteins, such as BAG1L and SGTA, which are essential for full AR function . This inhibition through the BF3 site can functionally block the translocation of the AR into the nucleus, a critical step in the receptor's signaling pathway . Importantly, this compound has demonstrated efficacy in reducing the growth of AR-dependent PCa xenograft tumors in mice . Due to its novel target, this compound is a promising chemical probe for identifying unknown AR partners and is a candidate therapeutic for castration-resistant prostate cancer (CRPC), particularly in cases involving AR mutations that confer resistance to conventional anti-androgens like enzalutamide and ARN-509 . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14N2 B1684039 VPC-13566

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(7-methyl-1H-indol-3-yl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2/c1-12-5-4-7-14-15(11-19-18(12)14)17-10-9-13-6-2-3-8-16(13)20-17/h2-11,19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKBNOVQNMJTEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2)C3=NC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

VPC-13566: A Novel Androgen Receptor Antagonist for Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on its Mechanism of Action

This technical guide provides a comprehensive overview of the mechanism of action of VPC-13566, a novel small molecule inhibitor of the androgen receptor (AR), for researchers, scientists, and drug development professionals in the field of prostate cancer therapeutics.

Introduction: Targeting the Androgen Receptor in Prostate Cancer

The androgen receptor (AR) is a critical driver of prostate cancer progression, including the development of castration-resistant prostate cancer (CRPC).[1] While current therapies primarily target the androgen binding site (ABS) of the AR, the emergence of resistance mechanisms, such as AR mutations, necessitates the development of novel therapeutic strategies. This compound represents a promising approach by targeting a distinct site on the AR, the Binding Function 3 (BF3) pocket.[2]

Core Mechanism of Action: Disruption of AR Co-chaperone Interaction

This compound is a first-in-class small molecule that specifically binds to the BF3 pocket on the surface of the androgen receptor.[2][3][4] This interaction allosterically inhibits AR activity through a multi-faceted mechanism:

  • Inhibition of Co-chaperone Binding: The BF3 pocket is a crucial site for the interaction of the AR with various co-chaperone proteins that are essential for its proper folding, stability, and function.[5] this compound binding to the BF3 pocket competitively inhibits the binding of key co-chaperones, including the small glutamine-rich tetratricopeptide repeat (TPR)-containing protein alpha (SGTA) and BAG1L.[2][5]

  • Blockade of Nuclear Translocation: The interaction with co-chaperones is critical for the cytoplasmic-to-nuclear translocation of the AR upon androgen binding. By disrupting these interactions, this compound effectively prevents the AR from moving into the nucleus, a prerequisite for its transcriptional activity.[2][6]

  • Suppression of AR Transcriptional Activity: By sequestering the AR in the cytoplasm and preventing its nuclear localization, this compound ultimately leads to a significant reduction in the transcription of AR target genes, such as prostate-specific antigen (PSA), which are crucial for prostate cancer cell growth and survival.[2][7]

This unique mechanism of action allows this compound to overcome common resistance mechanisms associated with traditional anti-androgens that target the androgen binding site.[1]

Quantitative Data Summary

The preclinical efficacy of this compound has been demonstrated in various in vitro and in vivo models of prostate cancer.

Assay Cell Line/Model Metric This compound Enzalutamide (Comparator) Reference
Cell Viability (MTS Assay) LNCaP (Androgen-Sensitive)IC500.15 µMNot Reported in this study[2]
MR49F (Enzalutamide-Resistant)IC500.07 µMResistant[2]
PC3 (AR-Negative)EffectNo effectNot Reported in this study[2]
AR Transcriptional Activity (PSA Expression) LNCaPIC50~40 nM (for PSA expression inhibition)~50 nM (for PSA expression inhibition)[5]
MR49F (Enzalutamide-Resistant)EffectSignificant inhibition of PSA expressionNo significant inhibition[2]
In Vivo Tumor Growth (LNCaP Xenograft) LNCaP Xenograft ModelTumor Growth InhibitionSignificant suppression of tumor growthSignificant suppression of tumor growth[2]
LNCaP Xenograft ModelSerum PSA LevelsSignificant decreaseSignificant decrease[2]

Experimental Protocols

Cell Viability (MTS) Assay

This protocol is based on the methodology described by Lallous et al. (2016).[2]

  • Cell Seeding: Prostate cancer cell lines (LNCaP, MR49F, PC3) are seeded in 96-well plates at a density of 5,000 cells per well in their respective growth media.

  • Compound Treatment: After 24 hours, the cells are treated with a dose-response range of this compound (e.g., 0.01 to 10 µM) or vehicle control (DMSO).

  • Incubation: The plates are incubated for 4 days at 37°C in a humidified incubator with 5% CO2.

  • MTS Reagent Addition: Following incubation, MTS reagent (CellTiter 96 AQueous One Solution Cell Proliferation Assay, Promega) is added to each well according to the manufacturer's instructions.

  • Incubation and Absorbance Reading: The plates are incubated for 1-4 hours at 37°C, and the absorbance at 490 nm is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by non-linear regression analysis using graphing software.

AR Transcriptional Activity (PSA Expression) Assay

This protocol is based on the methodology described by Lallous et al. (2016).[2]

  • Cell Seeding and Hormone Deprivation: LNCaP or MR49F cells are seeded in 6-well plates. After reaching 70-80% confluency, the cells are hormone-deprived for 24 hours in phenol red-free RPMI medium supplemented with charcoal-stripped fetal bovine serum.

  • Compound Treatment and Androgen Stimulation: The cells are pre-treated with various concentrations of this compound or enzalutamide for 1 hour. Subsequently, the cells are stimulated with a synthetic androgen, R1881 (1 nM), for 24 hours.

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells using a suitable RNA isolation kit. First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.

  • Quantitative Real-Time PCR (qRT-PCR): The expression levels of the PSA gene (KLK3) and a housekeeping gene (e.g., GAPDH) are quantified by qRT-PCR using specific primers and a fluorescent dye-based detection system.

  • Data Analysis: The relative expression of the PSA gene is calculated using the delta-delta Ct method, normalized to the housekeeping gene. The IC50 for PSA expression inhibition is determined from the dose-response curve.

In Vivo Xenograft Tumor Growth Study

This protocol is based on the methodology described by Lallous et al. (2016).[2]

  • Animal Model: Male immunodeficient mice (e.g., NOD-SCID) are used.

  • Tumor Cell Implantation: LNCaP cells are suspended in Matrigel and subcutaneously injected into the flanks of the mice.

  • Tumor Growth and Castration: Tumor growth is monitored regularly. Once the tumors reach a specific volume, the mice undergo surgical castration to induce a castration-resistant state.

  • Compound Administration: When tumor regrowth and a rise in serum PSA are observed, the mice are randomized into treatment groups and treated with this compound (e.g., via intraperitoneal injection), enzalutamide, or a vehicle control.

  • Monitoring: Tumor volume and serum PSA levels are measured at regular intervals throughout the treatment period.

  • Data Analysis: Tumor growth curves and changes in serum PSA levels are plotted for each treatment group. Statistical analysis is performed to determine the significance of the anti-tumor effects.

Visualizations

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds to ABS AR_nucleus AR AR->AR_nucleus Nuclear Translocation SGTA SGTA SGTA->AR Binds to BF3 VPC13566 This compound VPC13566->AR Binds to BF3 (Inhibition) ARE Androgen Response Element (ARE) AR_nucleus->ARE Binds to DNA Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Activates

Caption: this compound Mechanism of Action on the AR Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start Start: Prostate Cancer Cell Lines treatment Treat with this compound (Dose-Response) start->treatment viability Cell Viability Assay (MTS) treatment->viability transcription AR Transcriptional Activity Assay (qPCR) treatment->transcription ic50_viability Determine IC50 (Viability) viability->ic50_viability ic50_transcription Determine IC50 (Transcription) transcription->ic50_transcription xenograft Establish LNCaP Xenograft Model ic50_viability->xenograft Inform In Vivo Dosing ic50_transcription->xenograft Inform In Vivo Dosing castration Induce Castration Resistance xenograft->castration treatment_vivo Treat with this compound castration->treatment_vivo monitoring Monitor Tumor Growth & Serum PSA treatment_vivo->monitoring efficacy Evaluate Anti-Tumor Efficacy monitoring->efficacy Logical_Relationship VPC13566 This compound BF3_Binding Binds to AR BF3 Pocket VPC13566->BF3_Binding CoChaperone_Inhibition Inhibits Co-chaperone (SGTA, BAG1L) Interaction BF3_Binding->CoChaperone_Inhibition Nuclear_Translocation_Block Blocks AR Nuclear Translocation CoChaperone_Inhibition->Nuclear_Translocation_Block Transcriptional_Inhibition Inhibits AR Transcriptional Activity Nuclear_Translocation_Block->Transcriptional_Inhibition Cell_Growth_Inhibition Inhibits Prostate Cancer Cell Growth Transcriptional_Inhibition->Cell_Growth_Inhibition Tumor_Regression Tumor Growth Inhibition/Regression Cell_Growth_Inhibition->Tumor_Regression

References

An In-depth Technical Guide to the Binding Site of VPC-13566 on the Androgen Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The androgen receptor (AR), a crucial driver of prostate cancer growth and progression, remains a primary therapeutic target. However, the emergence of resistance to conventional anti-androgens that target the ligand-binding domain highlights the urgent need for novel therapeutic strategies. VPC-13566 is a potent small molecule inhibitor of the androgen receptor that operates through a distinct mechanism of action, offering a promising alternative for the treatment of castration-resistant prostate cancer (CRPC), including forms resistant to enzalutamide.[1][2] This technical guide provides a comprehensive overview of the binding site of this compound on the androgen receptor, detailing the molecular interactions, mechanism of action, and the experimental evidence that underpins our current understanding.

The Binding Site: An Allosteric Pocket Known as Binding Function 3 (BF3)

This compound does not bind to the conventional androgen-binding site (ABS) within the ligand-binding domain (LBD) of the androgen receptor. Instead, it targets a distinct, allosteric pocket on the surface of the AR LBD known as the Binding Function 3 (BF3) site .[1][3] This site is spatially separate from the mutation-prone ABS, making it an attractive target to overcome common resistance mechanisms.[4]

The BF3 pocket is a shallow groove on the AR surface that is critical for the recruitment of co-chaperone proteins essential for AR stability, nuclear translocation, and transcriptional activity.[1][2] Molecular dynamics simulations and mutagenesis studies have begun to elucidate the key features of this binding site.

Key Interacting Residues and Molecular Interactions:

While a co-crystal structure of this compound bound to the androgen receptor is not publicly available, molecular modeling and experimental data provide significant insights into the interaction.

  • Molecular Dynamics (MD) Simulations: MD simulations have shown that this compound fits snugly within the BF3 pocket.[1][5] The binding is stable, with the 7-methylindole group of this compound maintaining a consistent pose, while the quinoline group exhibits some rotational freedom.[1] These simulations reveal that this compound occupies the same binding region as the hexapeptide motif (GARRPR) of the co-chaperone BAG1L, effectively acting as a competitive inhibitor for co-chaperone binding.[1] The binding is characterized by key hydrogen bond interactions and Van der Waals contacts.[1]

  • Mutagenesis Studies: Site-directed mutagenesis has been instrumental in confirming the BF3 pocket as the binding site for this compound. Mutations of residues within this pocket, such as F673E, N833W, and E837A , have been shown to disrupt the binding of this compound to the AR LBD, as demonstrated by Bio-Layer Interferometry (BLI) assays.[3]

Mechanism of Action: Disruption of Co-chaperone Interaction and Inhibition of Nuclear Translocation

The binding of this compound to the BF3 site initiates a cascade of events that ultimately leads to the inhibition of androgen receptor signaling.

  • Displacement of Co-chaperones: The primary mechanism of action of this compound is the disruption of the interaction between the androgen receptor and its essential co-chaperone proteins.[1] In the cytoplasm, this compound has been shown to interfere with the binding of the small glutamine-rich tetratricopeptide repeat (TPR)-containing protein alpha (SGTA).[1] In the nucleus, it competitively displaces the Bcl-2-associated athanogene 1 long isoform (BAG1L).[1][4]

  • Inhibition of Nuclear Translocation: The interaction with co-chaperones is critical for the proper trafficking of the androgen receptor from the cytoplasm to the nucleus upon androgen binding. By disrupting these interactions, this compound effectively blocks the nuclear translocation of the AR.[1]

  • Inhibition of Transcriptional Activity: With the androgen receptor unable to efficiently translocate to the nucleus and bind to androgen response elements (AREs) on the DNA, the transcription of AR-target genes, such as prostate-specific antigen (PSA), is significantly reduced.[1][3]

This multi-faceted mechanism of action, targeting a site outside the conventional ligand-binding pocket, makes this compound a promising candidate for overcoming resistance to current anti-androgen therapies.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro assays. While a specific dissociation constant (Kd) from direct binding assays has not been explicitly reported in the reviewed literature, the IC50 values from functional assays demonstrate its potent inhibitory activity.

Assay TypeCell LineParameterValue (µM)Reference
AR eGFP Transcriptional AssayLNCaPIC500.05[1]
AR eGFP Transcriptional Assay-IC500.071[3]
PSA Secretion AssayLNCaPIC500.08[1]
PSA Secretion AssayMR49F (Enzalutamide-resistant)IC500.35[1]
Cell Viability (MTS) AssayLNCaPIC500.15[1]
Cell Viability (MTS) AssayMR49F (Enzalutamide-resistant)IC500.07[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding and activity of this compound.

Bio-Layer Interferometry (BLI) for Direct Binding Analysis

This protocol is adapted from the methods described by Lallous et al. (2016).

Objective: To demonstrate the direct, reversible, and dose-dependent binding of this compound to the purified androgen receptor ligand-binding domain (AR LBD).

Materials:

  • Purified, biotinylated AR LBD

  • This compound stock solution in DMSO

  • Assay buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA)

  • Streptavidin-coated biosensors

  • BLI instrument (e.g., Octet RED96)

  • 96-well microplates

Procedure:

  • Sensor Hydration: Hydrate the streptavidin-coated biosensors in assay buffer for at least 10 minutes prior to use.

  • Protein Immobilization:

    • Load the hydrated biosensors with the biotinylated AR LBD by dipping them into wells containing the purified protein solution.

    • Monitor the loading step until a stable baseline is achieved, indicating successful immobilization.

  • Baseline: Equilibrate the protein-loaded sensors in assay buffer to establish a stable baseline prior to association.

  • Association:

    • Prepare a serial dilution of this compound in assay buffer (e.g., 5-50 µM). Include a buffer-only control.

    • Dip the sensors into the wells containing the different concentrations of this compound and monitor the binding in real-time.

  • Dissociation: Transfer the sensors to wells containing only assay buffer and monitor the dissociation of this compound from the AR LBD.

  • Data Analysis:

    • Reference-subtract the data using the buffer-only control.

    • Analyze the resulting sensorgrams to confirm dose-dependent binding and the reversible nature of the interaction. While not explicitly reported for this compound, kinetic parameters (kon, koff) and the dissociation constant (Kd) can be calculated by fitting the data to a 1:1 binding model if the data quality allows.

In Situ Proximity Ligation Assay (PLA) for Co-chaperone Displacement

This protocol is based on the methodology used by Lallous et al. (2016) to demonstrate the displacement of BAG1L from the AR.

Objective: To visualize and quantify the disruption of the AR-BAG1L interaction in cells upon treatment with this compound.

Materials:

  • LNCaP cells

  • Cell culture medium and supplements

  • This compound

  • R1881 (synthetic androgen)

  • Primary antibodies: rabbit anti-AR and mouse anti-BAG1L

  • PLA probes (anti-rabbit PLUS and anti-mouse MINUS)

  • Ligation and amplification reagents (Duolink® In Situ)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Culture LNCaP cells on chamber slides.

    • Treat the cells with this compound at the desired concentration for a specified time (e.g., 24 hours).

    • Induce AR nuclear translocation by treating with R1881 (e.g., 1 nM) for the final hours of incubation.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with Triton X-100.

  • Proximity Ligation Assay:

    • Block the cells to prevent non-specific antibody binding.

    • Incubate with the primary antibodies (anti-AR and anti-BAG1L).

    • Incubate with the PLA probes, which are secondary antibodies conjugated with oligonucleotides.

    • Perform the ligation step to create a circular DNA template if the probes are in close proximity (<40 nm).

    • Amplify the circular DNA template via rolling circle amplification, incorporating fluorescently labeled nucleotides.

  • Imaging and Quantification:

    • Mount the slides with a DAPI-containing mounting medium to visualize the nuclei.

    • Capture images using a fluorescence microscope.

    • Quantify the number of fluorescent PLA signals per cell. A significant reduction in the number of signals in this compound-treated cells compared to the control indicates disruption of the AR-BAG1L interaction.

Visualizations

VPC13566_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR_inactive Inactive AR SGTA SGTA AR_inactive->SGTA BF3 Interaction AR_activated Active AR AR_inactive->AR_activated AR_VPC AR-VPC13566 Complex Androgen Androgen Androgen->AR_inactive Binds to ABS VPC13566 This compound VPC13566->AR_inactive Binds to BF3 AR_nuc Nuclear AR AR_activated->AR_nuc Nuclear Translocation AR_VPC->SGTA Interaction Blocked AR_VPC_nuc AR-VPC13566 Complex AR_VPC->AR_VPC_nuc Nuclear Translocation Inhibited BAG1L BAG1L AR_nuc->BAG1L BF3 Interaction ARE ARE AR_nuc->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription Activation AR_VPC_nuc->BAG1L Interaction Blocked Blocked_Transcription Transcription Inhibited

Caption: Mechanism of action of this compound on the androgen receptor signaling pathway.

Experimental_Workflow_PLA start Seed LNCaP cells on chamber slides treatment Treat with this compound and R1881 start->treatment fix_perm Fix and Permeabilize Cells treatment->fix_perm primary_ab Incubate with Primary Antibodies (anti-AR and anti-BAG1L) fix_perm->primary_ab pla_probes Add PLA Probes (anti-rabbit PLUS, anti-mouse MINUS) primary_ab->pla_probes ligation Ligate Probes to Form Circular DNA pla_probes->ligation amplification Amplify via Rolling Circle Amplification with Fluorophores ligation->amplification imaging Image with Fluorescence Microscope amplification->imaging quantification Quantify PLA Signals per Cell imaging->quantification

Caption: Experimental workflow for the Proximity Ligation Assay (PLA).

Conclusion

This compound represents a significant advancement in the development of androgen receptor inhibitors. By targeting the allosteric BF3 site, it circumvents the limitations of traditional anti-androgens that bind to the androgen-binding site. Its mechanism of action, involving the disruption of crucial co-chaperone interactions and the subsequent inhibition of AR nuclear translocation and transcriptional activity, has been well-characterized through a combination of molecular modeling and robust experimental validation. The data presented in this guide underscores the potential of this compound as a novel therapeutic for castration-resistant prostate cancer and provides a solid foundation for further research and development in this area.

References

In-Depth Technical Guide: VPC-13566 and its Role in Inhibiting Androgen Receptor Transcriptional Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The androgen receptor (AR), a crucial driver of prostate cancer growth and progression, remains a primary therapeutic target. However, the emergence of resistance to conventional antiandrogen therapies that target the ligand-binding domain (LBD) of the AR presents a significant clinical challenge. VPC-13566 is a novel small molecule inhibitor that circumvents this resistance mechanism by targeting a distinct pocket on the AR known as the Binding Function-3 (BF3) site. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its efficacy in inhibiting AR transcriptional activity, particularly in castration-resistant prostate cancer (CRPC) models.

Mechanism of Action: Targeting the AR BF3 Pocket

This compound functions as a potent and specific inhibitor of the AR by binding to the BF3 pocket, a shallow groove on the surface of the AR LBD that is distinct from the androgen-binding site.[1][2] This allosteric inhibition disrupts the transcriptional activity of the AR through a multi-faceted mechanism:

  • Disruption of Co-chaperone Interaction: The BF3 site is a critical interface for the interaction of the AR with various co-chaperone proteins that are essential for its proper folding, stability, and nuclear translocation.[3][4] this compound competitively inhibits the binding of key co-chaperones, such as the small glutamine-rich tetratricopeptide repeat-containing protein alpha (SGTA) and BAG family molecular chaperone regulator 1L (BAG1L), to the BF3 pocket.[1][3]

  • Inhibition of Nuclear Translocation: By disrupting the interaction with cytoplasmic co-chaperones like SGTA, this compound effectively blocks the translocation of the AR from the cytoplasm into the nucleus, a prerequisite for its transcriptional activity.[1] This has been demonstrated through confocal microscopy and nuclear/cytoplasmic fractionation followed by Western blotting.

  • Inhibition of Transcriptional Activity: Even for any AR that may translocate to the nucleus, this compound's binding to the BF3 pocket can interfere with the recruitment of nuclear coactivators necessary for initiating the transcription of AR target genes.[3] This leads to a significant reduction in the expression of androgen-regulated genes, such as prostate-specific antigen (PSA).[1]

This unique mechanism of action allows this compound to overcome resistance mechanisms that affect LBD-targeting drugs, such as AR mutations and overexpression.[5]

Signaling Pathway

The following diagram illustrates the androgen receptor signaling pathway and the inhibitory action of this compound.

AR_Signaling_Pathway cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds HSP HSP SGTA SGTA AR->SGTA BF3 Interaction AR_dimer AR Dimer AR->AR_dimer VPC13566 This compound VPC13566->AR Binds to BF3 VPC13566->AR_dimer Blocks ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates

Caption: Androgen Receptor Signaling and this compound Inhibition.

Quantitative Data

This compound has demonstrated potent inhibitory activity across various prostate cancer cell lines, including those resistant to conventional therapies. The following tables summarize the key quantitative data.

Table 1: Inhibition of AR Transcriptional Activity and PSA Expression
Cell LineAssayCompoundIC50 (µM)Reference
LNCaPeGFP AR Transcriptional AssayThis compound0.05[1]
LNCaPeGFP AR Transcriptional AssayEnzalutamide0.19[1]
LNCaPPSA ExpressionThis compound0.08[1]
MR49F (Enzalutamide-Resistant)PSA ExpressionThis compound0.35[1]
MR49F (Enzalutamide-Resistant)PSA ExpressionEnzalutamideIneffective[1]
Table 2: Inhibition of Cell Viability
Cell LineAssayCompoundIC50 (µM)Reference
LNCaPMTS AssayThis compound0.15[1]
MR49F (Enzalutamide-Resistant)MTS AssayThis compound0.07[1]
PC3 (AR-Negative)MTS AssayThis compoundNo effect[1]
Table 3: Inhibition of AR Mutants by this compound
AR MutantIC50 (µM)Reference
Wild-Type0.12 - 0.2[5]
T878A0.25[5]
W742C0.33[5]
F877L0.45[5]
H875Y0.52[5]
L702H1.2[5]
V716M13.4[5]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

eGFP AR Transcriptional Assay

This assay quantitatively measures the transcriptional activity of the androgen receptor in response to treatment with this compound.

Materials:

  • LNCaP cells stably expressing an enhanced Green Fluorescent Protein (eGFP) reporter under the control of an androgen-responsive probasin promoter.

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • This compound and Enzalutamide.

  • 96-well microplates.

  • Fluorescence plate reader.

Protocol:

  • Cell Seeding: Seed LNCaP-eGFP cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and enzalutamide in cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Fluorescence Measurement: Measure the eGFP fluorescence intensity using a plate reader with excitation and emission wavelengths of 488 nm and 509 nm, respectively.

  • Data Analysis: Normalize the fluorescence readings to the vehicle control. Plot the normalized values against the compound concentrations and determine the IC50 values using a non-linear regression analysis.

MTS Cell Viability Assay

This colorimetric assay assesses the effect of this compound on the metabolic activity of prostate cancer cells, which is an indicator of cell viability.

Materials:

  • LNCaP, MR49F, and PC3 cells.

  • Cell culture medium.

  • This compound.

  • MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium).

  • 96-well microplates.

  • Absorbance plate reader.

Protocol:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for 4 days.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate the plates for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.

AR Nuclear Translocation Assay (Confocal Microscopy)

This assay visualizes the effect of this compound on the subcellular localization of the androgen receptor.

Materials:

  • LNCaP cells.

  • Glass coverslips.

  • Cell culture medium.

  • R1881 (synthetic androgen).

  • This compound and Enzalutamide.

  • Paraformaldehyde (PFA) for fixation.

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking buffer (e.g., 1% BSA in PBS).

  • Primary antibody against AR.

  • Fluorescently labeled secondary antibody.

  • DAPI for nuclear staining.

  • Confocal microscope.

Protocol:

  • Cell Culture: Grow LNCaP cells on glass coverslips.

  • Treatment: Treat the cells with 1 nM R1881 in the presence or absence of 10 µM this compound or enzalutamide for the desired time.

  • Fixation and Permeabilization: Fix the cells with 4% PFA and permeabilize with permeabilization buffer.

  • Immunostaining: Block non-specific binding and incubate with the primary AR antibody, followed by the fluorescently labeled secondary antibody.

  • Nuclear Staining: Stain the nuclei with DAPI.

  • Imaging: Mount the coverslips and visualize the cells using a confocal microscope.

Experimental Workflow Visualization

The following diagram outlines the typical workflow for evaluating the efficacy of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A 1. Cell Culture (LNCaP, MR49F, PC3) B 2. Compound Treatment (this compound, Enzalutamide) A->B C 3a. AR Transcriptional Activity (eGFP/Luciferase Assay) B->C D 3b. Cell Viability (MTS Assay) B->D E 3c. AR Nuclear Translocation (Confocal Microscopy) B->E F 4. Data Analysis (IC50 Determination) C->F D->F E->F G 5. Xenograft Model (e.g., LNCaP in mice) F->G Promising Results H 6. This compound Treatment G->H I 7. Tumor Growth & PSA Monitoring H->I J 8. Efficacy Assessment I->J

Caption: Workflow for this compound Efficacy Testing.

Conclusion

This compound represents a promising therapeutic agent for the treatment of prostate cancer, particularly in cases that have developed resistance to conventional antiandrogens. Its unique mechanism of targeting the AR BF3 pocket leads to the inhibition of AR nuclear translocation and transcriptional activity, effectively suppressing tumor cell growth. The quantitative data and experimental evidence presented in this guide underscore the potential of this compound as a next-generation AR inhibitor. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic utility.

References

Investigating the pharmacology of VPC-13566

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Pharmacology of VPC-13566

Introduction

This compound is a novel small-molecule inhibitor of the Androgen Receptor (AR), a critical driver in the progression of prostate cancer.[1][2] Unlike conventional anti-androgens that target the androgen binding site, this compound was developed to bind to an alternative pocket known as the Binding Function 3 (BF3) site.[1][3] This distinct mechanism of action allows it to overcome resistance mechanisms that affect traditional therapies, including those seen in castration-resistant prostate cancer (CRPC).[1][2] This document provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, pharmacological data, and the experimental protocols used for its evaluation.

Mechanism of Action

This compound exerts its inhibitory effects by specifically targeting the BF3 pocket on the AR's ligand-binding domain.[1][4] This interaction allosterically disrupts the normal function of the AR signaling pathway. The key steps in its mechanism are:

  • Co-chaperone Interaction Inhibition : The BF3 site is crucial for the recruitment of co-chaperone proteins, such as small glutamine-rich tetratricopeptide repeat-containing protein alpha (SGTA) in the cytoplasm and BAG family molecular chaperone regulator 1-long (BAG1L) in the nucleus.[1][5] this compound binding to the BF3 pocket physically blocks the binding of these essential co-chaperones.[1][6]

  • Inhibition of Nuclear Translocation : The interaction with cytoplasmic co-chaperones is a prerequisite for the AR to translocate from the cytoplasm into the nucleus upon androgen binding. By preventing this interaction, this compound effectively blocks the nuclear translocation of the AR.[1][4]

  • Suppression of Transcriptional Activity : With the AR unable to move into the nucleus and interact with nuclear co-chaperones, it cannot bind to androgen response elements (AREs) on DNA. This leads to the potent suppression of AR-regulated gene transcription, including the gene for Prostate-Specific Antigen (PSA), a key biomarker in prostate cancer.[1][3]

This mechanism is effective even against AR variants that have mutations in the androgen-binding site, which often confer resistance to drugs like enzalutamide.[2]

cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Androgen Androgen AR_inactive Inactive AR Androgen->AR_inactive Binds AR_active Active AR AR_inactive->AR_active Activates AR_active->AR_translocation Interacts with AR_nucleus AR AR_active->AR_nucleus Nuclear Translocation SGTA SGTA Co-chaperone VPC This compound VPC->AR_active Binds to BF3 Site ARE ARE on DNA AR_nucleus->ARE Binds Transcription Gene Transcription (e.g., PSA) ARE->Transcription Initiates

Caption: Mechanism of Action of this compound.

Pharmacological Data

In Vitro Pharmacology

This compound has demonstrated potent activity in various prostate cancer cell lines, including those resistant to standard therapies. Its efficacy was measured by its ability to inhibit AR transcriptional activity, reduce PSA expression, and decrease cell viability.

ParameterCell LineThis compound IC₅₀ (μM)Enzalutamide IC₅₀ (μM)Reference
AR Transcriptional Activity LNCaP0.050.19[1]
PSA Expression LNCaP0.08-[1]
MR49F (Enzalutamide-Resistant)0.35Ineffective[1]
Cell Viability (MTS Assay) LNCaP0.15-[1]
MR49F (Enzalutamide-Resistant)0.07-[1]
PC3 (AR-Independent)No Effect-[1]
Activity Against AR Mutants

A key advantage of this compound is its ability to inhibit a wide range of AR mutants that confer resistance to other anti-androgens. Since these mutations are typically located in the androgen-binding site, they do not affect the binding of this compound to the spatially distinct BF3 pocket.[2]

AR MutantThis compound IC₅₀ (μM)NotesReference
Wild-Type0.30-[2]
W742C0.12Bicalutamide resistant[2]
F877L1.1Enzalutamide resistant[2]
T878A0.21Activated by other steroids[2]
H875Y/T878A0.22Enzalutamide resistant[2]
M896V0.30-[2]

Note: This table presents a selection of the 24 AR mutants effectively suppressed by this compound, with IC₅₀ values ranging from 0.12 to 13.4 μM.[2]

In Vivo Pharmacology

The in vivo efficacy of this compound was assessed in a castration-resistant LNCaP xenograft mouse model. The compound demonstrated significant inhibition of both tumor growth and serum PSA levels.[1][4]

Treatment GroupDosageChange in Tumor VolumeChange in Serum PSA LevelReference
Vehicle-IncreaseIncrease[1]
This compound100 mg/kg BID (IP)Significant InhibitionSignificant Inhibition[1]
Enzalutamide10 mg/kgSignificant InhibitionSignificant Inhibition[1]

Experimental Protocols & Methodologies

Detailed methodologies are crucial for the replication and validation of pharmacological findings. Below are the protocols for the key experiments used to characterize this compound.

cluster_invitro In Vitro Characterization Workflow start Start: Compound Synthesis assay1 AR Transcriptional Assay (eGFP) Determine IC₅₀ for AR activity start->assay1 assay2 PSA Expression Assay (ELISA) Determine IC₅₀ for PSA reduction assay1->assay2 assay3 Cell Viability Assay (MTS) Determine IC₅₀ in various cell lines (LNCaP, MR49F, PC3) assay2->assay3 assay4 Binding Assay (BLI) Confirm direct binding to AR-LBD assay3->assay4 assay5 Interaction Assay (PLA) Confirm disruption of AR/Co-chaperone binding assay4->assay5 end_invitro End: In Vitro Profile Complete assay5->end_invitro

Caption: General workflow for the in vitro evaluation of this compound.
AR Transcriptional Activity Assay

This assay quantifies the ability of a compound to inhibit AR-mediated gene transcription.

  • Cell Line : LNCaP cells stably expressing an enhanced green fluorescent protein (eGFP) reporter under the control of an androgen-responsive promoter.

  • Protocol :

    • Seed cells in 96-well plates and allow them to attach overnight.

    • Treat cells with varying concentrations of this compound or control compounds (e.g., enzalutamide) in the presence of an androgen agonist (e.g., R1881).

    • Incubate for 24-48 hours.

    • Measure eGFP fluorescence using a plate reader.

    • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the maximal AR transcriptional activity.[1]

Cell Viability (MTS) Assay

This assay measures the effect of the compound on cell proliferation and viability.

  • Cell Lines : LNCaP, MR49F (enzalutamide-resistant), and PC3 (AR-negative).[1]

  • Protocol :

    • Seed cells in 96-well plates.

    • After 24 hours, treat the cells with a dose range of this compound for 4 days.[1]

    • Add MTS reagent ([3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium]) to each well and incubate for 1-4 hours.

    • Measure the absorbance at 490 nm. The absorbance is proportional to the number of viable cells.

    • Plot cell viability against compound concentration to determine the IC₅₀ value.[7]

Direct Binding Assay (Biolayer Interferometry - BLI)

BLI is used to measure the direct binding of a small molecule to a protein in real-time.

  • Materials : Purified AR ligand-binding domain (LBD) protein, biotinylated and immobilized on streptavidin biosensors.

  • Protocol :

    • Establish a baseline reading for the sensor in buffer.

    • Dip the sensor into solutions containing various concentrations of this compound (e.g., 5–50 μmol/L) to measure the association phase.[8]

    • Transfer the sensor back to a buffer-only solution to measure the dissociation phase.

    • Analyze the resulting binding curves to confirm a dose-dependent interaction.[4]

In Vivo Xenograft Model

This model assesses the anti-tumor activity of the compound in a living organism.

  • Model : Male immunodeficient mice with subcutaneously implanted LNCaP cells.

  • Protocol :

    • Castrate the mice once tumors are established to create a castration-resistant prostate cancer model.

    • When PSA levels recover, randomize mice into treatment groups (e.g., vehicle, this compound, enzalutamide).

    • Administer treatment via intraperitoneal (IP) injection. For this compound, a dose of 100 mg/kg was given twice daily.[1]

    • Monitor tumor volume using caliper measurements and serum PSA levels via blood sampling weekly for the duration of the study (e.g., 4 weeks).[1]

    • Monitor mice for any signs of toxicity.[1]

cluster_invivo In Vivo Xenograft Workflow start Start: LNCaP Cell Implantation (Immunodeficient Mice) step1 Tumor Establishment start->step1 step2 Surgical Castration (Induce Castration-Resistant State) step1->step2 step3 Monitor PSA Recovery step2->step3 step4 Randomize into Treatment Groups (Vehicle, this compound, Enzalutamide) step3->step4 step5 Administer Treatment (IP) (4 Weeks) step4->step5 step6 Weekly Monitoring: - Tumor Volume - Serum PSA - Animal Weight/Toxicity step5->step6 end_invivo End: Efficacy & Toxicity Assessed step6->end_invivo

Caption: Workflow for the in vivo evaluation of this compound.

Conclusion

This compound is a potent and specific inhibitor of the Androgen Receptor with a novel mechanism of action. By targeting the BF3 pocket, it disrupts AR co-chaperone interactions and nuclear translocation, leading to the suppression of AR signaling.[1] Its ability to inhibit the growth of enzalutamide-resistant prostate cancer cells and a wide array of AR mutants highlights its potential as a next-generation therapeutic for advanced and resistant prostate cancer.[1][2] While in vivo studies have shown promising efficacy, further optimization of its pharmacokinetic properties may be required for clinical advancement.[5]

References

An In-depth Technical Guide: The Impact of VPC-13566 on Androgen Receptor Co-chaperone Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of VPC-13566, a novel small-molecule inhibitor of the Androgen Receptor (AR). It details the compound's mechanism of action, focusing on its targeted disruption of AR co-chaperone interactions, and the subsequent impact on AR signaling and prostate cancer cell proliferation. This document synthesizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the critical pathways and workflows involved.

Introduction: Targeting the Androgen Receptor Beyond the Ligand-Binding Domain

The Androgen Receptor (AR) is a critical driver of prostate cancer progression. Therapies targeting the AR's ligand-binding domain (LBD), such as enzalutamide, have improved patient outcomes. However, the emergence of resistance, often through AR mutations or overexpression, necessitates the development of novel therapeutic strategies.

This compound represents a new class of AR inhibitors that does not target the androgen binding site. Instead, it specifically binds to an allosteric surface pocket on the AR LBD known as Binding Function 3 (BF3).[1][2] This site is crucial for the recruitment of co-chaperones that regulate AR stability, nuclear translocation, and transcriptional activity.[1][2] By targeting the BF3 pocket, this compound effectively blocks these essential co-chaperone interactions, offering a promising mechanism to overcome resistance to conventional anti-androgens.[1][3]

Mechanism of Action: Disruption of the AR-Chaperone Axis

This compound functions by physically occupying the BF3 pocket, thereby preventing the binding of key co-chaperone proteins.[1] This steric hindrance disrupts the highly regulated chaperone cycle required for AR maturation and function. Molecular dynamics simulations show that this compound tightly occupies the binding regions of peptide motifs found in co-chaperones, disrupting essential hydrogen bonds and Van der Waals contacts.[1]

The primary consequences of this disruption are:

  • Inhibition of Co-chaperone Binding: this compound directly competes with co-chaperones like BAG1L and SGTA for binding to the BF3 site.[1]

  • Blockade of AR Nuclear Translocation: A critical downstream effect is the failure of the AR to translocate from the cytoplasm to the nucleus upon androgen stimulation.[1][4]

  • Suppression of AR Transcriptional Activity: By preventing nuclear entry, this compound ensures the AR cannot bind to androgen response elements on DNA, thus inhibiting the transcription of target genes like Prostate-Specific Antigen (PSA).[1][2]

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified across various prostate cancer cell lines, including those resistant to conventional therapies. The data below is summarized from in vitro studies.

Table 1: IC50 Values for this compound in Prostate Cancer Cell Lines

Assay TypeCell LineThis compound IC50Notes
AR Transcriptional Activity LNCaP~50 nM[2]Measures the ability to inhibit AR-driven gene expression.
PSA Expression Inhibition LNCaP0.08 µM[1]Measures inhibition of a key AR target gene product.
MR49F (Enzalutamide-Resistant)0.35 µM[1]Demonstrates efficacy in a resistant cell line where enzalutamide is ineffective.
Cell Viability Inhibition LNCaP0.15 µM[1][5]Measures the effect on androgen-dependent cell growth.
MR49F (Enzalutamide-Resistant)0.07 µM[1][5]Shows potent inhibition of growth in resistant cells.
PC3 (AR-Negative)No effect[1][5]Confirms the AR-specific activity of the compound.

In vivo studies using xenograft models of castration-resistant prostate cancer have also shown that this compound significantly suppresses tumor growth and reduces serum PSA levels, comparable to the effects of enzalutamide in sensitive models.[1][5]

Impact on Specific AR Co-chaperone Interactions

The BF3 pocket is a critical hub for both cytoplasmic and nuclear co-chaperone binding. This compound's ability to block this site disrupts multiple stages of AR processing.

  • SGTA (Small glutamine-rich tetratricopeptide repeat-containing protein alpha): The use of this compound as a chemical probe led to the identification of SGTA as a key cytoplasmic AR-BF3 interacting partner.[1] SGTA is involved in the early stages of AR cytoplasmic regulation.

  • FKBP52 (52 kDa FK506-binding protein): The BF3 site is implicated in the FKBP52-dependent nuclear shuttling of the AR.[1] this compound is believed to interfere with the necessary exchange between cytoplasmic (SGTA) and nuclear-import (FKBP52) co-chaperones.[1]

  • BAG1L (Bcl-2-associated athanogene 1L): this compound was shown to effectively compete with the nuclear co-chaperone BAG1L for binding to the BF3 pocket.[1] BAG1L contains a GARRPR motif that is essential for its interaction with the BF3 site and plays a role in fine-tuning AR function within the nucleus.[1]

By affecting both cytoplasmic and nuclear cofactors, this compound targets two distinct pathways involved in AR function, which may reduce the likelihood of developing resistance.[1][2]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR_unbound Unbound AR AR_chaperone_complex AR-Hsp90-SGTA Complex AR_unbound->AR_chaperone_complex Binding Hsp90 Hsp90 Hsp90->AR_chaperone_complex SGTA SGTA SGTA->AR_chaperone_complex FKBP52 FKBP52 AR_activated_complex AR-Hsp90-FKBP52 Complex (Active) FKBP52->AR_activated_complex Androgen Androgen Androgen->AR_chaperone_complex Binding AR_chaperone_complex->AR_activated_complex Co-chaperone Exchange AR_nuclear AR AR_activated_complex->AR_nuclear Nuclear Translocation ARE ARE AR_nuclear->ARE Binds DNA Transcription Gene Transcription (e.g., PSA) ARE->Transcription Initiates

Figure 1: Standard AR signaling pathway involving co-chaperone exchange and nuclear translocation.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR_chaperone_complex AR-Hsp90 Complex Nuclear_Translocation_Blocked NUCLEAR TRANSLOCATION BLOCKED AR_chaperone_complex->Nuclear_Translocation_Blocked VPC13566 This compound VPC13566->AR_chaperone_complex Binds to BF3 Site SGTA SGTA SGTA->AR_chaperone_complex Binding Blocked FKBP52 FKBP52 FKBP52->AR_chaperone_complex Binding Blocked Transcription_Blocked Gene Transcription Inhibited

Figure 2: Mechanism of this compound, which blocks co-chaperone binding and AR nuclear translocation.

Key Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the activity of this compound.

Cell Viability (MTS) Assay
  • Objective: To determine the effect of this compound on the proliferation of prostate cancer cell lines.

  • Procedure:

    • Seed LNCaP, MR49F, and PC3 cells in 96-well plates in their respective growth media.

    • After 24 hours, treat the cells with a dose-response curve of this compound (e.g., 0.01 to 10 µM) or vehicle control (DMSO).

    • Incubate the cells for 4 days.

    • Add MTS reagent (CellTiter 96 AQueous One Solution) to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.[1]

Nuclear/Cytoplasmic Fractionation and Western Blot
  • Objective: To visually and quantitatively assess the inhibition of AR nuclear translocation.

  • Procedure:

    • Culture LNCaP cells and stimulate with an androgen (e.g., 1 nM R1881) in the presence of this compound (e.g., 10 µM) or vehicle control for a specified time (e.g., 24 hours).

    • Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit (e.g., NE-PER Nuclear and Cytoplasmic Extraction Reagents).

    • Quantify protein concentration in each fraction using a BCA assay.

    • Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against AR. Use antibodies for a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., α-tubulin) to verify fractionation purity.

    • Incubate with a corresponding HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate. The results will show a decrease in the AR signal in the nuclear fraction of this compound-treated cells.[1][4]

In Situ Proximity Ligation Assay (PLA)
  • Objective: To demonstrate the disruption of the AR-BAG1L interaction within intact cells.

  • Procedure:

    • Grow LNCaP cells on coverslips and treat with R1881 and this compound as described above.

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells and block with a blocking solution.

    • Incubate with primary antibodies raised in different species, one against AR and one against BAG1L.

    • Incubate with secondary antibodies conjugated with unique DNA oligonucleotides (PLA probes).

    • Perform the ligation step, where a connector oligonucleotide hybridizes to the two PLA probes only if they are in close proximity (<40 nm), forming a circular DNA template.

    • Amplify the circular DNA template via rolling-circle amplification.

    • Detect the amplified product with a fluorescently labeled probe.

    • Visualize the resulting fluorescent spots using a confocal microscope. A reduction in the number of spots per cell in the this compound-treated group indicates disruption of the AR-BAG1L interaction.[1]

Bio-Layer Interferometry (BLI)
  • Objective: To measure the direct binding kinetics of this compound to the purified AR-LBD.

  • Procedure:

    • Immobilize purified, biotinylated AR-LBD protein onto streptavidin-coated biosensors.

    • Establish a baseline reading by dipping the sensors in kinetics buffer.

    • Transfer the sensors to wells containing various concentrations of this compound to measure the association phase.

    • Transfer the sensors back to buffer-only wells to measure the dissociation phase.

    • The binding and dissociation are measured in real-time by detecting changes in the interference pattern of light reflected from the sensor tip.

    • Analyze the resulting sensorgrams to determine binding constants (Kon, Koff, and KD). A dose-dependent interaction confirms direct binding.[5]

start Seed LNCaP Cells on Coverslips treatment Treat with R1881 ± this compound start->treatment fix_perm Fix and Permeabilize Cells treatment->fix_perm primary_ab Add Primary Antibodies (anti-AR + anti-BAG1L) fix_perm->primary_ab pla_probes Add PLA Probes (Oligo-conjugated 2° Abs) primary_ab->pla_probes ligation Ligation Step (Forms circular DNA) pla_probes->ligation amplification Amplification Step (Rolling Circle Amplification) ligation->amplification detection Add Fluorescent Probes amplification->detection imaging Confocal Microscopy and Quantify Interaction Spots detection->imaging

Figure 3: Experimental workflow for the Proximity Ligation Assay (PLA) to detect AR-co-chaperone disruption.

Conclusion

This compound is a potent, BF3-specific AR inhibitor that functions through a novel mechanism of action. By preventing the binding of essential cytoplasmic and nuclear co-chaperones, it effectively halts AR nuclear translocation and subsequent transcriptional activity. This leads to the inhibition of prostate cancer cell growth, even in models resistant to current anti-androgen therapies. The data and methodologies presented herein underscore the potential of targeting the BF3 site as a clinically important strategy for the treatment of castration-resistant prostate cancer and provide a foundation for further research and development in this area.

References

The BF3 Pocket: A Critical Allosteric Hub in Androgen Receptor Function and a Novel Target for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The androgen receptor (AR), a key driver in the development and progression of prostate cancer, has long been a primary target for therapeutic intervention. However, the emergence of resistance to conventional antiandrogens that target the ligand-binding pocket (LBP) necessitates the exploration of alternative inhibitory strategies. This technical guide provides an in-depth examination of the Binding Function 3 (BF3) pocket, a distinct allosteric site on the AR ligand-binding domain (LBD). We will delve into the structural characteristics of the BF3 pocket, its crucial role in modulating AR function through interactions with co-chaperones and allosteric regulation of the Activation Function 2 (AF-2) site, and its emergence as a promising target for the development of novel therapeutics to overcome drug resistance in castration-resistant prostate cancer (CRPC). This guide consolidates key experimental findings, presents quantitative data for BF3-targeting compounds, and provides detailed methodologies for relevant assays, offering a comprehensive resource for researchers in the field.

Introduction: The Androgen Receptor and the Challenge of Resistance

The androgen receptor is a ligand-activated transcription factor that plays a pivotal role in male sexual development and the progression of prostate cancer.[1][2] Conventional therapies for advanced prostate cancer focus on androgen deprivation or direct inhibition of the AR's ligand-binding pocket (LBP) to block the binding of androgens like testosterone and dihydrotestosterone (DHT).[3] While initially effective, these treatments often lead to the development of castration-resistant prostate cancer (CRPC), where the AR signaling axis is reactivated through various mechanisms, including AR gene amplification, mutations in the LBP, and the expression of AR splice variants.[1] This has spurred the search for novel therapeutic strategies that target alternative sites on the AR to overcome resistance.[4]

The BF3 Pocket: Structure and Location

The Binding Function 3 (BF3) pocket is a surface-exposed cavity on the ligand-binding domain (LBD) of the androgen receptor.[3][5] It is structurally distinct from the canonical androgen-binding pocket and the coactivator binding groove known as Activation Function 2 (AF-2).[6][7] The BF3 pocket is formed by residues from helices H1, H3', and H9, as well as the loop connecting H3 and H3'.[5] X-ray crystal structures have revealed the precise architecture of this pocket and how it accommodates small molecule inhibitors.[6][7]

Functional Role of the BF3 Pocket in AR Activity

The BF3 pocket plays a multifaceted role in regulating androgen receptor function, primarily through two interconnected mechanisms: allosteric modulation of the AF-2 site and as a docking site for co-chaperone proteins.

Allosteric Regulation of the AF-2 Site

The AF-2 site is a critical groove on the AR LBD that recruits coactivator proteins containing an FXXLF motif, a crucial step for transcriptional activation.[5][7] The BF3 pocket is believed to allosterically regulate the conformation of the AF-2 site.[5][8] Binding of small molecules to the BF3 pocket can induce conformational changes that are transmitted to the AF-2 site, thereby inhibiting the recruitment of coactivators and suppressing AR transcriptional activity.[7][8] This allosteric communication between the BF3 and AF-2 pockets provides a mechanism to inhibit AR function even when the LBP is occupied by androgens.[9]

Interaction with Co-chaperones

The BF3 pocket also serves as a binding site for several co-chaperone proteins that are essential for proper AR folding, stability, and nuclear translocation.[10] Key interacting partners include:

  • BAG-1L (Bcl-2-associated athanogene 1L): This co-chaperone has been shown to interact with the BF3 pocket, and this interaction is important for fine-tuning AR function.[10]

  • FKBP52 (FK506-binding protein 52): The BF3 surface has been implicated in the FKBP52-dependent regulation of the AR.[5][10]

  • SGTA (Small glutamine-rich tetratricopeptide repeat-containing protein alpha): This co-chaperone has been identified as an important AR-BF3 interacting partner, and this interaction is crucial for AR nuclear translocation.[10]

By targeting the BF3 pocket, small molecule inhibitors can disrupt these critical co-chaperone interactions, leading to inhibition of AR nuclear translocation and subsequent transcriptional activity.[10]

The BF3 Pocket as a Therapeutic Target in CRPC

The unique characteristics of the BF3 pocket make it an attractive target for the development of novel antiandrogens, particularly for the treatment of CRPC.[4] Inhibitors that bind to the BF3 pocket can overcome resistance mechanisms associated with the LBP, such as mutations that convert antagonists into agonists.[11] Several small molecule inhibitors targeting the BF3 pocket have been developed and have shown promising preclinical activity.[4][11]

Quantitative Data on BF3 Pocket Inhibitors

The following table summarizes the inhibitory activities of selected compounds that have been reported to target the androgen receptor BF3 pocket.

CompoundTarget Cell LineAssay TypeIC50 (µM)Reference
VPC-13566LNCaPAR Transcriptional Activity~0.1[10]
This compoundMR49F (Enzalutamide-resistant)Cell Growth Inhibition~1[10]
Compound 66LNCaPAntiproliferative ActivityNot specified[6]
Compound 66MR49F (Enzalutamide-resistant)Antiproliferative ActivityNot specified[6]
3-(2,3-dihydro-1H-indol-2-yl)-1H-indoleLNCaPAnti-PSA ActivityNot specified[11]
3-(2,3-dihydro-1H-indol-2-yl)-1H-indoleMR49F (Enzalutamide-resistant)Anti-PSA ActivityNot specified[11]
DDE-DHT Release Assay54-82[12]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of the BF3 pocket and the evaluation of potential inhibitors.

X-Ray Crystallography

Objective: To determine the three-dimensional structure of the androgen receptor LBD in complex with a BF3-binding ligand.

Methodology:

  • Protein Expression and Purification: Express the human AR LBD (amino acids ~663-919) in a suitable expression system (e.g., E. coli). Purify the protein using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography.

  • Complex Formation: Incubate the purified AR LBD with a molar excess of the BF3-binding compound.

  • Crystallization: Screen for crystallization conditions using vapor diffusion methods (hanging or sitting drop) with various precipitants, buffers, and salt concentrations.

  • Data Collection: Collect X-ray diffraction data from a single, well-diffracting crystal at a synchrotron source.

  • Structure Determination and Refinement: Process the diffraction data and determine the structure using molecular replacement with a known AR LBD structure as a search model. Refine the model against the experimental data to obtain the final structure.[6][7]

Cell-Based Reporter Gene Assays

Objective: To quantify the functional activity (agonist or antagonist) of a test compound on androgen receptor transcriptional activity.[13][14]

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., LNCaP, which endogenously expresses AR, or a cell line engineered to express AR) in appropriate media.[15]

  • Transfection: Transfect the cells with a reporter plasmid containing an androgen-responsive element (ARE) driving the expression of a reporter gene (e.g., luciferase or green fluorescent protein).[13][14]

  • Compound Treatment: Treat the transfected cells with the test compound at various concentrations, in the presence or absence of a known androgen (e.g., DHT). Include appropriate controls (vehicle, known agonist, known antagonist).

  • Reporter Gene Measurement: After an incubation period, measure the reporter gene activity. For luciferase, lyse the cells and measure luminescence using a luminometer. For GFP, measure fluorescence using a fluorometer or flow cytometer.[13][14]

  • Data Analysis: Normalize the reporter activity to a control and plot the dose-response curves to determine IC50 (for antagonists) or EC50 (for agonists) values.[15]

Ligand Competition Binding Assays

Objective: To determine the ability of a test compound to compete with a radiolabeled ligand for binding to the androgen receptor.[16][17]

Methodology:

  • Receptor Preparation: Prepare a source of androgen receptor, such as cytosol from rat prostate or a purified recombinant AR protein.[18][19]

  • Competition Reaction: In a multi-well plate format, incubate the AR preparation with a constant concentration of a radiolabeled androgen (e.g., [3H]-DHT or [3H]-R1881) and varying concentrations of the unlabeled test compound.[16][17]

  • Separation of Bound and Free Ligand: Separate the AR-bound radioligand from the unbound radioligand. This can be achieved using methods like scintillation proximity assay (SPA), filtration, or dextran-coated charcoal.[16][17]

  • Quantification: Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound to determine the IC50 value, which represents the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[18]

Visualizing the BF3 Pocket's Role in AR Signaling and Experimental Workflows

Signaling Pathway of Androgen Receptor Activation and Inhibition via the BF3 Pocket

AR_Signaling_and_BF3_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_complex AR-HSP Complex Androgen->AR_complex Binds to LBP AR_ligand Ligand-Bound AR AR_complex->AR_ligand HSP Dissociation AR_dimer AR Dimer AR_ligand->AR_dimer Nuclear Translocation & Dimerization CoChaperone Co-chaperones (BAG-1L, FKBP52, SGTA) CoChaperone->AR_ligand Binds to BF3 Pocket BF3_Inhibitor BF3 Inhibitor BF3_Inhibitor->AR_ligand Blocks Co-chaperone Binding BF3_Inhibitor->AR_dimer Allosterically Inhibits Coactivator Recruitment ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Coactivator Coactivators (e.g., SRCs) ARE->Coactivator Recruits Transcription Gene Transcription Coactivator->Transcription Initiates

Caption: AR signaling and BF3 inhibitor mechanism.

Experimental Workflow for Screening BF3 Pocket Inhibitors

BF3_Inhibitor_Screening_Workflow start Start: Compound Library in_silico In Silico Screening (Virtual Docking to BF3 Pocket) start->in_silico binding_assay Binding Affinity Assay (e.g., SPA, BLI) in_silico->binding_assay Hits reporter_assay Cell-Based Reporter Assay (AR Transcriptional Activity) binding_assay->reporter_assay Confirmed Binders cell_prolif Cell Proliferation Assay (e.g., LNCaP, MR49F) reporter_assay->cell_prolif Active Compounds structural_studies Structural Studies (X-ray Crystallography) cell_prolif->structural_studies Potent Inhibitors in_vivo In Vivo Xenograft Models cell_prolif->in_vivo lead_compound Lead Compound Identification structural_studies->lead_compound in_vivo->lead_compound

Caption: Workflow for BF3 inhibitor discovery.

Logical Relationship of BF3 Pocket Function

BF3_Function_Logic cluster_interactions Molecular Interactions cluster_cellular_processes Cellular Processes cluster_outcome Functional Outcome BF3_Pocket BF3 Pocket CoChaperone_Binding Co-chaperone Binding (BAG-1L, FKBP52, SGTA) BF3_Pocket->CoChaperone_Binding Allosteric_Modulation Allosteric Modulation of AF-2 Site BF3_Pocket->Allosteric_Modulation AR_Stability AR Stability & Folding CoChaperone_Binding->AR_Stability Nuclear_Translocation AR Nuclear Translocation CoChaperone_Binding->Nuclear_Translocation Coactivator_Recruitment Coactivator Recruitment Allosteric_Modulation->Coactivator_Recruitment AR_Activity AR Transcriptional Activity AR_Stability->AR_Activity Nuclear_Translocation->AR_Activity Coactivator_Recruitment->AR_Activity

Caption: Functional logic of the BF3 pocket.

Conclusion and Future Directions

The BF3 pocket represents a paradigm shift in the targeting of the androgen receptor, moving beyond the conventional ligand-binding pocket to an allosteric site that offers new avenues for therapeutic intervention. The ability of BF3-targeted inhibitors to overcome resistance to current antiandrogens highlights the significant clinical potential of this approach. Future research should focus on the development of more potent and selective BF3 inhibitors with improved pharmacokinetic properties. A deeper understanding of the intricate allosteric network connecting the BF3 pocket with other functional domains of the AR will be crucial for the rational design of next-generation androgen receptor inhibitors. Furthermore, exploring the role of the BF3 pocket in other androgen-related pathologies beyond prostate cancer may unveil new therapeutic opportunities. This technical guide provides a solid foundation for researchers to advance our understanding and exploitation of the BF3 pocket in the fight against androgen-driven diseases.

References

Methodological & Application

Application Notes and Protocols for VPC-13566 in LNCaP Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VPC-13566 is a novel small molecule inhibitor of the Androgen Receptor (AR), a key driver of prostate cancer progression.[1][2][3] Unlike conventional anti-androgens that target the ligand-binding domain, this compound specifically targets the Binding Function 3 (BF3) pocket of the AR.[1][4] This unique mechanism of action disrupts the interaction of AR with co-chaperones, such as SGTA, which is crucial for its nuclear translocation and subsequent transcriptional activity.[1] By inhibiting AR nuclear localization, this compound effectively blocks downstream signaling pathways that promote tumor growth.[1][4][5] Preclinical studies have demonstrated the potent anti-tumor activity of this compound in various prostate cancer models, including the widely used LNCaP xenograft model, which represents androgen-sensitive prostate cancer.[1][6][7] Notably, this compound has also shown efficacy in enzalutamide-resistant models, suggesting its potential to overcome common resistance mechanisms.[1]

These application notes provide a comprehensive guide for the utilization of this compound in LNCaP xenograft models, including detailed experimental protocols, data presentation, and visualization of the underlying signaling pathways.

Data Presentation

The following table summarizes the in vivo efficacy of this compound in a castration-resistant LNCaP xenograft model.

Treatment GroupDosage & ScheduleMean Tumor Volume (% of initial)Mean Serum PSA (% of initial)
Vehicle5% DMSO, 10% (2-Hydroxypropyl)-β-cyclodextrin, 85% water; IPIncreasedIncreased
This compound100 mg/kg BID IP (5 days), then 200 mg/kg/day IP (2 days/week) for 4 weeksSignificantly DecreasedSignificantly Decreased
Enzalutamide10 mg/kg IPDecreasedDecreased

Data compiled from preclinical studies.[8] Actual results may vary based on experimental conditions.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general experimental workflow for its evaluation in LNCaP xenograft models.

VPC13566_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR AR Androgen->AR Binds HSP90 HSP90 AR->HSP90 Complex SGTA SGTA AR->SGTA Interaction at BF3 AR_N AR AR->AR_N Nuclear Translocation This compound This compound This compound->AR Binds to BF3 This compound->AR_N Blocks ARE Androgen Response Element AR_N->ARE Binds Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Activates LNCaP_Xenograft_Workflow Cell_Culture LNCaP Cell Culture Cell_Harvest Cell Harvest & Preparation Cell_Culture->Cell_Harvest Xenograft_Implantation Subcutaneous Implantation in Immunocompromised Mice Cell_Harvest->Xenograft_Implantation Tumor_Growth Tumor Growth Monitoring Xenograft_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment with this compound or Vehicle Randomization->Treatment Monitoring Tumor Volume & PSA Monitoring Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint

References

Application Notes and Protocols for VPC-13566 in Prostate Cancer Cell Growth Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VPC-13566 is a novel small molecule inhibitor that targets the Binding Function 3 (BF3) pocket of the Androgen Receptor (AR), a critical driver of prostate cancer (PCa) progression.[1][2][3] Unlike conventional anti-androgens that target the ligand-binding domain, this compound offers an alternative mechanism of action, making it a promising therapeutic candidate, particularly in the context of castration-resistant prostate cancer (CRPC) and resistance to existing therapies.[1][3] These application notes provide detailed protocols for utilizing this compound to inhibit PCa cell growth and assess its efficacy.

Mechanism of Action

This compound allosterically inhibits AR activity by binding to the BF3 pocket on the receptor's surface.[1][4] This binding disrupts the interaction of AR with essential co-chaperones, such as SGTA and BAG1L, which are crucial for the receptor's nuclear translocation and subsequent transcriptional activity.[1][5] By preventing the nuclear localization of the AR, this compound effectively abrogates the transcription of AR-dependent genes, including Prostate-Specific Antigen (PSA), leading to the inhibition of tumor cell growth.[1]

This compound Mechanism of Action cluster_0 Cytoplasm cluster_1 Nucleus AR Androgen Receptor (AR) AR_nucleus AR AR->AR_nucleus Nuclear Translocation Androgen Androgen Androgen->AR Binds to LBD VPC13566 This compound VPC13566->AR Binds to BF3 pocket CoChaperone Co-chaperones (SGTA) VPC13566->CoChaperone Blocks Interaction VPC13566->AR_nucleus Inhibits CoChaperone->AR Interaction CoChaperone->AR_nucleus Facilitates ARE Androgen Response Element (ARE) AR_nucleus->ARE Transcription Gene Transcription (e.g., PSA) ARE->Transcription CellGrowth Cell Growth & Proliferation Transcription->CellGrowth

This compound inhibits AR nuclear translocation.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various prostate cancer cell lines. The following tables summarize the key IC50 values for inhibiting cell viability and AR transcriptional activity.

Table 1: Inhibition of Cell Viability by this compound

Cell LineDescriptionIC50 (µM)Citation
LNCaPAndrogen-sensitive human prostate adenocarcinoma0.15[1]
MR49FEnzalutamide-resistant LNCaP derivative0.07[1]
PC3Androgen-independent human prostate cancerNo effect[1]

Table 2: Inhibition of AR Transcriptional Activity and PSA Expression by this compound

AssayCell LineIC50 (µM)Citation
AR eGFP Transcriptional AssayLNCaP0.05 - 0.071[1][3]
PSA ExpressionLNCaP0.08
PSA ExpressionMR49F0.35
AR Mutants Transcriptional ActivityVarious0.12 - 13.4[6]

Experimental Protocols

Cell Culture

a. LNCaP Cells:

  • Media: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 IU/mL penicillin, and 100 µg/mL streptomycin.[7]

  • Culture Conditions: Maintain at 37°C in a humidified atmosphere with 5% CO2.[8]

  • Subculture: Passage cells when they reach 70-80% confluency. Use 0.25% Trypsin-EDTA for detachment.[9] Recommended seeding density is 1-2 x 10^4 cells/cm².[8]

b. MR49F (Enzalutamide-Resistant) Cells:

  • Derived from LNCaP cells through long-term culture in the presence of enzalutamide.[10]

  • Media and Culture Conditions: Same as for LNCaP cells, with the addition of 10 µM enzalutamide to the culture medium to maintain the resistant phenotype.

Cell Viability (MTS) Assay

This protocol is for determining the dose-dependent effect of this compound on the viability of prostate cancer cells.

MTS Cell Viability Assay Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat with this compound (various concentrations) incubate1->treat incubate2 Incubate for 4 days treat->incubate2 add_mts Add MTS reagent incubate2->add_mts incubate3 Incubate for 1-4h add_mts->incubate3 read Measure absorbance at 490 nm incubate3->read analyze Analyze data and calculate IC50 read->analyze end End analyze->end

Workflow for the MTS cell viability assay.

Materials:

  • Prostate cancer cells (e.g., LNCaP, MR49F)

  • 96-well cell culture plates

  • Complete culture medium

  • This compound stock solution (dissolved in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Add the desired concentrations of this compound to the wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the cells with the compound for 4 days.[1]

  • MTS Addition: Add 20 µL of MTS reagent to each well.[11]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[11]

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

AR Transcriptional Activity (Luciferase Reporter) Assay

This assay measures the ability of this compound to inhibit androgen-induced AR transcriptional activity.

Luciferase Reporter Assay Workflow start Start seed Seed cells in 24-well plate start->seed transfect Co-transfect with AR reporter and Renilla plasmids seed->transfect incubate1 Incubate for 24h transfect->incubate1 treat Treat with this compound and androgen (e.g., R1881) incubate1->treat incubate2 Incubate for 24h treat->incubate2 lyse Lyse cells incubate2->lyse measure Measure Firefly and Renilla luciferase activity lyse->measure normalize Normalize Firefly to Renilla activity measure->normalize analyze Analyze data and calculate IC50 normalize->analyze end End analyze->end

Workflow for the luciferase reporter assay.

Materials:

  • Prostate cancer cells (e.g., LNCaP)

  • 24-well cell culture plates

  • AR-responsive firefly luciferase reporter plasmid (e.g., containing a probasin promoter)

  • Renilla luciferase control plasmid (for normalization)

  • Transfection reagent

  • This compound stock solution

  • Androgen (e.g., R1881)

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the AR-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubation: Incubate for 24 hours to allow for plasmid expression.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO). After a pre-incubation period (e.g., 1 hour), add a synthetic androgen like R1881 (e.g., 0.1 nM) to stimulate AR activity.

  • Incubation: Incubate for an additional 24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Calculate the percentage of inhibition relative to the androgen-stimulated control and determine the IC50 value.

Conclusion

This compound is a potent inhibitor of AR signaling in both androgen-sensitive and enzalutamide-resistant prostate cancer cells. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in their specific experimental settings. The optimal concentration of this compound for inhibiting PCa cell growth is in the sub-micromolar range, with specific IC50 values dependent on the cell line and assay conditions.

References

Application Notes and Protocols: VPC-13566 Solubility and Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and preparation of stock solutions of VPC-13566, a potent androgen receptor (AR) inhibitor. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Physicochemical and Solubility Data

A summary of the key physicochemical properties and solubility of this compound is presented in Table 1. This data is essential for the accurate preparation of stock solutions and subsequent experimental dilutions.

ParameterValueReference
Molecular Weight 258.32 g/mol [1]
Solubility in DMSO 65 mg/mL (251.63 mM)
Appearance White to off-white solid powder

Note: It is recommended to perform sonication to facilitate the dissolution of this compound in DMSO.[2]

Stock Solution Preparation Protocol

This protocol outlines the steps for preparing a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile, amber glass or polypropylene vials

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Vortex mixer

  • Sonicator (optional, but recommended)[2]

Procedure:

  • Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture. Gently tap the vial to ensure all the powder is at the bottom.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or directly in the storage vial.

  • Solvent Addition: Based on the desired stock concentration, calculate the required volume of DMSO. For example, to prepare a 10 mM stock solution from 1 mg of this compound:

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molar Concentration (mol/L)

    • Volume (µL) = ((0.001 g / 258.32 g/mol ) / 0.010 mol/L) * 1,000,000 µL/L = 38.7 µL

    • Add 38.7 µL of DMSO to 1 mg of this compound.

  • Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, briefly sonicate the solution to aid dissolution.[2] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile vials.[3]

  • Storage Conditions: Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1][2] As a powder, this compound can be stored at -20°C for up to 3 years.[2]

Experimental Workflow: From Stock to Working Solution

The following diagram illustrates the general workflow for preparing a working solution of this compound from a concentrated DMSO stock for use in cell-based assays.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot storage Store at -20°C or -80°C aliquot->storage thaw Thaw a Single Aliquot storage->thaw Retrieve from Storage dilute Serially Dilute in Cell Culture Medium thaw->dilute incubate Add to Cells dilute->incubate

Caption: Workflow for this compound solution preparation.

In Vitro Assay Considerations

This compound has been shown to be a potent inhibitor of AR transcriptional activity and the growth of prostate cancer cell lines.

  • Working Concentrations: The effective concentration of this compound can vary depending on the cell line and assay. For example, IC50 values for inhibiting AR transcriptional activity in LNCaP cells were in the range of 0.05 µM to 0.19 µM.[4] For inhibiting cell growth, IC50 values were 0.15 µM for LNCaP cells and 0.07 µM for enzalutamide-resistant cells.[4] For various AR mutants, the IC50 values for inhibition ranged from 0.12 to 13.4 µM.[5] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

  • DMSO Concentration: When preparing working solutions by diluting the DMSO stock in aqueous-based cell culture media, ensure that the final concentration of DMSO is kept low, typically below 0.1% to 0.5%, to avoid solvent-induced cytotoxicity.[3][6] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

  • Precipitation: Small molecule inhibitors dissolved in DMSO may precipitate when diluted into aqueous solutions. To minimize this, it is advisable to make intermediate dilutions of the stock solution in DMSO before the final dilution into the aqueous medium.[6]

Signaling Pathway Context

This compound is an inhibitor of the Androgen Receptor (AR), a key driver in prostate cancer. The simplified diagram below illustrates the canonical AR signaling pathway that is disrupted by this compound.

G cluster_0 Cytoplasm cluster_1 Nucleus androgen Androgen ar_hsp AR-HSP Complex androgen->ar_hsp ar Androgen Receptor (AR) ar_dimer AR Dimer ar->ar_dimer Dimerization hsp HSP ar_hsp->ar HSP Dissociation ar_dimer_nuc AR Dimer ar_dimer->ar_dimer_nuc Nuclear Translocation vpc This compound vpc->ar Inhibition are Androgen Response Element (ARE) ar_dimer_nuc->are transcription Gene Transcription are->transcription

Caption: Simplified Androgen Receptor signaling pathway.

References

Application Notes: Probing the VPC-13566 and Androgen Receptor Interaction Using Proximity Ligation Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Androgen Receptor (AR) is a crucial transcription factor in the development and progression of prostate cancer.[1][2][3] Targeting the AR signaling pathway is a primary strategy in prostate cancer therapy. VPC-13566 is a novel small molecule inhibitor that targets the Binding Function 3 (BF3) pocket of the AR, representing a promising therapeutic approach.[4][5][6][7] Understanding the direct interaction of this compound with AR in a cellular context is essential for its development and for elucidating its mechanism of action. The Proximity Ligation Assay (PLA) is a highly sensitive and specific method for visualizing and quantifying protein-protein interactions, protein modifications, and, in this application, the binding of a small molecule to its protein target in situ.[8][9][10][11] PLA offers single-molecule resolution and provides quantitative data on the proximity of two molecules within a cell.[12] This application note provides a detailed protocol for utilizing PLA to study the interaction between this compound and the Androgen Receptor.

Principle of the Proximity Ligation Assay

The Proximity Ligation Assay (PLA) detects the close proximity of two molecules (in this case, AR and a molecule indicative of this compound's presence or effect) using a pair of primary antibodies raised in different species.[9][12] Secondary antibodies, each linked to a unique short DNA oligonucleotide (PLA probe), bind to the primary antibodies.[9][12] When the two PLA probes are in close proximity (typically less than 40 nm), the oligonucleotides can be ligated to form a circular DNA molecule.[8][9] This DNA circle then serves as a template for rolling-circle amplification, generating a long DNA product that can be detected and visualized as a distinct fluorescent spot using fluorescently labeled oligonucleotides.[9][12] Each spot represents a single interaction event, allowing for quantification.

Application in Studying this compound and AR Interaction

Directly detecting a small molecule like this compound with a primary antibody can be challenging. An indirect approach is often employed, such as detecting the displacement of a known AR-interacting protein by this compound. For instance, research has shown that this compound displaces the co-chaperone BAG1L from the BF3 pocket of AR.[5][6] Therefore, a decrease in the AR-BAG1L PLA signal upon treatment with this compound provides evidence of the small molecule's binding to AR in the intended pocket.

Data Presentation

The following tables summarize key quantitative data regarding this compound, providing a reference for expected outcomes and experimental design.

Table 1: In Vitro Efficacy of this compound

Cell LineAR StatusIC50 (µM) of this compoundReference
LNCaPAR-dependent, enzalutamide-sensitive0.15[5][6]
MR49FAR-dependent, enzalutamide-resistant0.07[5][6]
PC3AR-independentNo effect[5][6]

Table 2: Effect of this compound on AR Transcriptional Activity

Cell LineAssayIC50 (µM) of this compoundReference
LNCaPeGFP Reporter Assay0.05[5]

Signaling Pathway and Experimental Workflow Diagrams

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR AR AR_dimer AR Dimerization AR->AR_dimer Nuclear Translocation HSP Heat Shock Proteins AR_HSP->AR HSP Dissociation This compound This compound This compound->AR Inhibits (BF3 pocket) ARE Androgen Response Element (DNA) AR_dimer->ARE Binds Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth

Caption: Androgen Receptor (AR) Signaling Pathway and Inhibition by this compound.

PLA_Workflow cluster_sample_prep Sample Preparation cluster_pla_procedure Proximity Ligation Assay cluster_analysis Data Acquisition and Analysis Cell_Culture 1. Seed and treat cells (e.g., LNCaP with this compound) Fix_Perm 2. Fix and permeabilize cells Cell_Culture->Fix_Perm Blocking 3. Block non-specific binding Fix_Perm->Blocking Primary_Ab 4. Incubate with primary antibodies (e.g., anti-AR and anti-BAG1L) Blocking->Primary_Ab PLA_Probes 5. Add PLA probes (secondary Ab with DNA oligonucleotides) Primary_Ab->PLA_Probes Ligation 6. Ligate oligonucleotides to form a circle PLA_Probes->Ligation Amplification 7. Amplify with DNA polymerase (Rolling Circle Amplification) Ligation->Amplification Detection 8. Hybridize with fluorescent probes Amplification->Detection Imaging 9. Image with fluorescence microscope Detection->Imaging Quantification 10. Quantify PLA signals (spots) per cell Imaging->Quantification

Caption: Experimental Workflow for the Proximity Ligation Assay.

Logical_Relationship This compound This compound AR AR This compound->AR Binds to BF3 pocket AR_BAG1L_Interaction AR-BAG1L Interaction This compound->AR_BAG1L_Interaction Disrupts AR->AR_BAG1L_Interaction BAG1L BAG1L BAG1L->AR_BAG1L_Interaction PLA_Signal PLA Signal (Fluorescent spots) AR_BAG1L_Interaction->PLA_Signal Generates

Caption: Logical Relationship of this compound, AR, BAG1L, and the PLA Signal.

Experimental Protocols

Materials
  • Cell Line: LNCaP (AR-positive prostate cancer cell line)

  • Compound: this compound (MedChemExpress or other supplier)

  • Primary Antibodies:

    • Rabbit anti-AR antibody

    • Mouse anti-BAG1L antibody

  • Proximity Ligation Assay Kit: Duolink® In Situ Detection Reagents (e.g., Sigma-Aldrich) containing:

    • PLA probes (anti-rabbit PLUS, anti-mouse MINUS)

    • Ligation buffer and ligase

    • Amplification buffer and polymerase

    • Detection reagents (fluorescently labeled oligonucleotides)

    • Blocking solution

    • Antibody diluent

    • Wash buffers

  • Reagents for Cell Culture and Staining:

    • RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin

    • Charcoal-stripped FBS

    • Androgen (e.g., R1881)

    • Phosphate-buffered saline (PBS)

    • Formaldehyde or methanol for fixation

    • Triton X-100 or saponin for permeabilization

    • DAPI for nuclear counterstaining

    • Mounting medium

  • Equipment:

    • Cell culture incubator

    • Fluorescence microscope with appropriate filters

    • Image analysis software (e.g., ImageJ, CellProfiler)

Protocol

1. Cell Culture and Treatment

  • Culture LNCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • For experiments, seed LNCaP cells onto glass coverslips in 24-well plates.

  • Once cells reach the desired confluency, replace the medium with RPMI-1640 containing 5% charcoal-stripped FBS for 24-48 hours to starve the cells of androgens.

  • Treat the cells with this compound at various concentrations (e.g., based on IC50 values) for the desired duration. Include vehicle control (e.g., DMSO) and positive control (e.g., androgen stimulation with R1881 to promote AR-co-chaperone interaction) groups.[5]

2. Cell Fixation and Permeabilization

  • Wash the cells twice with PBS.

  • Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature or with ice-cold methanol at -20°C for 10 minutes.[13]

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.[13]

  • Wash the cells three times with PBS.

3. Proximity Ligation Assay (following manufacturer's instructions, e.g., Duolink®)

  • Blocking: Add the blocking solution to each coverslip and incubate in a humidified chamber for 1 hour at 37°C.[12]

  • Primary Antibody Incubation: Dilute the primary antibodies (rabbit anti-AR and mouse anti-BAG1L) in the antibody diluent. Remove the blocking solution and add the primary antibody mixture to the coverslips. Incubate in a humidified chamber overnight at 4°C.[8]

  • Washing: Wash the coverslips twice with Wash Buffer A.

  • PLA Probe Incubation: Dilute the anti-rabbit PLUS and anti-mouse MINUS PLA probes in antibody diluent. Add the PLA probe mixture to the coverslips and incubate in a humidified chamber for 1 hour at 37°C.[8]

  • Washing: Wash the coverslips twice with Wash Buffer A.

  • Ligation: Dilute the ligase in the ligation buffer. Add the ligation mixture to the coverslips and incubate in a humidified chamber for 30 minutes at 37°C.[9]

  • Washing: Wash the coverslips twice with Wash Buffer A.

  • Amplification: Dilute the polymerase in the amplification buffer. Add the amplification mixture to the coverslips and incubate in a humidified chamber for 100 minutes at 37°C.[9]

  • Washing: Wash the coverslips twice with Wash Buffer B.

  • Detection: Dilute the fluorescently labeled detection oligonucleotides in Wash Buffer B. Add the detection mixture to the coverslips and incubate in a humidified chamber for 30 minutes at 37°C in the dark.

  • Final Washes: Wash the coverslips twice with Wash Buffer B.

  • Mounting: Mount the coverslips onto glass slides using mounting medium containing DAPI.

4. Imaging and Data Analysis

  • Visualize the samples using a fluorescence microscope. Acquire images of the DAPI (blue) and PLA (e.g., red or green) channels.

  • Quantify the number of PLA signals (spots) per cell using image analysis software.

  • Normalize the number of PLA signals to the number of cells (DAPI-stained nuclei) in each field of view.

  • Perform statistical analysis to compare the number of PLA signals between different treatment groups. A significant decrease in the number of AR-BAG1L PLA signals in this compound-treated cells compared to the control would indicate that this compound is disrupting this interaction by binding to the AR.

Conclusion

The Proximity Ligation Assay is a powerful and versatile tool for studying the interaction of the small molecule inhibitor this compound with its target, the Androgen Receptor, within the native cellular environment. By quantifying the disruption of a known AR protein-protein interaction, this protocol provides a robust method to confirm target engagement and elucidate the mechanism of action of this compound. This approach is valuable for researchers in oncology, drug discovery, and molecular pharmacology.

References

Application Note: Determination of VPC-13566 Binding Kinetics to the Androgen Receptor Using Biolayer Interferometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The androgen receptor (AR), a crucial driver in the progression of prostate cancer, remains a primary target for therapeutic intervention. VPC-13566 is a novel small molecule inhibitor that targets the Binding Function 3 (BF3) pocket on the AR, a site distinct from the conventional ligand-binding domain.[1][2] This alternative binding mechanism presents a promising strategy to overcome resistance to current anti-androgen therapies.[2] Biolayer interferometry (BLI) is a label-free optical biosensing technique that allows for the real-time monitoring of biomolecular interactions, providing valuable kinetic data on the association and dissociation of molecules.[3] This application note provides a detailed protocol for utilizing BLI to characterize the binding kinetics of this compound to the AR ligand-binding domain (LBD).

Principle of Biolayer Interferometry

Biolayer interferometry measures changes in the interference pattern of white light reflected from two surfaces: a layer of immobilized biomolecules on a biosensor tip and an internal reference layer. When an analyte in solution binds to the immobilized ligand on the biosensor tip, the thickness of the biological layer increases. This change in thickness results in a wavelength shift in the interference pattern, which is monitored in real-time. The rate of this shift during the association phase provides the association rate constant (kₐ), while the rate of decay during the dissociation phase (when the sensor is moved to a buffer-only solution) yields the dissociation rate constant (kₑ). The equilibrium dissociation constant (Kₑ), a measure of binding affinity, can then be calculated from the ratio of kₑ to kₐ.

Androgen Receptor Signaling and this compound Mechanism of Action

The androgen receptor is a ligand-activated transcription factor. In its inactive state, it resides in the cytoplasm complexed with heat shock proteins. Upon binding to androgens, the AR undergoes a conformational change, dissociates from the chaperone proteins, dimerizes, and translocates to the nucleus. Inside the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, recruiting co-regulators to initiate the transcription of target genes involved in cell growth and proliferation.

This compound exerts its inhibitory effect by binding to the BF3 pocket on the AR's surface. This binding event allosterically disrupts the interaction of AR with essential co-chaperones, such as SGTA (small glutamine-rich tetratricopeptide repeat-containing protein alpha), which are necessary for its proper folding and nuclear translocation.[2] By preventing these crucial protein-protein interactions, this compound effectively blocks the nuclear translocation and subsequent transcriptional activity of the AR.[2]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP AR-HSP Complex AR->AR_HSP Forms complex CoChaperone Co-Chaperones (e.g., SGTA) AR->CoChaperone Interaction AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP Heat Shock Proteins HSP->AR_HSP AR_HSP->AR Dissociation VPC13566 This compound VPC13566->AR Binds to BF3 pocket VPC13566->AR_dimer Blocks ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates

Figure 1. Androgen Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

This section outlines the detailed methodology for determining the binding kinetics of this compound to the androgen receptor ligand-binding domain (AR-LBD) using biolayer interferometry.

Materials and Reagents
  • Protein: Purified recombinant Androgen Receptor Ligand-Binding Domain (AR-LBD). A His-tag is recommended for immobilization.

  • Small Molecule: this compound

  • BLI Instrument: An Octet system (or equivalent) is suitable for this application.

  • Biosensors: Ni-NTA (for His-tagged protein) or Streptavidin (for biotinylated protein) biosensors.

  • Assay Buffer: Phosphate-Buffered Saline (PBS) with 0.05% Tween-20 and 1% DMSO (to ensure solubility of this compound). The DMSO concentration should be kept consistent across all solutions.

  • This compound Stock Solution: A high-concentration stock of this compound in 100% DMSO.

  • Microplates: 96-well, black, flat-bottom microplates.

Experimental Workflow

The BLI experiment is performed in a sequential, multi-step process as depicted in the workflow diagram below.

Start Start Hydration 1. Biosensor Hydration (Assay Buffer, 10 min) Start->Hydration Immobilization 2. AR-LBD Immobilization (His-tagged AR-LBD solution) Hydration->Immobilization Baseline 3. Baseline (Assay Buffer, 60s) Immobilization->Baseline Association 4. Association (this compound solution, 120s) Baseline->Association Dissociation 5. Dissociation (Assay Buffer, 120s) Association->Dissociation End End Dissociation->End

Figure 2. Experimental Workflow for BLI-based Analysis of this compound and AR-LBD Interaction.

Detailed Protocol
  • Preparation of Reagents:

    • Prepare the assay buffer (PBS, 0.05% Tween-20, 1% DMSO).

    • Prepare a dilution series of this compound in the assay buffer. Based on previous studies, a concentration range of 5 µM to 50 µM is a good starting point.[1] Ensure the final DMSO concentration is 1% in all wells.

    • Prepare the AR-LBD solution in the assay buffer at a concentration suitable for immobilization (e.g., 10-20 µg/mL for Ni-NTA biosensors).

    • Aliquot 200 µL of each solution into a 96-well microplate according to the experimental design. Include buffer-only wells for reference subtraction.

  • Instrument Setup:

    • Turn on the BLI instrument and allow it to warm up.

    • Place the prepared 96-well plate and the biosensor tray into the instrument.

  • BLI Assay Steps (automated by the instrument software):

    • Hydration: Hydrate the biosensors in the assay buffer for at least 10 minutes.

    • Immobilization: Immerse the biosensors into the wells containing the AR-LBD solution to allow for immobilization of the protein onto the sensor surface.

    • Baseline: Transfer the biosensors to wells containing only the assay buffer to establish a stable baseline reading (typically for 60 seconds).

    • Association: Move the biosensors to the wells containing the different concentrations of this compound to monitor the binding event (typically for 120 seconds).

    • Dissociation: Transfer the biosensors back to the baseline wells (assay buffer only) to measure the dissociation of this compound from the AR-LBD (typically for 120 seconds).

  • Data Analysis:

    • The instrument's software will generate sensorgrams (plots of wavelength shift versus time).

    • Subtract the reference sensorgram (buffer only) from the sample sensorgrams to correct for baseline drift.

    • Fit the processed data to a suitable binding model (e.g., a 1:1 binding model) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).

Data Presentation

While precise kinetic constants for the this compound and AR-LBD interaction are not publicly available, the dose-dependent binding has been demonstrated. The following table summarizes the expected qualitative and semi-quantitative results based on published data.[1]

This compound Concentration (µM)Binding Response (nm shift)Association RateDissociation Rate
0 (Buffer)BaselineNo significant association-
5LowObservableReversible
10ModerateDose-dependent increaseReversible
25HighDose-dependent increaseReversible
50HighestStrongest responseReversible

Conclusion

Biolayer interferometry is a powerful and efficient technique for characterizing the binding kinetics of small molecule inhibitors like this compound to their protein targets. The protocol described in this application note provides a robust framework for researchers to obtain high-quality kinetic data for the interaction between this compound and the androgen receptor. This information is invaluable for the further development and optimization of novel therapeutics targeting the BF3 pocket of the AR.

References

Application Notes and Protocols for In Vivo Administration of VPC-13566 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the in vivo administration and dosage of VPC-13566 in mice, specifically for researchers, scientists, and drug development professionals. The information is based on preclinical studies evaluating this compound as an inhibitor of the androgen receptor (AR) in prostate cancer models.

Overview and Mechanism of Action

This compound is a small molecule inhibitor that targets the Binding Function 3 (BF3) pocket of the androgen receptor (AR).[1][2][3] This interaction allosterically inhibits AR transcriptional activity.[1][4] The proposed mechanism involves the disruption of key protein-protein interactions necessary for AR function. Specifically, this compound blocks the binding of co-chaperones, such as small glutamine-rich tetratricopeptide repeat-containing protein alpha (SGTA) and BAG1L, to the BF3 pocket.[2][5] This inhibition prevents the nuclear translocation of the AR, ultimately leading to a reduction in the transcription of AR-regulated genes, such as prostate-specific antigen (PSA), and subsequent inhibition of tumor growth in AR-dependent prostate cancer models.[2][3][6]

Signaling Pathway of this compound Action

VPC13566_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR Androgen Receptor (AR) AR_translocation AR Nuclear Translocation AR->AR_translocation Translocates Androgen Androgen Androgen->AR Binds Cochaperones Co-chaperones (e.g., SGTA, BAG1L) Cochaperones->AR Interact at BF3 pocket VPC13566 This compound VPC13566->AR Binds to BF3 pocket VPC13566->AR_translocation Blocks DNA Androgen Response Elements (ARE) on DNA AR_translocation->DNA Binds Gene_Transcription Gene Transcription (e.g., PSA) DNA->Gene_Transcription Initiates Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase (4 Weeks) cluster_analysis Data Analysis start Implant LNCaP cells in immunodeficient mice castration Surgical castration start->castration monitoring Monitor tumor growth and serum PSA castration->monitoring randomization Randomize mice into groups (Vehicle, this compound) monitoring->randomization treatment Administer this compound (IP) (e.g., 100 mg/kg BID) randomization->treatment monitoring_treatment Monitor body weight, tumor volume, and toxicity treatment->monitoring_treatment endpoint Endpoint: Sacrifice mice monitoring_treatment->endpoint End of study data_collection Collect tumors and blood endpoint->data_collection analysis Analyze tumor volume and serum PSA levels data_collection->analysis

References

Luciferase reporter assay for VPC-13566 AR activity screening

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Topic: Luciferase Reporter Assay for Screening the Androgen Receptor Activity of VPC-13566

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Androgen Receptor (AR), a ligand-activated transcription factor, is a critical driver in the progression of prostate cancer.[1][2][3] Consequently, it remains a primary therapeutic target for the disease. Conventional anti-androgen therapies typically function by competing with natural androgens at the androgen binding site. However, the emergence of resistance, often through mutations in this binding site, limits the long-term efficacy of these treatments.[1]

This compound is a novel small molecule inhibitor of the AR that operates through a distinct mechanism.[4][5] It targets an alternative pocket on the receptor surface known as the Binding Function 3 (BF3) site.[6][7] By binding to the BF3 pocket, this compound disrupts the interaction of AR with co-chaperone proteins, which is essential for its proper function and nuclear translocation, thereby inhibiting its transcriptional activity.[6] This unique mechanism suggests that this compound could be effective against forms of prostate cancer that have developed resistance to traditional anti-androgens.[6][8]

The luciferase reporter gene assay is a widely used, sensitive, and quantitative method for studying the transcriptional activity of nuclear receptors like AR.[3][9][10] In this assay, cells are engineered to express a luciferase reporter gene under the control of an Androgen Response Element (ARE). When AR is activated, it binds to the ARE and drives the expression of luciferase. The resulting enzyme catalyzes a light-producing reaction, and the luminescence signal serves as a direct measure of AR transcriptional activity.[11]

This application note provides a detailed protocol for using a luciferase reporter assay to screen and characterize the inhibitory effects of this compound on AR signaling.

AR Signaling and Luciferase Reporter Mechanism

The following diagram illustrates the androgen receptor signaling pathway and the principle of its detection using a luciferase reporter assay. In the presence of an agonist like dihydrotestosterone (DHT), the AR translocates to the nucleus, binds to the ARE on the reporter plasmid, and initiates the transcription of the luciferase gene. This compound inhibits this process by binding to the BF3 pocket, preventing key co-chaperone interactions and nuclear translocation.[6]

AR_Signaling_Pathway AR Signaling and Luciferase Reporter Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Assay Output DHT DHT (Agonist) AR_HSP AR-HSP Complex DHT->AR_HSP Binds AR_Active Active AR AR_HSP->AR_Active HSP Dissociation VPC This compound VPC->AR_HSP Inhibits (BF3 Binding) AR_Dimer AR Dimer AR_Active->AR_Dimer Dimerization & Nuclear Translocation ARE ARE Luc_Gene Luciferase Gene mRNA mRNA ARE->mRNA Transcription AR_Dimer->ARE Binds Luciferase Luciferase Enzyme mRNA->Luciferase Translation Light Luminescence Luciferase->Light Luciferin Luciferin (Substrate) Luciferin->Light

Caption: AR signaling pathway and the inhibitory action of this compound.

Materials and Methods

Reagents and Equipment
Item Supplier / Description
Cell Line 22Rv1-ARE-Luciferase stable cell line (or similar AR-positive cells transiently transfected with an ARE-luciferase reporter plasmid).[2][12]
Cell Culture Media RPMI-1640, 10% Charcoal-Stripped Fetal Bovine Serum (CS-FBS), 1% Penicillin-Streptomycin.
Test Compound This compound (CAS: 218464-59-6), dissolved in DMSO.[4]
AR Agonist Dihydrotestosterone (DHT) or R1881, dissolved in ethanol or DMSO.[9]
Control Antagonist Enzalutamide (or Bicalutamide), dissolved in DMSO.[6]
Assay Plates Sterile, white, opaque, flat-bottom 96-well cell culture plates.
Luciferase Assay Kit Luciferase Assay System (e.g., Bright-Glo™ Luciferase Assay System, Promega).
General Reagents DMSO (cell culture grade), Phosphate-Buffered Saline (PBS), Trypsin-EDTA.
Equipment Laminar flow hood, CO2 incubator (37°C, 5% CO2), Luminometer, Multichannel pipette.
Experimental Workflow

The procedure involves cell seeding, treatment with the test compound and agonist, incubation, and finally, measurement of the luminescent signal.

Experimental_Workflow A 1. Cell Seeding (2x10^4 cells/well in 96-well plate) B 2. Overnight Incubation (37°C, 5% CO2) A->B C 3. Compound Treatment (Add serial dilutions of this compound) B->C D 4. Agonist Stimulation (Add fixed concentration of DHT) C->D E 5. Incubation for 24 hours (37°C, 5% CO2) D->E F 6. Cell Lysis & Substrate Addition (Equilibrate plate to RT, add Luciferase Reagent) E->F G 7. Measure Luminescence (Using a luminometer) F->G

Caption: Workflow for the AR luciferase reporter assay.

Detailed Experimental Protocol

Step 1: Cell Culture and Seeding

  • Culture AR-reporter cells in RPMI-1640 supplemented with 10% CS-FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Harvest cells using Trypsin-EDTA and perform a cell count.

  • Resuspend cells in the same medium to a final concentration of 2 x 10^5 cells/mL.

  • Seed 100 µL of the cell suspension (20,000 cells) into each well of a 96-well white, opaque plate.

  • Incubate the plate overnight to allow for cell attachment.

Step 2: Compound Preparation and Treatment (Antagonist Mode)

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Perform serial dilutions of the this compound stock solution in cell culture medium to achieve final desired concentrations (e.g., ranging from 10 µM to 0.1 nM). Also prepare dilutions for the control antagonist (e.g., Enzalutamide).

  • Carefully remove the medium from the cells and add 90 µL of fresh medium to each well.

  • Add 10 µL of the diluted compound solutions to the respective wells. For control wells, add 10 µL of medium containing the same final concentration of DMSO (e.g., 0.1%).

  • Optionally, pre-incubate the cells with the compounds for 1-2 hours.

Step 3: Agonist Stimulation

  • Prepare a working solution of DHT in the cell culture medium. The final concentration should be at the EC80 (the concentration that gives 80% of the maximal response), which should be predetermined (e.g., 1 nM).

  • Add 10 µL of the DHT working solution to all wells except the "No Agonist" (negative control) wells. Add 10 µL of medium to the negative control wells. The final volume in each well should now be approximately 110 µL.

Step 4: Incubation

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[9]

Step 5: Luciferase Assay

  • Remove the plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes.

  • Prepare the luciferase assay reagent according to the manufacturer’s instructions.

  • Add 100 µL of the prepared luciferase reagent to each well.

  • Place the plate on an orbital shaker for 5 minutes at room temperature to ensure complete cell lysis.

  • Measure the luminescence of each well using a luminometer. An integration time of 0.5 to 1 second per well is typical.

Data Presentation and Analysis

Experimental Plate Layout

A well-defined plate layout is crucial for accurate data collection.

| Table 1: Example 96-Well Plate Layout for Antagonist Screening | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Row | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | | A | No Agonist | DHT Max | Cmpd 1 | Cmpd 1 | Cmpd 1 | Cmpd 1 | Cmpd 2 | Cmpd 2 | Cmpd 2 | Cmpd 2 | Blank | Blank | | B | No Agonist | DHT Max | Dil 1 | Dil 2 | Dil 3 | Dil 4 | Dil 1 | Dil 2 | Dil 3 | Dil 4 | Blank | Blank | | C | No Agonist | DHT Max | Dil 5 | Dil 6 | Dil 7 | Dil 8 | Dil 5 | Dil 6 | Dil 7 | Dil 8 | Blank | Blank | | D | No Agonist | DHT Max | Cmpd 1 | Cmpd 1 | Cmpd 1 | Cmpd 1 | Cmpd 2 | Cmpd 2 | Cmpd 2 | Cmpd 2 | Blank | Blank | | E | No Agonist | DHT Max | Dil 1 | Dil 2 | Dil 3 | Dil 4 | Dil 1 | Dil 2 | Dil 3 | Dil 4 | Blank | Blank | | F | No Agonist | DHT Max | Dil 5 | Dil 6 | Dil 7 | Dil 8 | Dil 5 | Dil 6 | Dil 7 | Dil 8 | Blank | Blank | | G | No Agonist | DHT Max | Cmpd 1 | Cmpd 1 | Cmpd 1 | Cmpd 1 | Cmpd 2 | Cmpd 2 | Cmpd 2 | Cmpd 2 | Blank | Blank | | H | No Agonist | DHT Max | Dil 1 | Dil 2 | Dil 3 | Dil 4 | Dil 1 | Dil 2 | Dil 3 | Dil 4 | Blank | Blank | Cmpd 1: this compound; Cmpd 2: Enzalutamide; Dil: Serial Dilution; DHT Max: Agonist only (Positive Control); No Agonist: Vehicle only (Negative Control); Blank: Medium only.

Data Analysis Workflow

The raw luminescence data is normalized and used to calculate the half-maximal inhibitory concentration (IC50).

Data_Analysis_Workflow A Raw Luminescence Data (RLU) B 1. Average Replicates A->B C 2. Subtract Background (RLU from 'No Agonist' wells) B->C D 3. Calculate % Inhibition [1 - (Sample / Positive Control)] * 100 C->D E 4. Plot Dose-Response Curve (% Inhibition vs. log[Concentration]) D->E F 5. Calculate IC50 (Non-linear regression, four-parameter fit) E->F

Caption: Workflow for data analysis and IC50 determination.

Representative Data

The following tables show example data generated from screening this compound and a control antagonist.

| Table 2: Dose-Response Data for this compound | | :--- | :--- | :--- | | [this compound] (µM) | Avg. Luminescence (RLU) | % Inhibition | | 10 | 5,210 | 98.2 | | 3 | 11,540 | 95.8 | | 1 | 35,880 | 87.1 | | 0.3 | 98,760 | 65.1 | | 0.1 | 155,230 | 45.1 | | 0.03 | 221,450 | 21.6 | | 0.01 | 265,890 | 6.0 | | 0 (DHT only) | 282,800 | 0.0 | | No Agonist | 2,500 | 100.0 |

| Table 3: Summary of AR Inhibitor Activity | | :--- | :--- | | Compound | IC50 (µM) | | this compound | 0.15 | | Enzalutamide (Control) | 0.22 | Note: IC50 values are hypothetical and for illustrative purposes. Published IC50 values for this compound in LNCaP cells are approximately 0.15 µM.[6]

Conclusion

The luciferase reporter assay is a robust and high-throughput compatible method for quantifying the activity of androgen receptor modulators. This protocol provides a comprehensive framework for screening and characterizing the inhibitory potency of this compound. By targeting the BF3 pocket, this compound demonstrates potent inhibition of AR transcriptional activity.[6][13] This assay can be readily adapted to screen other compounds or to investigate the effects of different AR mutations, making it a valuable tool in the development of next-generation therapies for castration-resistant prostate cancer.

References

Troubleshooting & Optimization

Technical Support Center: VPC-13566 and Enzalutamide Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the efficacy of VPC-13566, particularly in the context of enzalutamide-resistant prostate cancer. Here you will find frequently asked questions and troubleshooting advice to address potential discrepancies between expected and observed experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: We are not observing the expected inhibitory effect of this compound in our enzalutamide-resistant prostate cancer cell line. What are the potential reasons for this?

While published studies indicate that this compound is effective in many enzalutamide-resistant models, a lack of effect in a specific experimental setup can be attributed to several factors, ranging from experimental variables to unique biological characteristics of the cell line being used.[1][2]

Potential reasons include:

  • Experimental Protocol Issues: Incorrect compound concentration, instability of the compound, or issues with the cell viability assay can all lead to inaccurate results.

  • Cell Line Specific Resistance Mechanisms: The specific enzalutamide-resistant cell line you are using may have developed a resistance mechanism that also confers resistance to this compound. While this compound targets the Binding Function 3 (BF3) pocket of the androgen receptor (AR) and is effective against resistance mechanisms involving the ligand-binding domain (LBD), other resistance pathways might be at play.[1][3]

  • Androgen Receptor (AR) Independent Signaling: Your cells may have developed complete independence from the AR signaling pathway for growth and survival.[4][5][6] In such cases, a compound targeting the AR, like this compound, would not be effective.

  • Expression of AR Splice Variants: While this compound is designed to be effective against cells expressing full-length AR, the role of AR splice variants (AR-Vs) like AR-V7 in response to BF3 inhibitors is an area of ongoing research.[7][8][9][10][11] It is possible that high expression of certain AR-Vs could contribute to resistance.

Q2: What is the mechanism of action of this compound and how does it differ from enzalutamide?

This compound is a first-in-class small molecule that targets the Binding Function 3 (BF3) pocket on the surface of the androgen receptor (AR).[1][3][12] This site is crucial for the interaction of AR with co-chaperone proteins that are necessary for its proper function and nuclear translocation.[1][13] By binding to the BF3 pocket, this compound disrupts these interactions, leading to the inhibition of AR transcriptional activity.[1][2]

Enzalutamide, on the other hand, is a competitive inhibitor of the AR's ligand-binding domain (LBD). It prevents androgens from binding to the AR, thereby inhibiting its activation.[4]

The key difference is their binding site on the AR. This allows this compound to be effective even when resistance to enzalutamide arises from mutations in the LBD or the expression of AR splice variants that lack the LBD.[1][14]

Troubleshooting Guide

If you are not observing the expected effect of this compound in your enzalutamide-resistant cells, please consider the following troubleshooting steps:

Question Possible Cause Recommended Action
Is the this compound compound active? Compound degradation due to improper storage or handling.Confirm the proper storage conditions for this compound. Test the compound on a known sensitive cell line (e.g., LNCaP) to verify its activity.
Are the experimental conditions optimal? Sub-optimal drug concentration, incubation time, or cell density.Perform a dose-response experiment with a wide range of this compound concentrations. Optimize the incubation time based on the cell line's doubling time. Ensure consistent cell seeding density across experiments.
Is the cell viability assay reliable? The chosen assay may not be suitable for your cell line or may be influenced by the compound.Use a secondary, mechanistically different cell viability assay to confirm your results (e.g., compare a metabolic assay like MTS with a direct cell counting method like Trypan Blue exclusion).
What is the AR status of your resistant cells? The cells may have lost AR expression or rely on AR-independent pathways.Perform Western blotting or qPCR to quantify the expression of full-length AR and key AR splice variants (e.g., AR-V7).
Could other signaling pathways be driving resistance? Activation of bypass pathways, such as the glucocorticoid receptor (GR) pathway.[4][8]Investigate the expression and activation of other potential driver pathways in your resistant cells.

Data Presentation

Table 1: Mechanisms of Enzalutamide Resistance

Category Mechanism Description Potential Impact on this compound Efficacy
AR-Dependent AR Ligand-Binding Domain (LBD) Mutations (e.g., F876L)Mutations in the LBD can convert enzalutamide from an antagonist to an agonist.[4]This compound should remain effective as it does not bind to the LBD.[1][14]
AR Amplification/OverexpressionIncreased levels of the AR protein can overcome the inhibitory effects of enzalutamide.This compound is expected to be effective, although higher concentrations may be required.
AR Splice Variants (e.g., AR-V7)Expression of constitutively active AR variants that lack the LBD, making them insensitive to enzalutamide.[7][9][10][11][15][16][17]This compound is designed to be effective against AR-V7 expressing cells, but further investigation may be needed for novel variants.
Increased Intratumoral Androgen SynthesisCancer cells produce their own androgens, overwhelming enzalutamide's blocking effect.[4][15]This compound should be effective as its mechanism is independent of androgen binding.
AR-Independent Glucocorticoid Receptor (GR) UpregulationThe GR pathway can be activated to bypass the need for AR signaling.[4][8]This compound will not be effective as it is specific to the AR.
Lineage PlasticityCancer cells switch to a different cell type (e.g., neuroendocrine) that does not rely on AR signaling.[4]This compound will not be effective in AR-independent cells.

Experimental Protocols

Protocol: Assessing Cell Viability using MTS Assay

  • Cell Seeding:

    • Trypsinize and count your prostate cancer cells (e.g., LNCaP, enzalutamide-resistant LNCaP derivatives).

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and enzalutamide in the appropriate vehicle (e.g., DMSO).

    • Add the desired concentrations of the compounds to the respective wells. Include a vehicle-only control.

    • Incubate the plate for the desired treatment period (e.g., 72-96 hours).

  • MTS Assay:

    • Prepare the MTS reagent according to the manufacturer's instructions.

    • Add 20 µL of the MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C and 5% CO₂.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with media only).

    • Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.

Visualizations

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds to LBD HSP Heat Shock Proteins AR->HSP Complexed AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation VPC13566 This compound VPC13566->AR Binds to BF3 CoChaperones Co-chaperones VPC13566->AR_dimer Blocks Translocation Enzalutamide Enzalutamide Enzalutamide->AR Blocks LBD CoChaperones->AR Binds to BF3 ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Initiates

Caption: Androgen Receptor (AR) signaling pathway and points of inhibition by Enzalutamide and this compound.

Enzalutamide_Resistance cluster_resistance Mechanisms of Enzalutamide Resistance Enzalutamide Enzalutamide AR Androgen Receptor (AR) Enzalutamide->AR Inhibits Cell Survival & Proliferation Cell Survival & Proliferation AR->Cell Survival & Proliferation LBD_Mutation LBD Mutation (e.g., F876L) LBD_Mutation->AR Alters LBD AR_V7 AR Splice Variant (AR-V7, lacks LBD) AR_V7->AR Alternative AR form AR_Amp AR Amplification AR_Amp->AR Increases AR levels Bypass_Pathway Bypass Pathway Activation (e.g., GR Signaling) Bypass_Pathway->Cell Survival & Proliferation

Caption: Key mechanisms of resistance to Enzalutamide in prostate cancer.

Troubleshooting_Workflow Start This compound shows no effect in enzalutamide-resistant cells Check_Compound Verify Compound Activity (use sensitive cell line) Start->Check_Compound Check_Protocol Review Experimental Protocol (dose, time, assay) Check_Compound->Check_Protocol Compound OK Conclusion_Revise_Protocol Revise Protocol and Re-test Check_Compound->Conclusion_Revise_Protocol Compound Issue Check_AR_Status Assess AR Expression (Full-length and Splice Variants) Check_Protocol->Check_AR_Status Protocol OK Check_Protocol->Conclusion_Revise_Protocol Protocol Issue Investigate_Bypass Investigate AR-Independent Bypass Pathways Check_AR_Status->Investigate_Bypass AR Expressed Conclusion_AR_Independent Conclusion: Cells are likely AR-independent Check_AR_Status->Conclusion_AR_Independent AR Not Expressed Investigate_Bypass->Conclusion_AR_Independent Bypass Pathway Active

Caption: A logical workflow for troubleshooting unexpected results with this compound.

References

Improving VPC-13566 stability in in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VPC-13566 in in vivo studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guides & FAQs

Q1: My this compound is precipitating out of the recommended vehicle. What can I do?

A1: Precipitation of this compound can be a challenge due to its moderate solubility. Here are a few troubleshooting steps:

  • Ensure Proper Vehicle Preparation: The recommended vehicle is a multi-component system. Ensure the components are of high purity and the preparation steps are followed precisely. The published vehicle formulation is 5% DMSO, 10% (2-Hydroxypropyl)-β-cyclodextrin, and 85% water.[1]

  • Sonication: After dissolving this compound in DMSO, gentle sonication can aid in its dispersion and solubilization in the aqueous components.

  • Fresh Preparation: Prepare the formulation fresh before each administration. The stability of this compound in this vehicle over extended periods has not been extensively reported.

  • Solubility Testing: If precipitation persists, consider performing a small-scale solubility test with slightly varying concentrations of the vehicle components to optimize the formulation for your specific batch of this compound.

Q2: I am not observing the expected in vivo efficacy with this compound. What are the possible reasons?

A2: Several factors could contribute to a lack of in vivo efficacy. Consider the following:

  • Pharmacokinetic Limitations: this compound has known pharmacokinetic limitations and moderate metabolic stability.[2] Its half-life after intraperitoneal administration is approximately 2.9 hours.[1] This may necessitate a more frequent dosing schedule to maintain therapeutic concentrations.

  • Dosing Regimen: The published effective dosing regimen in a xenograft model was 100 mg/kg administered twice daily (BID) or a single dose of 200 mg/kg once per day for two days a week via intraperitoneal injection.[1] Ensure your dosing regimen is within this range.

  • Compound Stability: Ensure the integrity of your this compound stock. Improper storage can lead to degradation. Solid this compound should be stored at -20°C for the long term.[3][4] Stock solutions in DMSO can be stored at -80°C for up to 6 months.[5]

  • Tumor Model: The efficacy of this compound has been demonstrated in an LNCaP castration-resistant xenograft model.[1][6] The response in other models may vary.

  • Administration Technique: Improper intraperitoneal injection technique can lead to subcutaneous or intramuscular deposition, affecting absorption and bioavailability.

Q3: What is the mechanism of action of this compound?

A3: this compound is a small molecule inhibitor of the Androgen Receptor (AR).[5] It specifically targets the Binding Function 3 (BF3) pocket on the AR protein.[2] By binding to the BF3 site, this compound blocks the interaction of AR with co-chaperone proteins, which is a crucial step for the nuclear translocation and activation of the receptor.[1] This mechanism is distinct from traditional anti-androgens that target the ligand-binding domain.

Quantitative Data

Table 1: Pharmacokinetic Parameters of this compound

ParameterIntravenous (IV) AdministrationIntraperitoneal (IP) Administration
Cmax ~14 µM~1 µM
Half-life (t½) ~2.3 hours~2.9 hours

Data obtained from a study by Lallous N, et al. (2016).[1]

Experimental Protocols

Protocol 1: In Vivo Administration of this compound in a Mouse Xenograft Model

This protocol is based on the methodology described by Lallous N, et al. in their 2016 publication in Molecular Cancer Therapeutics.[1]

1. Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • (2-Hydroxypropyl)-β-cyclodextrin

  • Sterile water for injection

  • Sterile microcentrifuge tubes

  • Syringes and needles for intraperitoneal injection

2. Vehicle Preparation (5% DMSO, 10% HP-β-CD, 85% Water): a. For a 1 ml final volume, weigh out 100 mg of (2-Hydroxypropyl)-β-cyclodextrin. b. Add 850 µl of sterile water and mix thoroughly until the cyclodextrin is fully dissolved. Gentle warming may aid dissolution. c. In a separate sterile tube, dissolve the required amount of this compound in 50 µl of DMSO. d. Add the this compound/DMSO solution to the cyclodextrin/water solution. e. Vortex the final solution thoroughly to ensure homogeneity.

3. Dosing and Administration: a. The recommended dose is 100 mg/kg administered twice daily or 200 mg/kg once daily for two days a week. b. Calculate the required volume for each animal based on its body weight and the final concentration of this compound in the prepared vehicle. c. Administer the solution via intraperitoneal (IP) injection. d. Monitor the animals daily for any signs of toxicity.

Visualizations

AR_Signaling_Pathway Androgen Receptor Signaling and Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds to LBD Co_chaperones Co-chaperones AR->Co_chaperones Interacts with BF3 AR_dimer AR Dimer AR->AR_dimer Nuclear Translocation & Dimerization VPC13566 This compound VPC13566->AR Binds to BF3 Pocket VPC13566->AR_dimer Blocks Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates experimental_workflow In Vivo Study Workflow for this compound start Start: Xenograft Tumor Model Establishment vehicle_prep Vehicle Preparation (5% DMSO, 10% HP-β-CD, 85% Water) start->vehicle_prep drug_prep This compound Formulation start->drug_prep vehicle_prep->drug_prep dosing Intraperitoneal Administration (e.g., 100 mg/kg BID) drug_prep->dosing monitoring Tumor Volume & PSA Level Monitoring dosing->monitoring monitoring->dosing Repeated Dosing data_analysis Data Analysis monitoring->data_analysis end End of Study data_analysis->end

References

Off-target effects of VPC-13566 in cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using VPC-13566 in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a small molecule inhibitor that specifically targets the Binding Function 3 (BF3) pocket of the Androgen Receptor (AR).[1][2][3][4] By binding to this site, this compound allosterically inhibits AR transcriptional activity. This mechanism differs from traditional anti-androgens that compete with androgens for binding to the ligand-binding domain. The inhibition of the BF3 pocket disrupts the interaction of AR with co-chaperone proteins, which is crucial for its nuclear translocation and subsequent activation of target genes.[2]

Q2: Are there any known off-target effects of this compound?

Currently, there is no published evidence to suggest significant off-target effects of this compound. Studies have shown that this compound does not affect the viability of AR-independent prostate cancer cell lines (e.g., PC3) and does not inhibit the transcriptional activity of other steroid hormone receptors, such as the Estrogen Receptor, at effective concentrations.[3] Its specificity is a key feature of its mechanism of action.

Q3: In which cancer cell lines is this compound expected to be effective?

This compound is effective in AR-dependent cancer cell lines, particularly those relevant to prostate cancer. It has demonstrated potent activity in both androgen-sensitive (e.g., LNCaP) and castration-resistant prostate cancer (CRPC) cell lines, including those that have developed resistance to enzalutamide (e.g., MR49F).[3] Its efficacy is dependent on the expression and functional reliance of the cancer cells on the Androgen Receptor signaling pathway.

Q4: What is the recommended starting concentration for in vitro experiments?

The effective concentration of this compound can vary between cell lines. Based on published data, a concentration range of 0.1 µM to 10 µM is a reasonable starting point for most in vitro experiments. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

Troubleshooting Guides

Issue 1: I am not observing the expected decrease in cell viability in my cancer cell line after treatment with this compound.

Possible Causes and Solutions:

  • Androgen Receptor (AR) Status of the Cell Line:

    • Question: Does your cell line express the Androgen Receptor? Is AR signaling a critical pathway for the survival and proliferation of your cell line?

    • Troubleshooting Step: Confirm AR expression in your cell line at the protein level using Western Blotting. If AR is not expressed or is expressed at very low levels, this compound is not expected to have an effect.

  • Compound Integrity and Concentration:

    • Question: Is the this compound compound properly dissolved and stored? Was the final concentration in your experiment accurate?

    • Troubleshooting Step: Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) and stored under recommended conditions to prevent degradation. Verify the final concentration used in your assay.

  • Experimental Duration:

    • Question: Was the incubation time sufficient to observe an effect on cell viability?

    • Troubleshooting Step: Extend the treatment duration. Effects on cell viability may take 48-96 hours or longer to become apparent, depending on the cell line's doubling time.

  • Assay Sensitivity:

    • Question: Is the chosen cell viability assay sensitive enough to detect the expected changes?

    • Troubleshooting Step: Consider using a more sensitive assay or a combination of assays to measure cell viability, proliferation, and apoptosis (e.g., MTS assay, Caspase-3/7 activity assay).

Issue 2: I am observing unexpected cellular effects that do not seem to be related to Androgen Receptor inhibition.

While this compound is highly specific, unexpected results should be investigated to rule out potential uncharacterized off-target effects or experimental artifacts.

Workflow for Investigating Unexpected Effects:

Caption: Workflow for troubleshooting unexpected cellular effects of this compound.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines

Cell LineAR StatusResistance ProfileAssayEndpointIC50 (µM)Reference
LNCaPAR-PositiveAndrogen-SensitiveCell Viability (MTS)Growth Inhibition~0.15
MR49FAR-PositiveEnzalutamide-ResistantCell Viability (MTS)Growth Inhibition~0.07
PC3AR-NegativeAndrogen-IndependentCell Viability (MTS)Growth InhibitionNo effect[3]

Experimental Protocols

Protocol 1: Cell Viability Measurement using MTS Assay

This protocol is adapted from standard MTS assay procedures.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490-500 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium at 2x the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (e.g., DMSO-containing medium) to the respective wells.

    • Incubate for the desired treatment duration (e.g., 72-96 hours).

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only wells).

    • Normalize the absorbance values of the treated wells to the vehicle-treated control wells to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Caption: Experimental workflow for the MTS cell viability assay.

Protocol 2: Western Blot for Androgen Receptor Expression

This protocol provides a general procedure for assessing AR protein levels.

Materials:

  • This compound

  • Cancer cell line of interest

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against Androgen Receptor

  • Loading control primary antibody (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Treat cells with this compound or vehicle control for the desired time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary AR antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply ECL substrate to the membrane.

    • Visualize the protein bands using an imaging system.

    • Strip and re-probe the membrane for a loading control.

Signaling Pathway Diagram

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR AR_dimer AR Dimer AR->AR_dimer Translocation & Dimerization HSP Heat Shock Proteins HSP->AR VPC13566 This compound BF3 BF3 Pocket VPC13566->BF3 binds VPC13566->AR_dimer Inhibits Translocation BF3->AR ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Activates

Caption: Simplified diagram of the Androgen Receptor signaling pathway and the inhibitory action of this compound.

References

Optimizing VPC-13566 treatment duration for maximum efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing VPC-13566, a potent inhibitor of the Androgen Receptor (AR). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize the treatment duration of this compound for maximum efficacy in your experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Question Possible Cause(s) Suggested Solution(s)
Inconsistent IC50 values across experiments. 1. Cell line variability (passage number, health). 2. Inconsistent seeding density. 3. Variations in drug concentration preparation. 4. Contamination (mycoplasma, bacterial).1. Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before seeding. 2. Optimize and strictly adhere to a standardized cell seeding protocol. 3. Prepare fresh drug dilutions for each experiment from a validated stock solution. Verify pipette calibration. 4. Regularly test cell lines for mycoplasma contamination. Practice good aseptic technique.
High variability in replicates for cell viability assays (e.g., MTS). 1. Uneven cell distribution in multi-well plates. 2. Edge effects in the plate. 3. Pipetting errors during reagent addition.1. Ensure a single-cell suspension before seeding and use a proper mixing technique. 2. Avoid using the outer wells of the plate for experimental samples, or fill them with sterile media/PBS to maintain humidity. 3. Use a multichannel pipette for adding reagents where possible and ensure consistent timing between additions.
This compound shows lower than expected efficacy in vitro. 1. Sub-optimal treatment duration. 2. Presence of AR variants or mutations. 3. Drug degradation.1. The inhibitory effect of this compound on cell viability has been observed after 4 days of treatment[1][2]. Consider extending the treatment duration to 96 hours or longer, with appropriate media changes. 2. this compound has been shown to be effective against various AR mutants[3]. However, it is advisable to sequence the AR gene in your cell line if resistance is suspected. 3. Store this compound stock solutions at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month)[4]. Avoid repeated freeze-thaw cycles.
Toxicity observed in in vivo models at presumed therapeutic doses. 1. Sub-optimal formulation or route of administration. 2. Individual animal variability.1. Pharmacokinetic studies suggest that intraperitoneal (IP) administration of this compound provides substantial retention up to 24 hours[1]. Consider optimizing the vehicle formulation for improved solubility and stability. A suggested vehicle is 5% DMSO, 10% (2-Hydroxypropyl)-β-cyclodextrin, and 85% water[1]. 2. Monitor animals daily for signs of toxicity and adjust dosing as necessary. Include a sufficient number of animals per group to account for biological variability.
Difficulty in reproducing published in vivo anti-tumor efficacy. 1. Inadequate dosing schedule. 2. Tumor model variability.1. A previously successful in vivo dosing regimen for a castration-resistant LNCaP xenograft model was 100 mg/kg administered twice daily (BID) via intraperitoneal injection for 4 weeks[1]. 2. Ensure the tumor model is well-characterized and appropriate for testing an AR inhibitor. Tumor growth rates can vary, so it's crucial to initiate treatment at a consistent tumor volume.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that specifically targets the Binding Function 3 (BF3) pocket of the Androgen Receptor (AR)[5]. By binding to the BF3 site, this compound disrupts the interaction of AR with co-chaperone proteins like small glutamine-rich tetratricopeptide repeat-containing protein alpha (SGTA) and BAG1L[1][5]. This interference blocks the nuclear translocation of the AR and subsequently inhibits its transcriptional activity[1][2].

Q2: What is a recommended starting point for determining the optimal treatment duration of this compound in vitro?

A2: Based on published data, a 4-day (96-hour) treatment duration has been shown to be effective for assessing the impact of this compound on the viability of prostate cancer cell lines such as LNCaP and the enzalutamide-resistant MR49F line[1][2]. For initial experiments, a time-course study (e.g., 24, 48, 72, 96 hours) is recommended to determine the optimal duration for your specific cell line and experimental endpoint.

Q3: Can this compound be used in combination with other AR inhibitors?

A3: Yes, studies have shown that combining this compound with enzalutamide, which targets the androgen binding site, can result in an additive inhibitory effect on AR transcriptional activity[1]. This suggests that targeting two different sites on the AR simultaneously could be a viable therapeutic strategy.

Q4: Is this compound effective against enzalutamide-resistant prostate cancer?

A4: Yes, this compound has demonstrated efficacy in inhibiting the growth of enzalutamide-resistant prostate cancer cell lines, such as MR49F[1][2]. Its unique mechanism of targeting the BF3 pocket makes it a promising agent for overcoming resistance to conventional AR antagonists that target the ligand-binding domain.

Q5: How should I prepare and store this compound?

A5: For in vitro experiments, this compound can be dissolved in DMSO to create a stock solution[6]. For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is suitable. Avoid multiple freeze-thaw cycles to maintain the compound's integrity[4].

Data Summary

In Vitro Efficacy of this compound
Cell LineTypeIC50 (µM) - Cell ViabilityIC50 (µM) - PSA ExpressionReference
LNCaPAndrogen-sensitive prostate cancer0.150.08[1]
MR49FEnzalutamide-resistant prostate cancer0.070.35[1]
PC3Androgen-independent prostate cancerNo effectN/A[1]
In Vitro AR Transcriptional Activity
CompoundIC50 (µM) in LNCaP cellsReference
This compound0.05[1]
Enzalutamide0.19[1]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTS)

Objective: To determine the dose-dependent effect of this compound on the viability of prostate cancer cells.

Methodology:

  • Cell Seeding:

    • Culture prostate cancer cells (e.g., LNCaP, MR49F) to ~80% confluency.

    • Trypsinize and resuspend cells in fresh media to create a single-cell suspension.

    • Seed cells in a 96-well plate at a pre-determined optimal density.

  • Drug Treatment:

    • After 24 hours of incubation to allow for cell attachment, prepare serial dilutions of this compound in culture media.

    • Remove the existing media from the wells and add the media containing different concentrations of this compound. Include a vehicle control (e.g., DMSO at the highest concentration used for the drug).

  • Incubation:

    • Incubate the plate for 96 hours at 37°C in a humidified incubator with 5% CO2.

  • MTS Assay:

    • Add MTS reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours until a color change is visible.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the log of the drug concentration and use a non-linear regression model to calculate the IC50 value.

Protocol 2: In Vivo Xenograft Study

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Methodology:

  • Animal Model:

    • Use immunodeficient mice (e.g., nude or SCID).

  • Tumor Cell Implantation:

    • Subcutaneously inject a suspension of prostate cancer cells (e.g., LNCaP) mixed with Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring tumor volume with calipers regularly.

  • Treatment Initiation:

    • Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Prepare the this compound formulation (e.g., 5% DMSO, 10% (2-Hydroxypropyl)-β-cyclodextrin, 85% water).

    • Administer this compound via intraperitoneal (IP) injection at a specified dose and schedule (e.g., 100 mg/kg BID) for a defined period (e.g., 4 weeks)[1]. The control group should receive the vehicle only.

  • Efficacy and Toxicity Monitoring:

    • Measure tumor volume and body weight regularly (e.g., twice weekly).

    • Monitor the animals for any signs of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Perform statistical analysis to compare the tumor growth between the treatment and control groups.

Visualizations

VPC13566_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds to LBD HSP Heat Shock Proteins (HSP) AR->HSP Dissociation SGTA SGTA AR->SGTA Interaction AR_n AR AR->AR_n Nuclear Translocation VPC13566 This compound VPC13566->AR Binds to BF3 Pocket VPC13566->AR_n Blocks Translocation ARE Androgen Response Element (ARE) AR_n->ARE Binds to DNA BAG1L BAG1L AR_n->BAG1L Interaction Transcription Gene Transcription ARE->Transcription

Caption: this compound signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Optimization cluster_invivo In Vivo Validation A1 Determine Optimal Seeding Density A2 Time-Course Experiment (24, 48, 72, 96h) A1->A2 A3 Dose-Response Experiment (Multiple Concentrations) A2->A3 A4 Calculate IC50 A3->A4 B3 Efficacy Study (Optimized Dose & Schedule) A4->B3 Inform In Vivo Dose Selection B1 Establish Xenograft Model B2 Determine Maximum Tolerated Dose (MTD) (Optional but Recommended) B1->B2 B2->B3 B4 Analyze Tumor Growth Inhibition B3->B4

Caption: Workflow for optimizing this compound treatment.

References

VPC-13566 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the solubility of VPC-13566 in aqueous solutions for research applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2] It is soluble in DMSO, and a concentration of 65 mg/mL (251.63 mM) can be achieved, though sonication is recommended to facilitate dissolution.[2]

Q2: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?

A2: Direct dissolution of this compound in aqueous buffers is not recommended due to its low aqueous solubility. It is a hydrophobic molecule. To work with this compound in aqueous systems, it is standard practice to first prepare a concentrated stock solution in DMSO and then dilute this stock into the aqueous buffer or media.

Q3: How should I store the this compound stock solution?

A3: Store the DMSO stock solution at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[1] One vendor suggests that in-solvent stock solutions can be stored at -80°C for up to a year.[2]

Q4: What is the mechanism of action of this compound?

A4: this compound is a small molecule inhibitor of the Androgen Receptor (AR).[2] It specifically targets the Binding Function-3 (BF3) pocket of the AR.[3] This interaction blocks the AR's co-chaperone interactions, which are necessary for its nuclear translocation and subsequent activation of transcription.[3] By preventing the nuclear translocation of AR, this compound inhibits the expression of AR target genes.[3][4]

Troubleshooting Guide: Aqueous Solubility Issues

This guide addresses common problems researchers may encounter when diluting DMSO stock solutions of this compound into aqueous solutions for in vitro experiments.

Problem: Precipitation or cloudiness is observed after diluting the DMSO stock solution into my aqueous buffer or cell culture medium.

Cause: This is likely due to the low aqueous solubility of this compound. When the DMSO stock is diluted, the concentration of the organic solvent decreases, and the compound may crash out of the solution.

Solutions:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment. The IC50 values for this compound in cell-based assays are in the nanomolar to low micromolar range, so high concentrations may not be necessary.[3]

  • Increase the Percentage of DMSO (with caution): You can try to slightly increase the final percentage of DMSO in your aqueous solution. However, be aware that DMSO can have its own biological effects on cells, typically at concentrations above 0.5%. It is crucial to have a vehicle control with the same final DMSO concentration in your experiments.

  • Use a Solubility Enhancer: For more challenging situations, consider using a solubility-enhancing agent. A formulation used for in vivo studies of this compound included (2-Hydroxypropyl)-β-cyclodextrin, which is a common agent used to increase the aqueous solubility of hydrophobic compounds.[3] You may need to optimize the concentration of the cyclodextrin for your specific application.

  • Prepare the Working Solution Fresh: Do not store dilute aqueous solutions of this compound. Prepare them fresh for each experiment by diluting the DMSO stock solution immediately before use.

  • Vortex During Dilution: When preparing the working solution, vortex the aqueous medium while slowly adding the DMSO stock solution. This rapid mixing can help to prevent localized high concentrations of the compound that can lead to precipitation.

Data and Protocols

Solubility Data
SolventConcentrationNotesReference
DMSO65 mg/mL (251.63 mM)Sonication is recommended.[2]
In Vivo FormulationVehicle: 5% DMSO, 10% (2-Hydroxypropyl)-β-cyclodextrin, 85% waterUsed for intraperitoneal injection in mice.[3]
Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 258.32 g/mol ).[1] For example, to make 1 mL of a 10 mM solution, you would need 2.58 mg of this compound.

  • Add DMSO: Add the appropriate volume of high-purity DMSO to the vial containing the this compound powder.

  • Dissolve: Vortex the solution vigorously. If needed, sonicate the vial in a water bath for a few minutes to ensure complete dissolution.[2]

  • Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution for Cell Culture Experiments

  • Thaw Stock Solution: Thaw a vial of the 10 mM this compound stock solution at room temperature.

  • Pre-warm Medium: Pre-warm your cell culture medium or buffer to 37°C.

  • Dilute: While vortexing the pre-warmed medium, add the required volume of the DMSO stock solution to achieve your desired final concentration. For example, to make 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock solution to 10 mL of medium. The final DMSO concentration will be 0.1%.

  • Use Immediately: Use the freshly prepared working solution immediately for your experiment.

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Solubility Issues start Start: Dilute DMSO stock into aqueous solution precipitate Observe precipitation or cloudiness? start->precipitate success Solution is clear. Proceed with experiment. precipitate->success No lower_conc Lower the final concentration of this compound precipitate->lower_conc Yes check_dmso Is final DMSO concentration < 0.5% and tolerable? lower_conc->check_dmso use_enhancer Consider using a solubility enhancer (e.g., cyclodextrin) check_dmso->use_enhancer vortex Vortex vigorously during dilution and use immediately use_enhancer->vortex vortex->start Retry

Caption: Troubleshooting workflow for this compound aqueous solubility.

G cluster_1 This compound Mechanism of Action Androgen Androgen (e.g., DHT) AR_cyto Androgen Receptor (AR) (Cytoplasm) Androgen->AR_cyto binds AR_active Active AR Complex AR_cyto->AR_active HSP Heat Shock Proteins HSP->AR_cyto chaperones AR_nuc AR Translocation to Nucleus AR_active->AR_nuc VPC13566 This compound BF3 BF3 Pocket VPC13566->BF3 targets VPC13566->AR_nuc inhibits BF3->AR_active ARE Androgen Response Element (on DNA) AR_nuc->ARE binds Blocked Blocked Transcription Gene Transcription (e.g., PSA) ARE->Transcription activates

References

Inconsistent results with VPC-13566 in different cell passages

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the androgen receptor (AR) inhibitor, VPC-13566. Inconsistent experimental outcomes, particularly those related to varying cell passage numbers, are a key focus.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of the androgen receptor (AR), a key driver in prostate cancer.[1] It specifically targets the Binding Function 3 (BF3) domain on the AR.[2] By binding to the BF3 site, this compound disrupts the interaction of the AR with essential co-chaperones, such as small glutamine-rich tetratricopeptide repeat-containing protein alpha (SGTA) and BAG1L.[3][4] This interference blocks the nuclear translocation of the AR, a critical step for its function as a transcription factor. Consequently, AR-mediated gene transcription and subsequent cancer cell growth are inhibited.[2][3]

Q2: Why am I observing inconsistent results with this compound in my cell culture experiments?

A2: Inconsistent results with this compound can arise from several factors, with cell passage number being a primary suspect. Cell lines, particularly cancer cell lines like LNCaP, can undergo phenotypic and genotypic changes with repeated subculturing.[5] These alterations can affect the expression levels of the androgen receptor, the target of this compound, and the activity of its downstream signaling pathways. Therefore, experiments conducted with cells at low versus high passage numbers may yield different results.

Q3: How does cell passage number specifically affect the androgen receptor and response to its inhibitors?

A3: Research has shown that with increasing passage number, prostate cancer cell lines can exhibit altered responses to androgens. For example, high-passage LNCaP cells have shown different proliferative responses and reduced induction of prostate-specific antigen (PSA) secretion upon androgen stimulation compared to low-passage cells. Furthermore, androgen receptor levels may be reduced in cells at higher passages. This variability in the target protein can directly impact the efficacy of a targeted inhibitor like this compound.

Q4: What are the recommended cell lines for use with this compound?

A4: this compound has been shown to be effective in androgen-dependent prostate cancer cell lines. The LNCaP cell line is commonly used in studies involving this compound.[3] Additionally, it has demonstrated efficacy in enzalutamide-resistant cell lines, such as MR49F, making it a valuable tool for studying drug resistance.[3]

Q5: What is the reported potency (IC50) of this compound?

A5: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and the specific assay. The following table summarizes reported IC50 values:

Cell LineAssayReported IC50 (µM)
LNCaPAR Transcriptional Activity (eGFP)~0.05
LNCaPPSA Secretion~0.08
LNCaPCell Viability (MTS)~0.15
MR49F (Enzalutamide-Resistant)PSA Secretion~0.35
MR49F (Enzalutamide-Resistant)Cell Viability (MTS)~0.07

Data compiled from Lallous et al., Mol Cancer Ther, 2016.[3]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound, with a focus on inconsistent results related to cell passage.

Problem: High Variability in Experimental Endpoints (e.g., cell viability, PSA levels) Between Experiments.

Potential Cause 1: Inconsistent Cell Passage Number

  • Explanation: As detailed in the FAQs, cell lines can drift phenotypically and genotypically with increasing passage numbers. This can lead to altered androgen receptor expression and signaling, directly impacting the efficacy of this compound.

  • Recommendation:

    • Standardize Passage Number: For a series of experiments, use cells within a narrow passage number range. It is advisable to perform experiments only between passages 5 and 25 post-thaw for cell lines like LNCaP.[6]

    • Cell Banking: Create a master cell bank and a working cell bank. Thaw a new vial from the working cell bank for each new set of experiments to ensure a consistent starting population.

    • Monitor Cell Morphology and Growth: Regularly observe your cells for any changes in morphology or growth rate, as these can be indicators of cellular drift.

Potential Cause 2: Suboptimal Cell Health or Culture Conditions

  • Explanation: Cells that are unhealthy or stressed may respond differently to drug treatment. Inconsistent culture conditions, such as media formulation or CO2 levels, can also contribute to variability.

  • Recommendation:

    • Maintain Healthy Cultures: Ensure cells are passaged at regular intervals to prevent senescence and maintain optimal health.[6]

    • Consistent Culture Conditions: Use the same media formulation, serum percentage, and incubator conditions for all related experiments.

Potential Cause 3: Inaccurate Compound Handling

  • Explanation: this compound, like many small molecules, requires proper storage and handling to maintain its activity.

  • Recommendation:

    • Follow Storage Guidelines: Store stock solutions of this compound at -20°C or -80°C as recommended by the supplier.

    • Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to minimize degradation.

Problem: Lower than Expected Potency of this compound.

Potential Cause 1: High Cell Passage Number

  • Explanation: If the cell line has been in continuous culture for an extended period, the expression of the androgen receptor may have decreased, leading to reduced sensitivity to this compound.

  • Recommendation:

    • Use Low Passage Cells: Thaw a fresh vial of low-passage cells and repeat the experiment.

    • Verify AR Expression: If the problem persists, consider verifying the expression level of the androgen receptor in your cell line using Western blot.

Potential Cause 2: Issues with Experimental Protocol

  • Explanation: The duration of drug treatment and the specific endpoint assay used can influence the observed potency.

  • Recommendation:

    • Optimize Treatment Time: Ensure the treatment duration is sufficient to observe the desired effect. For cell viability assays with this compound, a 4-day treatment has been reported to be effective.[3]

    • Select Appropriate Assays: Use well-validated assays for measuring your endpoints of interest (e.g., MTS for cell viability, ELISA for PSA levels).

Experimental Protocols

Cell Viability Assay (MTS)

This protocol is adapted from established methods for assessing the effect of this compound on the viability of prostate cancer cell lines.[3]

  • Cell Seeding:

    • Use LNCaP or other suitable cells at a low passage number.

    • Plate cells in a 96-well plate at a density of 20,000 cells per well.

  • Cell Starvation (for androgen-dependent studies):

    • For cell lines like LNCaP, starve the cells for 5 days in phenol-red-free RPMI 1640 medium supplemented with 5% charcoal-stripped serum (CSS).[3]

  • Drug Treatment:

    • Prepare a serial dilution of this compound in the appropriate cell culture medium.

    • After the starvation period (if applicable), add the different concentrations of this compound to the cells. Include a vehicle control (e.g., DMSO).

    • For androgen-stimulated experiments, add a synthetic androgen like R1881 (e.g., at 0.1 nM) along with the inhibitor.[3]

  • Incubation:

    • Incubate the plate for 4 days at 37°C in a humidified incubator with 5% CO2.[3]

  • MTS Assay:

    • Add MTS reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the dose-response curve and determine the IC50 value.

PSA Secretion Assay

This protocol is for measuring the effect of this compound on the secretion of Prostate-Specific Antigen (PSA).

  • Cell Seeding and Starvation:

    • Follow steps 1 and 2 from the Cell Viability Assay protocol.

  • Drug Treatment:

    • Follow step 3 from the Cell Viability Assay protocol.

  • Incubation:

    • Incubate the plate for 3 days.[3]

  • Supernatant Collection:

    • After the incubation period, carefully collect the cell culture supernatant from each well.

  • PSA Quantification:

    • Measure the concentration of PSA in the supernatant using a commercially available PSA ELISA kit, following the manufacturer's protocol.

  • Data Analysis:

    • Calculate the amount of PSA secreted as a percentage of the vehicle-treated control.

    • Plot the dose-response curve and determine the IC50 value.

Visualizations

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_inactive Inactive AR Androgen->AR_inactive Binds HSP HSPs AR_inactive->HSP AR_active Active AR AR_inactive->AR_active Conformational Change HSP->AR_inactive Stabilizes CoChaperones Co-chaperones (e.g., SGTA) CoChaperones->AR_active Binds to BF3 domain VPC13566 This compound VPC13566->AR_active Inhibits BF3 interaction AR_dimer AR Dimer AR_active->AR_dimer Nuclear Translocation & Dimerization cluster_nucleus cluster_nucleus ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Initiates Troubleshooting_Workflow Start Inconsistent Results with this compound CheckPassage Check Cell Passage Number Start->CheckPassage HighPassage High or Inconsistent Passage Number? CheckPassage->HighPassage Yes LowPassage Low and Consistent Passage Number CheckPassage->LowPassage No ActionPassage Action: - Use cells within a narrow passage range (e.g., 5-25). - Thaw a new vial from cell bank. HighPassage->ActionPassage CheckCulture Review Culture Conditions & Compound Handling LowPassage->CheckCulture End Consistent Results ActionPassage->End IssueFound Issue Identified? CheckCulture->IssueFound Yes NoIssue No Obvious Issue CheckCulture->NoIssue No ActionCulture Action: - Standardize media and incubator conditions. - Aliquot and store this compound properly. IssueFound->ActionCulture VerifyTarget Consider Verifying AR Expression (e.g., Western Blot) NoIssue->VerifyTarget ActionCulture->End

References

Impact of serum concentration on VPC-13566 activity in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using VPC-13566, a potent inhibitor of the Androgen Receptor (AR).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a small molecule inhibitor that specifically targets the Binding Function 3 (BF3) pocket of the Androgen Receptor (AR).[1][2] By binding to this allosteric site, it disrupts the interaction of AR with essential co-chaperones like SGTA (Small Glutamine-rich Tetratricopeptide repeat-containing protein Alpha) and BAG1L (BCL2-associated athanogene 1 long isoform).[1] This interference prevents the nuclear translocation of the AR, ultimately inhibiting its transcriptional activity and the expression of AR target genes such as Prostate-Specific Antigen (PSA).[1][3]

Q2: How does serum concentration in my cell culture medium affect the activity of this compound?

Currently, there are no publicly available studies that have systematically evaluated the impact of varying serum concentrations on the in vitro activity of this compound. The majority of published experiments reporting IC50 values for this compound in cell lines like LNCaP were conducted using RPMI 1640 medium supplemented with 5% Fetal Bovine Serum (FBS).[4]

It is a well-established principle in cell-based assays that components in serum can influence the apparent activity of a compound. Potential mechanisms include:

  • Protein Binding: The compound may bind to serum proteins, reducing its free concentration and availability to interact with the target protein within the cells.

  • Metabolism: Serum enzymes could potentially metabolize the compound, altering its activity.

  • Growth Factor Signaling: Serum is a complex mixture of growth factors and hormones that can activate various signaling pathways in cells. These pathways can sometimes crosstalk with the AR signaling pathway, potentially influencing the cellular response to an AR inhibitor.

Given these possibilities, it is crucial for researchers to maintain a consistent and clearly documented serum concentration throughout their experiments to ensure the reproducibility of their results. If you are observing discrepancies in the activity of this compound, variations in serum batches or concentrations could be a contributing factor. We recommend performing a pilot experiment to determine the optimal serum concentration for your specific cell line and experimental goals.

Q3: What are the reported IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) values for this compound have been determined in various prostate cancer cell lines. These values are summarized in the table below. It is important to note that these experiments were generally performed in media containing 5% FBS.

Cell LineAssay TypeIC50 (µM)Reference
LNCaPCell Proliferation (MTS Assay)0.15[3][4]
LNCaPPSA Expression0.08[4]
MR49F (Enzalutamide-Resistant)Cell Proliferation (MTS Assay)0.07[3][4]
MR49F (Enzalutamide-Resistant)PSA Expression0.35[4]

Q4: Is this compound effective against enzalutamide-resistant prostate cancer cells?

Yes, this compound has demonstrated significant activity in enzalutamide-resistant prostate cancer cell lines, such as MR49F.[3][4] This is because it targets a different binding site (the BF3 pocket) on the Androgen Receptor than enzalutamide, which targets the ligand-binding domain. Therefore, mutations in the ligand-binding domain that confer resistance to enzalutamide do not affect the binding and activity of this compound.

Troubleshooting Guides

Problem 1: I am not observing the expected level of inhibition with this compound.

  • Solution 1: Verify Compound Integrity and Concentration. Ensure that your stock solution of this compound is correctly prepared and has been stored properly to prevent degradation. We recommend preparing fresh dilutions for each experiment from a frozen stock.

  • Solution 2: Check Cell Line and Passage Number. Confirm the identity of your cell line and ensure that it has not been passaged excessively, which can lead to phenotypic drift and altered drug sensitivity.

  • Solution 3: Standardize Serum Concentration. As discussed in the FAQs, variations in serum concentration can affect compound activity. Use a consistent percentage of serum from a reliable source for all related experiments. If possible, test a new batch of serum before use in critical experiments.

  • Solution 4: Optimize Treatment Duration. The inhibitory effects of this compound on cell proliferation are typically observed after several days of treatment (e.g., 4 days for the MTS assay).[3][4] Ensure that your experimental endpoint allows sufficient time for the compound to exert its biological effects.

Problem 2: I am seeing high variability in my results between experiments.

  • Solution 1: Ensure Consistent Cell Seeding Density. Inconsistent initial cell numbers can lead to significant variability in proliferation and endpoint assays. Develop a standardized protocol for cell counting and seeding.

  • Solution 2: Control for Edge Effects in Multi-well Plates. Cells in the outer wells of a multi-well plate can behave differently due to temperature and humidity gradients. To minimize this, avoid using the outermost wells for experimental conditions or fill them with media to create a humidity barrier.

  • Solution 3: Thoroughly Mix Compound Dilutions. Ensure that your working solutions of this compound are homogeneously mixed before adding them to the cells to avoid concentration gradients within the wells.

Experimental Protocols

1. Cell Proliferation (MTS) Assay

This protocol is for assessing the effect of this compound on the proliferation of prostate cancer cell lines.

  • Materials:

    • Prostate cancer cell line (e.g., LNCaP, MR49F)

    • Complete growth medium (e.g., RPMI 1640 with 5% FBS and 1% penicillin/streptomycin)

    • This compound stock solution (e.g., 10 mM in DMSO)

    • 96-well clear-bottom tissue culture plates

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

    • Plate reader capable of measuring absorbance at 490 nm

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

    • Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should be kept constant across all wells (e.g., <0.1%).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).

    • Incubate the plate for 4 days at 37°C in a humidified 5% CO2 incubator.

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

2. PSA Expression (Western Blot) Assay

This protocol is for determining the effect of this compound on the expression of Prostate-Specific Antigen (PSA).

  • Materials:

    • Prostate cancer cell line (e.g., LNCaP)

    • Complete growth medium

    • This compound stock solution

    • 6-well tissue culture plates

    • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels

    • Western blot transfer system

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (anti-PSA and anti-loading control, e.g., anti-GAPDH)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 72 hours).

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-PSA antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Re-probe the membrane with an anti-loading control antibody to ensure equal protein loading.

Visualizations

VPC13566_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR Androgen Receptor (AR) SGTA SGTA AR->SGTA Interacts with (BF3 pocket) AR_translocation Nuclear Translocation AR->AR_translocation Active AR Androgen Androgen Androgen->AR Binds VPC13566 This compound VPC13566->AR Binds to BF3 pocket AR_n Nuclear AR ARE Androgen Response Element (ARE) on DNA AR_n->ARE Binds Transcription Gene Transcription (e.g., PSA) ARE->Transcription Initiates

Caption: Mechanism of action of this compound.

Experimental_Workflow_MTS_Assay start Start seed Seed Cells in 96-well plate start->seed incubate1 Incubate 24 hours seed->incubate1 treat Treat with this compound (Dose-response) incubate1->treat incubate2 Incubate 4 days treat->incubate2 add_mts Add MTS Reagent incubate2->add_mts incubate3 Incubate 1-4 hours add_mts->incubate3 read Read Absorbance (490 nm) incubate3->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

Caption: Experimental workflow for MTS cell proliferation assay.

References

VPC-13566 degradation and storage best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the use, storage, and troubleshooting of VPC-13566, a potent androgen receptor (AR) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of the androgen receptor (AR).[1][2] It functions by binding to the Binding Function 3 (BF3) pocket on the AR's surface.[1][3] This binding allosterically disrupts the interaction of AR with crucial co-chaperone proteins, such as small glutamine-rich tetratricopeptide repeat-containing protein alpha (SGTA) in the cytoplasm and Bcl-2-associated athanogene 1-like (BAG1L) in the nucleus.[1] By preventing these interactions, this compound blocks the nuclear translocation of the AR, thereby inhibiting its transcriptional activity and the expression of AR-dependent genes like prostate-specific antigen (PSA).[1][4]

Q2: What are the best practices for storing this compound?

A2: Proper storage is critical to maintain the stability and activity of this compound. Best practices depend on whether the compound is in solid (powder) form or dissolved in a solvent. For detailed storage recommendations, please refer to the summary table in the "Storage and Stability" section.

Q3: My experiment with this compound is not working as expected. Could the compound have degraded?

A3: While specific chemical degradation pathways for this compound under various laboratory conditions (e.g., exposure to light, extreme pH, or frequent freeze-thaw cycles) are not extensively documented in publicly available literature, improper storage or handling can lead to a loss of activity. Refer to the "Troubleshooting" section for guidance on common experimental issues and steps to investigate potential compound degradation. One study noted that this compound has moderate metabolic stability in vivo, with glucuronidation being a primary biotransformation pathway.[1]

Q4: In which solvent should I dissolve this compound?

A4: Dimethyl sulfoxide (DMSO) is the recommended solvent for dissolving this compound.[5][6] For in vitro experiments, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. Ensure the final concentration of DMSO in your experiment is low (typically <0.1%) to avoid solvent-induced cellular toxicity.

Storage and Stability

To ensure the long-term efficacy of this compound, adhere to the following storage guidelines, which have been compiled from various supplier recommendations.

FormStorage TemperatureDurationNotes
Powder -20°CUp to 3 years[6]Store in a dry, dark place.[5]
4°CShort-term (days to weeks)For temporary storage.
In Solvent (DMSO) -80°CUp to 1 year[6]Recommended for long-term storage of stock solutions.[2]
-20°CUp to 1 month[2]Suitable for working aliquots to minimize freeze-thaw cycles.[2]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

IssuePossible CauseRecommended Action
Reduced or no inhibition of AR activity Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution.1. Prepare fresh stock solution from powder. 2. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. 3. Ensure the compound has been stored according to the recommended conditions.
Incorrect Concentration: Errors in calculation or dilution.1. Recalculate all dilutions. 2. Verify the concentration of your stock solution.
Cell Line Issues: The cell line used may not be androgen-dependent (e.g., PC3 cells) or may have developed resistance mechanisms.[4]1. Confirm the AR-dependency of your cell line. 2. Use a positive control, such as LNCaP cells, which are known to be sensitive to AR inhibition.[1]
High background signal or off-target effects High DMSO Concentration: The final concentration of DMSO in the culture medium is too high, causing cellular stress or toxicity.1. Calculate the final DMSO concentration in your wells. It should ideally be below 0.1%. 2. Include a vehicle control (medium with the same final DMSO concentration but without this compound) in your experimental setup.
Compound Precipitation: The concentration of this compound in the aqueous culture medium exceeds its solubility limit.1. Visually inspect the culture medium for any signs of precipitation after adding the compound. 2. Consider lowering the final concentration of this compound.
Inconsistent results between experiments Variability in Experimental Conditions: Differences in cell density, incubation time, or reagent preparation.1. Standardize your experimental protocols. 2. Ensure consistent cell seeding density and passage number. 3. Prepare fresh reagents for each experiment where possible.

Experimental Protocols

Cell Viability (MTS) Assay

This protocol is adapted from studies demonstrating the effect of this compound on the proliferation of prostate cancer cell lines.[1]

  • Cell Plating: Seed prostate cancer cells (e.g., LNCaP or MR49F) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of this compound in culture medium from your DMSO stock. The final DMSO concentration should be consistent across all wells and ideally below 0.1%. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO only).

  • Incubation: Incubate the cells with the compound for 72-96 hours.[1]

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to determine the IC₅₀ value.

Prostate-Specific Antigen (PSA) Secretion Assay

This protocol is based on the methodology used to measure the effect of this compound on the secretion of PSA, an AR-regulated protein.[1]

  • Cell Culture: Culture LNCaP cells in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS).

  • Starvation (Optional but Recommended): To enhance androgen-dependent effects, you can starve the cells in phenol-red-free RPMI 1640 with 5% charcoal-stripped serum for 2-3 days prior to the experiment.

  • Cell Plating: Seed the cells in a 24-well plate at an appropriate density to reach 70-80% confluency on the day of treatment.

  • Treatment: Treat the cells with varying concentrations of this compound in the presence of an androgen, such as 0.1 nM R1881 (a synthetic androgen), to stimulate AR activity. Include a vehicle control.

  • Incubation: Incubate the cells for 72 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • PSA Quantification: Measure the concentration of PSA in the supernatant using a commercially available PSA ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Normalize the PSA levels to the vehicle control and plot the dose-response curve to determine the IC₅₀ for PSA inhibition.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

VPC13566_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR AR_Androgen AR-Androgen Complex AR->AR_Androgen Binding SGTA SGTA (Co-chaperone) AR_Androgen_SGTA AR-Androgen-SGTA Complex SGTA->AR_Androgen_SGTA Binds to BF3 pocket VPC13566 This compound VPC13566->AR Binds to BF3 pocket VPC13566->AR_Androgen_SGTA Blocks Interaction AR_BAG1L AR-BAG1L Complex VPC13566->AR_BAG1L Blocks Interaction AR_Androgen->AR_Androgen_SGTA Nuclear_Translocation Nuclear Translocation AR_Androgen_SGTA->Nuclear_Translocation Promotes AR_in_Nucleus AR in Nucleus Nuclear_Translocation->AR_in_Nucleus AR_in_Nucleus->AR_BAG1L BAG1L BAG1L (Co-chaperone) BAG1L->AR_BAG1L ARE Androgen Response Element (ARE) on DNA AR_BAG1L->ARE Binds to Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Activates

Caption: Mechanism of action of this compound in inhibiting androgen receptor signaling.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution in DMSO D Treat Cells with this compound (and Androgen for PSA assay) A->D B Culture Prostate Cancer Cells (e.g., LNCaP) C Seed Cells in Multi-well Plate B->C C->D E Incubate for Specified Duration (e.g., 72-96h) D->E F1 Perform Cell Viability Assay (e.g., MTS) E->F1 F2 Collect Supernatant for PSA Assay (e.g., ELISA) E->F2 G Measure Absorbance or PSA Concentration F1->G F2->G H Analyze Data and Determine IC50 G->H

Caption: A generalized experimental workflow for assessing the effects of this compound.

References

Validation & Comparative

A Head-to-Head Comparison of VPC-13566 and Enzalutamide in Castration-Resistant Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic development for castration-resistant prostate cancer (CRPC), the androgen receptor (AR) remains a critical target. While second-generation antiandrogens like enzalutamide have significantly improved patient outcomes, the emergence of resistance necessitates the exploration of novel inhibitory mechanisms. This guide provides an objective comparison of VPC-13566, a first-in-class androgen receptor Binding Function 3 (BF3) inhibitor, and enzalutamide, a potent AR ligand-binding domain (LBD) antagonist, based on preclinical data in CRPC models.

Executive Summary

This compound demonstrates a distinct mechanism of action by targeting the BF3 pocket on the AR, leading to the inhibition of co-chaperone binding and nuclear translocation. This contrasts with enzalutamide, which competitively inhibits androgen binding to the LBD. Preclinical evidence suggests that this compound is not only potent in androgen-sensitive models but, critically, retains its efficacy in enzalutamide-resistant CRPC models. This suggests that this compound could represent a promising therapeutic strategy for patients who have developed resistance to current standards of care.

Data Presentation

The following tables summarize the quantitative data from preclinical studies, offering a direct comparison of the in vitro and in vivo efficacy of this compound and enzalutamide.

Table 1: In Vitro Efficacy of this compound vs. Enzalutamide in CRPC Cell Lines

ParameterCell LineThis compound IC₅₀ (µM)Enzalutamide IC₅₀ (µM)Reference
AR Transcriptional Activity LNCaP0.050.19[1]
PSA Expression LNCaP0.08Not explicitly stated in the same study[1]
MR49F (Enzalutamide-Resistant)0.35Ineffective[1]
Cell Viability (MTS Assay) LNCaP0.15Not explicitly stated in the same study[1]
MR49F (Enzalutamide-Resistant)0.07Not explicitly stated in the same study[1]

Table 2: In Vivo Efficacy of this compound vs. Enzalutamide in LNCaP Xenograft Models

Treatment Group (LNCaP Xenograft)Tumor Volume InhibitionSerum PSA Level ReductionReference
This compound Significant inhibition of tumor growthSignificant decrease[1]
Enzalutamide Significant inhibition of tumor growthSignificant decrease[2]

Note: The in vivo data for this compound and enzalutamide are from separate studies. While both show significant efficacy, a direct head-to-head comparison in the same study is not available in the reviewed literature. The specific percentages of inhibition and reduction were not consistently reported in a comparable format.

Mechanism of Action

The distinct mechanisms of action of this compound and enzalutamide are a key differentiating factor.

Enzalutamide: As a potent AR antagonist, enzalutamide competitively binds to the ligand-binding domain (LBD) of the AR.[3] This action directly blocks the binding of androgens like testosterone and dihydrotestosterone (DHT), thereby inhibiting the conformational changes required for AR activation. Consequently, enzalutamide impedes the nuclear translocation of the AR, its binding to DNA at androgen response elements (AREs), and the subsequent transcription of AR target genes that drive prostate cancer cell growth and survival.[3]

This compound: In contrast, this compound targets a novel, allosteric site on the AR known as the Binding Function 3 (BF3) pocket.[1] The BF3 site is crucial for the interaction of the AR with co-chaperone proteins, such as SGTA (small glutamine-rich tetratricopeptide repeat-containing protein alpha) and BAG1L (BCL2 associated athanogene 1 like).[1][4] By binding to the BF3 pocket, this compound disrupts these critical protein-protein interactions, which in turn inhibits the nuclear translocation of the AR and its transcriptional activity.[1][4] This unique mechanism allows this compound to be effective even when the LBD is mutated or when resistance to LBD-targeting drugs like enzalutamide has developed.[5]

Signaling Pathway Diagrams

Enzalutamide_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_cytoplasm Androgen Receptor (AR) Androgen->AR_cytoplasm Binds HSP HSP AR_cytoplasm->HSP AR_nucleus AR AR_cytoplasm->AR_nucleus Nuclear Translocation Enzalutamide Enzalutamide Enzalutamide->AR_cytoplasm Blocks Binding Enzalutamide->AR_nucleus Inhibits Translocation ARE Androgen Response Element (ARE) Enzalutamide->ARE Inhibits DNA Binding AR_nucleus->ARE Binds Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Activates Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth

Caption: Enzalutamide inhibits AR signaling at multiple steps.

VPC13566_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR_cytoplasm Androgen Receptor (AR) CoChaperone Co-chaperone (e.g., SGTA) AR_cytoplasm->CoChaperone Binds to BF3 pocket AR_nucleus AR AR_cytoplasm->AR_nucleus Nuclear Translocation VPC13566 This compound VPC13566->AR_cytoplasm Binds to BF3 pocket VPC13566->AR_nucleus Inhibits Translocation ARE Androgen Response Element (ARE) AR_nucleus->ARE Binds Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Activates Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture CRPC Cell Lines (LNCaP, MR49F, PC3) Treatment_vitro Treatment with This compound or Enzalutamide Cell_Culture->Treatment_vitro Xenograft_Model LNCaP Xenograft in Immunodeficient Mice Cell_Culture->Xenograft_Model Cell Implantation MTS_Assay MTS Assay (Cell Viability) Treatment_vitro->MTS_Assay PSA_Assay_vitro PSA Expression (ELISA) Treatment_vitro->PSA_Assay_vitro AR_Activity_Assay AR Transcriptional Activity Assay Treatment_vitro->AR_Activity_Assay Treatment_invivo Drug Administration (Oral Gavage) Xenograft_Model->Treatment_invivo Tumor_Measurement Tumor Volume Measurement Treatment_invivo->Tumor_Measurement PSA_Measurement_invivo Serum PSA Measurement Treatment_invivo->PSA_Measurement_invivo

References

Additive Effect of VPC-13566 and Enzalutamide Combination Therapy in Prostate Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic effects of VPC-13566 and enzalutamide, both as single agents and in combination, for the treatment of prostate cancer. It is intended to be an objective resource, presenting supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological pathways.

Introduction

Androgen receptor (AR) signaling is a critical driver of prostate cancer progression. While therapies like enzalutamide, which targets the AR ligand-binding domain (LBD), have improved outcomes, the development of resistance remains a major clinical challenge. This compound is a novel small molecule inhibitor that targets a different site on the AR, the Binding Function 3 (BF3) pocket. This distinct mechanism of action presents an opportunity for combination therapy to enhance anti-tumor efficacy and potentially overcome resistance. This guide explores the additive effects observed when combining this compound and enzalutamide.

Mechanisms of Action

Enzalutamide is a second-generation non-steroidal anti-androgen that acts as a competitive inhibitor of the androgen receptor.[1] It binds to the ligand-binding domain (LBD) of the AR with high affinity, preventing the binding of androgens like testosterone and dihydrotestosterone (DHT).[1] This inhibition blocks several key steps in AR signaling: it prevents the nuclear translocation of the AR, impairs the binding of the AR to DNA, and inhibits the recruitment of co-activator proteins necessary for gene transcription.[1][2][3][4]

This compound is a first-in-class small molecule that targets the Binding Function 3 (BF3) pocket on the surface of the AR, a site distinct from the LBD.[5] The BF3 pocket is crucial for the interaction of the AR with co-chaperone proteins, such as SGTA (small glutamine-rich tetratricopeptide repeat-containing protein alpha), which are necessary for the proper folding, stability, and nuclear translocation of the receptor.[6] By binding to the BF3 pocket, this compound disrupts these protein-protein interactions, leading to the inhibition of AR nuclear translocation and subsequent transcriptional activity.[7]

The distinct binding sites and mechanisms of enzalutamide and this compound provide a strong rationale for their combined use to achieve a more comprehensive blockade of AR signaling.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound and enzalutamide, alone and in combination.

Table 1: In Vitro Efficacy of this compound and Enzalutamide on Prostate Cancer Cell Viability

Cell LineTreatmentIC50 (µM)Reference
LNCaP (Enzalutamide-sensitive)This compound0.15[6]
MR49F (Enzalutamide-resistant)This compound0.07[6]
LNCaP (Enzalutamide-sensitive)Enzalutamide~0.05 (IC25)[5]
MR49F (Enzalutamide-resistant)EnzalutamideIneffective

Table 2: Effect of this compound and Enzalutamide on Androgen Receptor (AR) Transcriptional Activity (PSA Expression)

Cell LineTreatmentIC50 (µM)Reference
LNCaPThis compound0.08
MR49FThis compound0.35

Table 3: Additive Effect of this compound and Enzalutamide Combination on PSA Expression in LNCaP Cells

TreatmentConcentration% Inhibition of PSA ExpressionReference
This compoundIC25 (0.04 µM)~25%[5]
EnzalutamideIC25 (0.05 µM)~25%[5]
Combination IC25 + IC25 46%

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds to LBD HSP Heat Shock Proteins (HSP) AR->HSP Stabilization CoChaperone Co-chaperone (e.g., SGTA) AR->CoChaperone Interaction AR_nucleus AR AR->AR_nucleus Nuclear Translocation Enzalutamide Enzalutamide Enzalutamide->AR Inhibits Androgen Binding Enzalutamide->AR_nucleus Inhibits VPC13566 This compound VPC13566->AR Binds to BF3 VPC13566->CoChaperone Inhibits Interaction VPC13566->AR_nucleus Inhibits ARE Androgen Response Element (ARE) AR_nucleus->ARE Binds to DNA Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth

Caption: Androgen Receptor (AR) Signaling Pathway and Points of Inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model PC_Cells Prostate Cancer Cells (LNCaP, MR49F) Treatment Treatment: - Vehicle (DMSO) - this compound - Enzalutamide - Combination PC_Cells->Treatment Viability Cell Viability Assay (MTS) Treatment->Viability PSA_Assay PSA Expression Assay (ELISA) Treatment->PSA_Assay AR_Localization AR Localization (Confocal Microscopy, Nuclear/Cytoplasmic Fractionation) Treatment->AR_Localization Xenograft Castrated Mice with LNCaP Xenografts InVivo_Treatment Treatment: - Vehicle - this compound - Enzalutamide Xenograft->InVivo_Treatment Tumor_Growth Monitor Tumor Volume InVivo_Treatment->Tumor_Growth Serum_PSA Measure Serum PSA InVivo_Treatment->Serum_PSA

Caption: General Experimental Workflow for Preclinical Evaluation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture
  • Cell Lines: LNCaP (androgen-sensitive human prostate adenocarcinoma) and MR49F (enzalutamide-resistant) cells were used.

  • Culture Medium: Cells were maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere with 5% CO2. For androgen-stimulation experiments, cells were cultured in phenol red-free RPMI medium with 5% charcoal-stripped FBS for 48-72 hours before treatment.

Cell Viability (MTS) Assay
  • Cell Seeding: Prostate cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment: The following day, the medium was replaced with fresh medium containing various concentrations of this compound, enzalutamide, or the combination. A vehicle control (DMSO) was also included.

  • Incubation: Plates were incubated for 4 days (96 hours) at 37°C.

  • MTS Reagent Addition: 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) was added to each well.

  • Incubation: Plates were incubated for 1-4 hours at 37°C.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • Data Analysis: Cell viability was expressed as a percentage of the vehicle-treated control. IC50 values were calculated using non-linear regression analysis.

Prostate-Specific Antigen (PSA) Expression Assay (ELISA)
  • Cell Seeding and Treatment: Cells were seeded in 24-well plates and treated with the compounds as described for the cell viability assay. For androgen stimulation, 1 nM of the synthetic androgen R1881 was added.

  • Supernatant Collection: After the treatment period (e.g., 72 hours), the cell culture supernatant was collected.

  • ELISA Procedure: The concentration of PSA in the supernatant was quantified using a commercially available PSA ELISA kit, following the manufacturer's instructions.

  • Data Analysis: PSA levels were normalized to the total protein content of the corresponding cell lysates.

Nuclear and Cytoplasmic Fractionation and Western Blotting
  • Cell Lysis: After treatment, cells were harvested and washed with ice-cold PBS. The cell pellet was resuspended in a hypotonic lysis buffer and incubated on ice to swell the cells.

  • Cytoplasmic Fraction Isolation: The cells were lysed by passing them through a narrow-gauge needle. The lysate was then centrifuged to pellet the nuclei. The resulting supernatant contains the cytoplasmic fraction.

  • Nuclear Fraction Isolation: The nuclear pellet was washed and then lysed with a nuclear extraction buffer.

  • Protein Quantification: The protein concentration of both fractions was determined using a BCA assay.

  • Western Blotting: Equal amounts of protein from the cytoplasmic and nuclear fractions were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against AR and loading controls (e.g., GAPDH for cytoplasm and Lamin B1 for the nucleus). After washing, the membrane was incubated with HRP-conjugated secondary antibodies, and the protein bands were visualized using an ECL detection system.

Proximity Ligation Assay (PLA) for AR-Co-chaperone Interaction
  • Cell Seeding and Treatment: LNCaP cells were seeded on coverslips in a 24-well plate and treated as required.

  • Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

  • Blocking: Non-specific binding sites were blocked using a blocking solution.

  • Primary Antibody Incubation: Cells were incubated with primary antibodies raised in different species against the two proteins of interest (e.g., rabbit anti-AR and mouse anti-SGTA).

  • PLA Probe Incubation: The cells were then incubated with secondary antibodies conjugated with oligonucleotides (PLA probes).

  • Ligation and Amplification: If the proteins are in close proximity (<40 nm), the oligonucleotides are ligated to form a circular DNA template, which is then amplified via rolling circle amplification.

  • Detection: The amplified DNA is detected using fluorescently labeled probes.

  • Imaging and Analysis: The coverslips were mounted on slides with a DAPI-containing mounting medium to visualize the nuclei. Images were captured using a confocal microscope, and the number of PLA signals (dots) per cell was quantified.

Discussion and Conclusion

The experimental data strongly suggest an additive effect when combining this compound and enzalutamide. The combination of both drugs at their respective IC25 concentrations resulted in a significantly greater inhibition of PSA expression than either drug alone. This additive effect is likely due to the complementary mechanisms of action, with enzalutamide blocking the androgen binding site and this compound disrupting essential co-chaperone interactions at the BF3 site.

Importantly, this compound demonstrates significant activity in an enzalutamide-resistant cell line, MR49F[6]. This suggests that targeting the BF3 pocket could be a viable strategy to overcome acquired resistance to conventional AR-LBD inhibitors. The development of resistance to enzalutamide often involves mutations in the LBD or the upregulation of AR splice variants that lack the LBD. Since this compound targets a different domain, it may retain its efficacy against these resistant forms of the AR.

References

Validating the Specificity of VPC-13566 for the Androgen Receptor BF3 Pocket: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of VPC-13566, a small molecule inhibitor targeting the Binding Function 3 (BF3) pocket of the Androgen Receptor (AR), with other therapeutic alternatives. Experimental data is presented to validate its specificity and mechanism of action, offering valuable insights for researchers, scientists, and professionals in drug development.

The Androgen Receptor is a key driver in the progression of prostate cancer.[1] While traditional therapies target the ligand-binding pocket, resistance often develops due to mutations in this region.[2] The BF3 pocket, a distinct allosteric site on the AR surface, has emerged as a promising alternative target to overcome this resistance.[2][3] this compound is a potent small molecule designed to specifically bind to this BF3 pocket, thereby inhibiting AR activity through a novel mechanism.[4][5]

Mechanism of Action of this compound

This compound functions by directly interacting with the BF3 pocket on the AR's ligand-binding domain.[5][6] This binding event allosterically disrupts the recruitment of essential co-chaperones and co-activators, such as BAG1L and SGTA, which are necessary for the proper functioning and nuclear translocation of the AR.[5][7] By preventing these critical protein-protein interactions, this compound effectively blocks the receptor's translocation into the nucleus and subsequent transcriptional activity.[5][8] This mode of action is distinct from conventional anti-androgens like enzalutamide, which competitively inhibit the binding of androgens to the ligand-binding pocket.[8]

Data Presentation

The following tables summarize the quantitative data on the efficacy and specificity of this compound from various experimental assays.

Table 1: In Vitro Efficacy of this compound

Assay TypeCell LineIC50 Value (µM)Reference
AR Transcriptional Activity (eGFP)LNCaP0.071[9][10]
Cell Proliferation (MTS Assay)LNCaP0.15[5][8]
Cell Proliferation (MTS Assay)MR49F (Enzalutamide-Resistant)0.07[5][8]
Cell Proliferation (MTS Assay)PC3 (AR-Independent)No effect[5][8]

Table 2: Comparative Efficacy of AR Inhibitors

CompoundTarget PocketMechanism of ActionEfficacy in Enzalutamide-Resistant Cells
This compound Binding Function 3 (BF3) Inhibits co-chaperone binding and nuclear translocation Yes [8]
EnzalutamideLigand-Binding PocketCompetitive androgen antagonistNo (by definition of resistance)
BicalutamideLigand-Binding PocketCompetitive androgen antagonistNo
EPI-7170N-Terminal Domain (NTD)Inhibits AR transcriptional activityYes

Experimental Protocols

The specificity of this compound for the AR BF3 pocket has been validated through a series of rigorous experiments.

Biolayer Interferometry (BLI) for Direct Binding Assessment

Objective: To confirm the direct, reversible binding of this compound to the AR ligand-binding domain (LBD).

Methodology:

  • The purified LBD of the Androgen Receptor is immobilized on a biosensor tip.

  • This compound, at varying concentrations (e.g., 5–50 μM), is introduced in the fluid phase.[5][6]

  • The interaction between the immobilized LBD and this compound is measured in real-time by detecting changes in the interference pattern of light reflected from the sensor tip.

  • Dose-response curves are generated to demonstrate a concentration-dependent interaction.[5][11] A mutagenesis study can further confirm binding to the BF3 pocket; mutations in key residues of the pocket (e.g., F673E, E837A, N833W) should abolish the binding of this compound.[9][10]

Proximity Ligation Assay (PLA) for Disruption of Protein-Protein Interactions

Objective: To demonstrate that this compound binding to the BF3 pocket disrupts the interaction between AR and its co-chaperones, such as BAG1L.

Methodology:

  • Prostate cancer cells (e.g., LNCaP) are cultured and treated with this compound or a vehicle control.[5]

  • Cells are fixed, and primary antibodies targeting AR and BAG1L are added.

  • Secondary antibodies conjugated with oligonucleotide probes (one PLUS and one MINUS) are then added. If the proteins are in close proximity (<40 nm), these probes can be ligated to form a circular DNA template.

  • This DNA circle is amplified via rolling-circle amplification, and the product is detected using fluorescently labeled probes.

  • A reduction in the fluorescent signal in this compound-treated cells compared to the control indicates that the compound has disrupted the AR-BAG1L interaction.[5][11]

AR Transcriptional Activity Assay

Objective: To quantify the inhibitory effect of this compound on AR-mediated gene transcription.

Methodology:

  • LNCaP cells, engineered to express an androgen-responsive reporter gene (e.g., eGFP under the control of a probasin promoter), are used.[5]

  • Cells are treated with a range of concentrations of this compound.

  • The expression of the reporter gene is induced with an androgen, such as R1881.[5]

  • After a set incubation period (e.g., 24 hours), the fluorescence from the reporter protein is measured.

  • A dose-dependent decrease in fluorescence indicates inhibition of AR transcriptional activity, from which an IC50 value can be calculated.[5]

Mandatory Visualizations

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds to LBP CoChaperone Co-chaperones (e.g., SGTA) AR->CoChaperone BF3 Interaction AR_dimer AR Dimer AR->AR_dimer Nuclear Translocation & Dimerization HSPs Heat Shock Proteins (HSPs) HSPs->AR Dissociates VPC13566 This compound VPC13566->AR Binds to BF3 Pocket VPC13566->AR_dimer Blocks Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Transcription Gene Transcription (e.g., PSA) ARE->Transcription Initiates

Caption: Androgen Receptor signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_0 Step 1: Direct Binding Verification cluster_1 Step 2: Target Engagement in Cells cluster_2 Step 3: Functional Effect Assessment BLI Biolayer Interferometry (BLI) - Purified AR-LBD - Varying [this compound] Binding_Confirmed Result: Direct, Dose-Dependent Binding Confirmed BLI->Binding_Confirmed PLA Proximity Ligation Assay (PLA) - LNCaP Cells - Antibodies for AR & BAG1L Binding_Confirmed->PLA Disruption_Confirmed Result: Disruption of AR-BAG1L Interaction PLA->Disruption_Confirmed Transcriptional_Assay AR Transcriptional Assay - LNCaP-eGFP cells - Measure reporter activity Disruption_Confirmed->Transcriptional_Assay Functional_Inhibition Result: Inhibition of AR activity and cell growth (IC50) Transcriptional_Assay->Functional_Inhibition Cell_Assay Cell Proliferation Assay - LNCaP & MR49F cells - Measure cell viability Cell_Assay->Functional_Inhibition

Caption: Experimental workflow for validating the specificity of this compound.

Conclusion

The experimental evidence strongly supports the high specificity of this compound for the Binding Function 3 (BF3) pocket of the Androgen Receptor. Its unique mechanism of action, which involves the allosteric inhibition of co-chaperone binding and subsequent nuclear translocation, distinguishes it from traditional anti-androgens that target the ligand-binding pocket. Data from direct binding assays, cellular target engagement studies, and functional assays collectively demonstrate that this compound potently and specifically inhibits AR signaling.[5][8][9] Notably, its efficacy in enzalutamide-resistant cell lines highlights its potential as a valuable therapeutic agent for treating advanced and resistant forms of prostate cancer.[5][8]

References

Cross-resistance studies between VPC-13566 and bicalutamide

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Cross-Resistance Between VPC-13566 and Bicalutamide

For researchers, scientists, and drug development professionals, understanding the mechanisms of resistance to current therapies is paramount in the pursuit of more effective treatments for castration-resistant prostate cancer (CRPC). This guide provides an objective comparison of the novel androgen receptor (AR) inhibitor, this compound, and the first-generation antiandrogen, bicalutamide, with a focus on the potential for this compound to overcome bicalutamide resistance.

Mechanisms of Action: A Tale of Two Binding Sites

The differential mechanisms by which this compound and bicalutamide interact with the androgen receptor are central to understanding their cross-resistance profiles.

  • Bicalutamide is a non-steroidal antiandrogen that functions as a competitive antagonist at the androgen receptor's ligand-binding domain (LBD). By occupying this site, it prevents the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT), thereby inhibiting AR nuclear translocation and its subsequent transcriptional activity.

  • This compound , in contrast, targets a distinct site on the AR known as the Binding Function 3 (BF3) pocket.[1] This site is crucial for the interaction of the AR with co-chaperone proteins, such as SGTA, which are necessary for its proper folding, stability, and nuclear translocation.[1] By binding to the BF3 domain, this compound disrupts these protein-protein interactions, leading to the inhibition of AR nuclear translocation and a subsequent reduction in the transcription of AR target genes.[1]

The Challenge of Bicalutamide Resistance

The clinical utility of bicalutamide is often limited by the development of resistance, which can be driven by several molecular mechanisms:

  • AR Ligand-Binding Domain Mutations: Specific point mutations within the LBD can alter its conformation, leading to a paradoxical switch where bicalutamide acts as an agonist, promoting AR activity and tumor growth.[2]

  • AR Overexpression: An increase in the cellular levels of the AR can sensitize cancer cells to even castrate levels of androgens, effectively overriding the inhibitory effect of bicalutamide.

  • Expression of AR Splice Variants: The emergence of constitutively active AR splice variants that lack the LBD, such as AR-V7, renders them insensitive to drugs targeting this domain, including bicalutamide.[3]

This compound: A Strategy to Overcome Bicalutamide Resistance

The unique mechanism of action of this compound provides a strong rationale for its potential to be effective in the context of bicalutamide resistance.

  • Distinct Binding Site: As this compound targets the BF3 domain, it is not susceptible to resistance mechanisms involving mutations in the LBD that affect bicalutamide's efficacy.

  • Broad Activity Against AR Mutants: Preclinical studies have demonstrated that this compound can effectively inhibit the transcriptional activity of a wide range of AR mutants known to confer resistance to conventional antiandrogens.[4]

  • Efficacy in Enzalutamide-Resistant Models: this compound has shown potent activity in prostate cancer cell lines that have developed resistance to enzalutamide, a more potent second-generation AR antagonist that also targets the LBD.[1] This suggests that this compound can overcome resistance mechanisms common to LBD-targeting agents.

Quantitative Data: Efficacy Against Bicalutamide-Resistant AR Mutants

The following table summarizes the inhibitory concentrations (IC50) of this compound against various AR mutants. Many of these mutations are associated with resistance to bicalutamide. While direct head-to-head IC50 data for bicalutamide against all these specific mutants in the same experimental setup is not available in the literature, the potent activity of this compound across this panel highlights its potential to overcome resistance.

Androgen Receptor MutantThis compound IC50 (µM)[4]Known Bicalutamide Response
Wild-Type0.12Antagonist
W742C0.18Agonist[4]
W742L0.25Agonist[4]
T878A0.22Agonist[4]
T878S0.20Agonist[4]
H875Y0.15Partial Agonist
F877L0.19Agonist
L702H0.17Maintains Sensitivity
V716M0.28Maintains Sensitivity
M749I0.31N/A
D891H0.24Agonist[4]
S889G0.35Agonist[4]
M896V0.40Agonist[4]
M896T0.38Agonist[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and bicalutamide.

Cell Viability Assay (MTS Assay)
  • Cell Seeding: Prostate cancer cells (e.g., LNCaP, MR49F) are seeded in 96-well plates at a density of 5,000-10,000 cells per well in their respective growth media.

  • Treatment: After 24 hours, the media is replaced with media containing various concentrations of this compound or bicalutamide. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Cells are incubated for 4 days at 37°C in a humidified atmosphere with 5% CO2.

  • MTS Reagent Addition: The CellTiter 96® AQueous One Solution Reagent (MTS) is added to each well according to the manufacturer's instructions.

  • Incubation and Measurement: The plates are incubated for 1-4 hours at 37°C, and the absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values are calculated using non-linear regression analysis.

AR Transcriptional Activity Assay (Luciferase Reporter Assay)
  • Cell Transfection: Prostate cancer cells are transiently co-transfected with an androgen-responsive luciferase reporter plasmid (e.g., PSA-luc) and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

  • Treatment: After 24 hours, the transfected cells are treated with androgens (e.g., R1881) in the presence of increasing concentrations of this compound or bicalutamide.

  • Incubation: Cells are incubated for 24-48 hours.

  • Cell Lysis and Luciferase Assay: Cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The results are expressed as a percentage of the androgen-stimulated control. IC50 values are determined by plotting the normalized luciferase activity against the drug concentration.

Prostate-Specific Antigen (PSA) Expression Assay
  • Cell Culture and Treatment: Prostate cancer cells are cultured in appropriate media and treated with this compound or bicalutamide at various concentrations for a specified period (e.g., 72 hours).

  • Sample Collection: The cell culture supernatant is collected for secreted PSA measurement, and cell lysates are prepared for intracellular PSA analysis.

  • PSA Quantification:

    • ELISA: Secreted PSA levels in the supernatant are quantified using a commercially available PSA ELISA kit according to the manufacturer's protocol.

    • Western Blot: Cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with a primary antibody against PSA, followed by a secondary antibody conjugated to a detectable enzyme. Protein bands are visualized using a chemiluminescence detection system.

  • Data Analysis: PSA levels are normalized to the total protein concentration or a housekeeping gene/protein. The effect of the compounds on PSA expression is determined relative to the vehicle control.

Visualizing Mechanisms and Workflows

Diagram 1: AR Signaling and Drug Intervention Points

AR_Signaling_and_Drug_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds to LBD CoChaperone Co-chaperone (e.g., SGTA) AR->CoChaperone AR_dimer AR Dimer AR->AR_dimer Nuclear Translocation HSP Heat Shock Proteins HSP->AR Bicalutamide Bicalutamide Bicalutamide->AR Competes with Androgen at LBD Bicalutamide->AR_dimer Inhibits Translocation VPC13566 This compound VPC13566->AR Binds to BF3 site VPC13566->AR_dimer Blocks Translocation ARE Androgen Response Element (on DNA) AR_dimer->ARE Binds to DNA Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Cell_Growth Prostate Cancer Cell Growth Gene_Transcription->Cell_Growth Cross_Resistance_Workflow cluster_setup Cell Line Preparation cluster_treatment Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis start Start with Androgen-Sensitive Prostate Cancer Cell Line (e.g., LNCaP) culture Long-term culture with increasing concentrations of bicalutamide start->culture parental_line Maintain Parental (Sensitive) Cell Line start->parental_line resistant_line Establish Bicalutamide-Resistant (Bic-R) Cell Line culture->resistant_line treat_vpc Treat Bic-R and Parental cells with this compound resistant_line->treat_vpc treat_bic Treat Bic-R and Parental cells with Bicalutamide (Control) resistant_line->treat_bic parental_line->treat_vpc parental_line->treat_bic viability Cell Viability Assay (e.g., MTS) treat_vpc->viability ar_activity AR Transcriptional Activity (e.g., Luciferase Assay) treat_vpc->ar_activity psa PSA Expression (e.g., ELISA, Western Blot) treat_vpc->psa treat_bic->viability treat_bic->ar_activity treat_bic->psa compare Compare IC50 values and AR inhibition between Parental and Bic-R lines for both drugs viability->compare ar_activity->compare psa->compare conclusion Determine if this compound overcomes bicalutamide resistance compare->conclusion

References

Head-to-Head Comparison: VPC-13566 vs. ARN-509 in the Context of Androgen Receptor Mutants

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the efficacy and mechanisms of two distinct androgen receptor inhibitors in the face of treatment resistance.

In the landscape of prostate cancer therapeutics, the androgen receptor (AR) remains a critical target. However, the emergence of AR mutations that confer resistance to standard antiandrogen therapies presents a significant clinical challenge. This guide provides a head-to-head comparison of two AR inhibitors, VPC-13566 and ARN-509 (Apalutamide), focusing on their performance against wild-type and mutant forms of the androgen receptor. While ARN-509 is a potent second-generation nonsteroidal antiandrogen that targets the ligand-binding domain (LBD) of the AR, this compound represents a novel class of inhibitors that bind to the Binding Function 3 (BF3) pocket, an alternative site on the receptor. This fundamental difference in their mechanism of action has profound implications for their efficacy against resistance-conferring AR mutants.

Executive Summary

ARN-509, a competitive AR antagonist, has demonstrated clinical efficacy but is susceptible to resistance mechanisms involving mutations in the AR ligand-binding domain.[1][2] Notably, the F876L mutation has been identified as a clinically relevant resistance mechanism to second-generation antiandrogens like ARN-509 and enzalutamide.[3] In contrast, this compound, by targeting the spatially distinct BF3 pocket, has been shown to effectively inhibit the transcriptional activity of a wide range of AR mutants, including those that are resistant to LBD-targeted therapies.[4][5] This guide will delve into the available experimental data to provide a comprehensive comparison of these two compounds.

Data Presentation: Quantitative Comparison of Inhibitory Activity

The following tables summarize the available quantitative data on the inhibitory activity of this compound and ARN-509 against wild-type and various mutant androgen receptors. The data is primarily derived from in vitro assays measuring the half-maximal inhibitory concentration (IC50).

Table 1: Inhibitory Activity (IC50) of this compound against a Panel of AR Mutants

AR ConstructIC50 of this compound Inhibition (μM)
WT1.73
V716M1.62
W742C1.01
W742L1.13
F765L2.11
M781I1.66
V787I1.87
H875Y1.34
F877L1.98
T878A1.25
T878S1.33
S889G1.54
D891H1.45
M896V1.78
M896T1.89
F877L/T878A2.34
W742C/T878A1.18
H875Y/T878A1.42
T878A/M896V1.39
T878A/S889G1.48
T878A/D891H1.37
W742C/F877L1.21
H875Y/F877L1.56
F877L/M896V2.05

Data extracted from a study utilizing a luciferase-based assay to assess the transcriptional activity of AR mutants. The IC50 values demonstrate that this compound effectively suppressed the transcriptional activity of all 24 tested AR mutants with IC50 values ranging from 0.12 to 13.4 μM.[4][5]

Table 2: Inhibitory Activity (IC50) of ARN-509 (Apalutamide) against Wild-Type and Resistant AR Mutants

AR ConstructIC50 of ARN-509 Inhibition (nM)Notes
Wild-Type (in vitro binding assay)16ARN-509 binds to the AR with high affinity.[6][7]
F876LResistanceThis mutation confers resistance to ARN-509, with the drug exhibiting agonist activity in some models.[3][8]
F877LResistanceThis mutation is a well-documented cause of resistance to ARN-509.[4]
F877L/T878AResistanceThis double mutant exhibits profound agonist function in the presence of ARN-509.[4]

Direct head-to-head IC50 values for ARN-509 against the comprehensive panel of 24 AR mutants from the same study as this compound are not available in the reviewed literature. The information provided is collated from multiple sources indicating resistance profiles.

Experimental Protocols

1. Luciferase Reporter Gene Assay for AR Transcriptional Activity

This assay is a common method to quantify the transcriptional activity of the androgen receptor in response to various compounds.

  • Cell Culture and Transfection: Prostate cancer cells (e.g., LNCaP, PC-3) or other suitable cell lines are cultured in appropriate media. For cells lacking endogenous AR, they are co-transfected with an AR expression vector (wild-type or mutant) and a reporter plasmid. The reporter plasmid contains a luciferase gene under the control of an androgen-responsive element (ARE) promoter.

  • Compound Treatment: Following transfection, cells are treated with a range of concentrations of the test compounds (this compound or ARN-509) in the presence of an AR agonist (e.g., dihydrotestosterone, DHT) to stimulate AR activity.

  • Luciferase Activity Measurement: After an incubation period, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the luciferase enzyme activity, is measured using a luminometer.

  • Data Analysis: The luminescence readings are normalized to a control (e.g., cells treated with agonist only). The IC50 values are then calculated by plotting the percentage of inhibition against the log concentration of the compound and fitting the data to a dose-response curve.[9][10]

2. MTS Cell Viability Assay

This colorimetric assay is used to assess the effect of compounds on cell proliferation and viability.

  • Cell Seeding: Prostate cancer cells are seeded in 96-well plates and allowed to attach and grow for a specified period.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or ARN-509 for a defined duration (e.g., 4 days).[11]

  • MTS Reagent Addition: The MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well. In viable cells, mitochondrial dehydrogenases convert the MTS tetrazolium compound into a soluble formazan product.

  • Absorbance Measurement: The plate is incubated to allow for the color change, and the absorbance of the formazan product is measured at a specific wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and IC50 values for cell growth inhibition can be determined.[11]

Mandatory Visualization

AR_Signaling_Pathway Figure 1: Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP AR-HSP Complex AR->AR_HSP Binding AR_dimer AR Dimerization AR->AR_dimer Nuclear Translocation HSP Heat Shock Proteins (HSP) AR_HSP->AR Dissociation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds Transcription Gene Transcription (e.g., PSA, TMPRSS2) ARE->Transcription Initiates

Caption: A simplified diagram of the canonical androgen receptor signaling pathway.

Experimental_Workflow Figure 2: Experimental Workflow for Compound Evaluation cluster_luciferase Luciferase Reporter Assay cluster_mts MTS Cell Viability Assay start_luc Seed Cells transfect Transfect with AR & Reporter Plasmids start_luc->transfect treat_luc Treat with Compound + Agonist transfect->treat_luc measure_luc Measure Luminescence treat_luc->measure_luc analyze_luc Calculate IC50 (Transcriptional Inhibition) measure_luc->analyze_luc start_mts Seed Cells treat_mts Treat with Compound start_mts->treat_mts add_mts Add MTS Reagent treat_mts->add_mts measure_mts Measure Absorbance add_mts->measure_mts analyze_mts Calculate IC50 (Growth Inhibition) measure_mts->analyze_mts

Caption: A flowchart illustrating the key steps in the luciferase reporter and MTS assays.

Mechanisms_of_Action Figure 3: Mechanisms of Action of this compound and ARN-509 cluster_ar AR Androgen Receptor (AR) AR Nuclear Translocation & Activity AR Nuclear Translocation & Activity LBD Ligand-Binding Domain (LBD) BF3 Binding Function 3 (BF3) Pocket ARN509 ARN-509 ARN509->LBD Competitively Binds & Inhibits VPC13566 This compound VPC13566->BF3 Binds & Allosterically Inhibits Androgen Androgen Androgen->LBD Binds & Activates

Caption: A diagram illustrating the distinct binding sites and mechanisms of ARN-509 and this compound.

Conclusion

The emergence of resistance to androgen receptor-targeted therapies is a major hurdle in the treatment of advanced prostate cancer. While ARN-509 is an effective inhibitor of the wild-type AR, its efficacy is compromised by mutations within the ligand-binding domain. This compound, by targeting the alternative BF3 pocket, offers a promising strategy to overcome this resistance. The presented data indicates that this compound maintains its inhibitory activity across a broad spectrum of AR mutants known to confer resistance to conventional antiandrogens. This head-to-head comparison underscores the importance of developing novel therapeutic agents with distinct mechanisms of action to address the dynamic landscape of treatment resistance in prostate cancer. Further clinical investigation is warranted to fully elucidate the therapeutic potential of BF3 inhibitors like this compound in patients who have developed resistance to LBD-targeted therapies.

References

In Vivo Efficacy of VPC-13566 and Abiraterone in Prostate Cancer Xenografts: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative overview of the preclinical in vivo efficacy of VPC-13566 and abiraterone in prostate cancer xenograft models. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these two compounds. While direct head-to-head in vivo studies are not extensively available in published literature, this guide synthesizes available data from separate studies to offer a comparative perspective.

Introduction

Androgen receptor (AR) signaling is a critical driver of prostate cancer progression. Abiraterone, an inhibitor of the androgen-synthesizing enzyme CYP17A1, is a standard-of-care therapy for metastatic castration-resistant prostate cancer (mCRPC).[1][2][3][4] However, resistance to abiraterone inevitably develops, necessitating novel therapeutic strategies. This compound is an investigational small molecule that targets a distinct site on the androgen receptor, the Binding Function 3 (BF3) pocket, representing a different mechanism of AR inhibition.[5][6] This guide examines the available in vivo data for both compounds in prostate cancer xenograft models.

Mechanism of Action

Abiraterone and this compound inhibit androgen receptor signaling through fundamentally different mechanisms.

Abiraterone acts as an irreversible inhibitor of CYP17A1, a key enzyme in the androgen biosynthesis pathway.[1][2][3] By blocking CYP17A1, abiraterone reduces the production of androgens in the testes, adrenal glands, and within the tumor itself, thereby depriving the androgen receptor of its activating ligands.[1][4]

This compound directly targets the androgen receptor, but not at the ligand-binding domain where androgens and conventional antiandrogens bind. Instead, it binds to the Binding Function 3 (BF3) pocket on the AR surface.[5][7] This interaction is thought to disrupt the binding of co-chaperone proteins, such as SGTA, which are necessary for the proper folding, stability, and nuclear translocation of the AR.[5] By interfering with these co-chaperone interactions, this compound inhibits AR nuclear translocation and subsequent transcriptional activity.[5][7][8]

Signaling Pathway Diagrams

Abiraterone_Pathway cluster_synthesis Androgen Synthesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone DHEA DHEA Pregnenolone->DHEA CYP17A1 CYP17A1 Androstenedione Androstenedione Progesterone->Androstenedione DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone AR Androgen Receptor (AR) Testosterone->AR GeneTranscription Gene Transcription (e.g., PSA) AR->GeneTranscription Abiraterone Abiraterone Abiraterone->CYP17A1

Caption: Mechanism of action of Abiraterone.

VPC13566_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR_inactive Inactive AR AR_active Active AR AR_inactive->AR_active Nuclear Translocation CoChaperone Co-chaperone (e.g., SGTA) CoChaperone->AR_inactive VPC13566 This compound VPC13566->AR_inactive Binds to BF3 pocket, blocks co-chaperone interaction ARE Androgen Response Element (ARE) AR_active->ARE

Caption: Mechanism of action of this compound.

Preclinical In Vivo Data

The following tables summarize available data from separate preclinical studies in prostate cancer xenograft models. It is important to note that these studies were not designed as direct comparisons, and thus experimental conditions such as the specific cell line, mouse strain, and dosing regimen may differ.

Table 1: Tumor Growth Inhibition
CompoundXenograft ModelDosing RegimenOutcomeReference
This compound LNCaPNot specified in detail in available abstractsSignificant inhibition of tumor growth[5]
Abiraterone Acetate LuCaP 136CR0.5 mmol/kg/day, oral"Ultraresponsive" phenotype, 220% gain in median survival (21.8 weeks vs 6.8 weeks for vehicle)[9]
Abiraterone Acetate LuCaP 77CR & 96CR0.5 mmol/kg/day, oral"Intermediate response", modest tumor inhibition and survival benefit[9]
Abiraterone Acetate LuCaP 35CR0.5 mmol/kg/day, oral"Minimal response", minimal tumor inhibition and no survival benefit[9]
Abiraterone Acetate VCaPNot specifiedSignificantly delayed tumor progression compared to vehicle[10]
Abiraterone Acetate C4-2Not specifiedIncreased progression-free survival compared to vehicle[10]
Table 2: Effect on Serum Prostate-Specific Antigen (PSA)
CompoundXenograft ModelDosing RegimenOutcomeReference
This compound LNCaPNot specified in detail in available abstractsSignificant inhibition of serum PSA levels[5]
Abiraterone Acetate LuCaP 77CR & 96CR0.5 mmol/kg/day, oralSignificantly delayed PSA progression[9]
Abiraterone Acetate LuCaP 136CR0.5 mmol/kg/day, oralUndetectable levels of serum PSA in this model[9]

Experimental Protocols

Detailed protocols for a direct comparative study are not available. The following are summaries of methodologies used in individual studies of this compound and abiraterone.

This compound in LNCaP Xenografts
  • Animal Model: The specific strain of mice used (e.g., SCID, nude) is not detailed in the available abstracts, but LNCaP xenograft models are standardly established in immunocompromised mice.[5]

  • Tumor Implantation: LNCaP cells are typically mixed with Matrigel and injected subcutaneously into the flanks of male mice.

  • Drug Administration: The study mentions that pharmacokinetic analysis suggested intraperitoneal (IP) administration for substantial retention up to 24 hours.[5] The exact dose and schedule used to demonstrate efficacy were not specified in the referenced abstract.

  • Efficacy Endpoints: Tumor growth was monitored, likely by caliper measurements, and serum PSA levels were measured at the end of the study.[5]

Abiraterone Acetate in LuCaP Patient-Derived Xenografts (PDXs)
  • Animal Model: SCID mice were used to host the LuCaP series of patient-derived xenografts (PDXs).[11]

  • Tumor Implantation: Fragments of established PDX tumors were implanted subcutaneously in male SCID mice. Castration-resistant tumors were developed prior to treatment initiation.[9]

  • Drug Administration: Mice were treated orally with either vehicle or abiraterone acetate at a dose of 0.5 mmol/kg/day.[12]

  • Efficacy Endpoints: Tumor volume was monitored regularly. Serum PSA was measured. The primary endpoint for some analyses was survival, with mice being euthanized when tumors reached a predetermined size (e.g., 1,000 mm³).[9][12]

Hypothetical Experimental Workflow for a Direct Comparison

Experimental_Workflow cluster_treatment Treatment Phase (e.g., 28 days) cluster_endpoints Endpoint Analysis start Establish Prostate Cancer Xenografts in Mice (e.g., LNCaP or VCaP) randomize Randomize Mice into Treatment Groups when Tumors Reach ~150-200 mm³ start->randomize group1 Group 1: Vehicle Control randomize->group1 group2 Group 2: Abiraterone (Oral Gavage) randomize->group2 group3 Group 3: This compound (Intraperitoneal) randomize->group3 monitoring Monitor Tumor Volume (2-3 times/week) and Body Weight psa Measure Serum PSA monitoring->psa tissue Harvest Tumors for IHC & Western Blot (AR, Ki-67, etc.) androgen Measure Intratumoral Androgen Levels analysis Statistical Analysis of Tumor Growth Inhibition and Biomarkers cluster_endpoints cluster_endpoints cluster_endpoints->analysis

Caption: A potential experimental workflow for in vivo comparison.

Summary and Future Directions

Based on available preclinical data, both abiraterone and this compound demonstrate anti-tumor activity in prostate cancer xenograft models. Abiraterone's efficacy is well-characterized across a range of PDX models, showing heterogeneous responses that mirror the clinical setting.[9][11] this compound shows promise in inhibiting the growth of AR-dependent prostate cancer, including enzalutamide-resistant models, and acts through a novel mechanism targeting the AR BF3 pocket.[5]

The lack of direct comparative in vivo studies makes it difficult to definitively assess the relative potency of these two agents. A head-to-head study in a relevant xenograft model, such as LNCaP or VCaP, would be necessary to provide a direct comparison of their efficacy in inhibiting tumor growth and AR signaling. Such a study would be crucial in determining the potential of this compound as a future therapeutic option for prostate cancer, particularly in the context of resistance to current AR-targeted therapies. Additionally, given the pharmacokinetic limitations noted for this compound, further optimization of the compound for improved in vivo stability and bioavailability will be critical for its clinical development.[13]

References

Evaluating VPC-13566: A Novel Androgen Receptor Inhibitor's Impact on PSA Levels Compared to Standard Therapies

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of prostate cancer treatment is continually evolving, with a focus on overcoming resistance to standard androgen deprivation therapies. A promising new agent, VPC-13566, has emerged with a distinct mechanism of action targeting the androgen receptor (AR). This guide provides a comprehensive comparison of the preclinical efficacy of this compound in reducing Prostate-Specific Antigen (PSA) levels against standard therapies, namely enzalutamide and abiraterone.

Executive Summary

This compound is a novel small molecule inhibitor that targets the Binding Function 3 (BF3) pocket of the androgen receptor. This mechanism is fundamentally different from standard anti-androgen therapies like enzalutamide, which competitively inhibits ligand binding to the androgen-binding site, and abiraterone, which inhibits androgen synthesis. Preclinical data demonstrates that this compound effectively reduces PSA levels in both androgen-sensitive and enzalutamide-resistant prostate cancer cell lines. In vivo studies further support its potency, showing a significant decrease in serum PSA levels comparable to that of enzalutamide. This unique mechanism of action suggests this compound may offer a valuable therapeutic option, particularly in cases of resistance to current standard-of-care treatments.

Data Presentation: Quantitative Comparison of PSA Inhibition

The following tables summarize the quantitative data from preclinical studies, offering a direct comparison of the efficacy of this compound, enzalutamide, and abiraterone in reducing PSA levels.

Table 1: In Vitro Inhibition of PSA Expression

CompoundCell LineIC50 for PSA Inhibition (μM)Notes
This compound LNCaP (Androgen-Sensitive)0.08[1]Demonstrates high potency in androgen-sensitive cells.
MR49F (Enzalutamide-Resistant)0.35[1]Effective in a model of acquired resistance to enzalutamide.
Enzalutamide LNCaP (Androgen-Sensitive)~0.19 (for AR transcriptional activity)[1]Standard second-generation anti-androgen.
MR49F (Enzalutamide-Resistant)Ineffective[1]The cell line is defined by its resistance to enzalutamide.
Abiraterone Acetate LNCaP (Androgen-Sensitive)Concentration-dependent reductionData from separate studies show efficacy in reducing PSA.[2]

Table 2: In Vivo Reduction of Serum PSA in Xenograft Model

Treatment GroupXenograft ModelChange in Serum PSA LevelsSignificance
This compound LNCaP Castration-ResistantSignificant decrease, comparable to enzalutamidep < 0.01 compared to vehicle control[1]
Enzalutamide LNCaP Castration-ResistantSignificant decreasep < 0.01 compared to vehicle control[1]
Vehicle Control LNCaP Castration-Resistant--

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of these findings.

Cell Culture and Maintenance
  • Cell Lines:

    • LNCaP: An androgen-sensitive human prostate adenocarcinoma cell line. These cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and maintained at 37°C in a 5% CO2 incubator.[1]

    • MR49F: An enzalutamide-resistant prostate cancer cell line derived from LNCaP cells. Culture conditions are the same as for LNCaP cells, with the addition of enzalutamide to the medium to maintain resistance.

  • Subculture: Cells are passaged upon reaching 70-80% confluency using Trypsin-EDTA.

In Vitro PSA Quantification Assay
  • Cell Seeding: LNCaP or MR49F cells are seeded in appropriate multi-well plates and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound, enzalutamide, or abiraterone acetate. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Cells are incubated for a specified period (e.g., 72 hours).[2]

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • PSA Measurement: The concentration of secreted PSA in the supernatant is quantified using a commercially available PSA ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.[3][4][5][6][7]

  • Data Analysis: The IC50 values (the concentration of the compound that inhibits PSA secretion by 50%) are calculated from the dose-response curves.

Castration-Resistant Xenograft Model
  • Animal Model: Male immunodeficient mice (e.g., NOD-SCID) are used.

  • Tumor Cell Implantation: LNCaP cells are suspended in a suitable matrix (e.g., Matrigel) and injected subcutaneously into the flanks of the mice.

  • Castration and Tumor Growth: Once tumors reach a specified volume, the mice are surgically castrated to create a castration-resistant prostate cancer model. Tumors are allowed to regrow to pre-castration levels.

  • Treatment Administration: Mice are randomized into treatment groups and receive daily intraperitoneal (IP) injections of this compound, enzalutamide, or a vehicle control.[1]

  • Monitoring: Tumor volume and serum PSA levels are monitored regularly (e.g., weekly). Blood samples are collected for PSA analysis.

  • Endpoint: The study is concluded after a predetermined period, and tumors and blood are collected for final analysis.

Signaling Pathways and Mechanisms of Action

The distinct mechanisms by which this compound and standard therapies inhibit androgen receptor signaling are key to understanding their potential clinical applications.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR AR_complex Activated AR Complex Androgen->AR_complex HSP Heat Shock Proteins (HSP) AR->HSP Bound in inactive state AR->AR_complex VPC13566 This compound VPC13566->AR Binds to BF3 Pocket AR_dimer AR Dimer VPC13566->AR_dimer Inhibits Nuclear Translocation Enzalutamide Enzalutamide Enzalutamide->AR Competitively Inhibits Enzalutamide->AR_dimer Inhibits Nuclear Translocation Abiraterone Abiraterone Abiraterone->Androgen Inhibits CYP17A1 Androgen_precursors Androgen Precursors Androgen_precursors->Androgen CYP17A1 AR_complex->AR_dimer Nuclear Translocation & Dimerization ARE Androgen Response Element (ARE) AR_dimer->ARE Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription PSA PSA Protein Gene_Transcription->PSA

Caption: Mechanism of Action of this compound and Standard Therapies.

This compound's unique binding to the BF3 pocket of the AR interferes with the receptor's interaction with co-chaperone proteins, which is essential for its proper folding, stability, and subsequent nuclear translocation.[1] This disruption of the AR's functional conformation is a novel approach to inhibiting its activity. In contrast, enzalutamide directly competes with androgens for the ligand-binding domain, thereby preventing AR activation. Abiraterone acts upstream by inhibiting the CYP17A1 enzyme, which is crucial for the synthesis of androgens.

Experimental Workflow

The following diagram outlines the typical preclinical workflow for evaluating the efficacy of a novel compound like this compound on PSA levels.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Prostate Cancer Cell Culture (LNCaP, MR49F) Treatment_vitro Treatment with this compound, Enzalutamide, Abiraterone Cell_Culture->Treatment_vitro PSA_Assay PSA Quantification (ELISA) Treatment_vitro->PSA_Assay Data_Analysis_vitro IC50 Determination PSA_Assay->Data_Analysis_vitro Xenograft Establish Castration-Resistant Xenograft Model Data_Analysis_vitro->Xenograft Promising In Vitro Results Treatment_vivo Systemic Treatment with This compound, Enzalutamide Xenograft->Treatment_vivo Monitoring Monitor Tumor Growth & Serum PSA Treatment_vivo->Monitoring Data_Analysis_vivo Comparative Efficacy Analysis Monitoring->Data_Analysis_vivo

Caption: Preclinical evaluation workflow for anti-prostate cancer agents.

Conclusion

The preclinical evidence strongly suggests that this compound is a potent inhibitor of androgen receptor signaling with a novel mechanism of action. Its ability to significantly reduce PSA levels in both androgen-sensitive and, crucially, enzalutamide-resistant prostate cancer models highlights its potential as a future therapeutic agent. The distinct binding site on the AR offers a promising strategy to circumvent known resistance mechanisms to current standard-of-care therapies. Further clinical investigation is warranted to determine the safety and efficacy of this compound in patients with advanced prostate cancer, including those who have developed resistance to existing treatments. This comparative guide provides a foundational understanding for researchers and drug development professionals to appreciate the potential of this next-generation androgen receptor inhibitor.

References

Safety Operating Guide

Personal protective equipment for handling VPC-13566

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

This document provides essential safety, handling, and disposal information for VPC-13566, a potent androgen receptor (AR) inhibitor. It is intended for researchers, scientists, and drug development professionals. This compound is a small molecule that specifically targets the Binding Function 3 (BF3) pocket of the AR, thereby inhibiting its transcriptional activity.[1][2][3][4] It has been shown to be effective in vitro against various prostate cancer cell lines, including those resistant to enzalutamide, and in vivo in mouse xenograft models.

Hazard Identification and Personal Protective Equipment (PPE)

As a novel chemical compound, the full toxicological properties of this compound may not be fully known. Therefore, it is crucial to handle this compound with care in a laboratory setting.

Standard Laboratory PPE should be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other appropriate chemical-resistant gloves.

  • Body Protection: A lab coat is mandatory.

  • Respiratory Protection: For operations that may generate dust or aerosols, a properly fitted respirator is recommended.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Storage and Handling

Proper storage is critical to maintain the stability and efficacy of this compound.

FormStorage TemperatureShelf LifeNotes
Solid Powder -20°C>2 yearsStore in a dry, dark place.
In Solvent (e.g., DMSO) -80°CUp to 6 monthsAliquot to avoid repeat freeze-thaw cycles.
-20°CUp to 1 monthFor shorter-term storage.

Handling:

  • This compound is typically shipped at ambient temperature as a non-hazardous chemical.[2]

  • It is a white to off-white solid powder.[2]

  • For reconstitution, this compound is soluble in DMSO.[2]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations for chemical waste. It is recommended to consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.

General Disposal Guidelines:

  • Unused Compound: Collect in a designated, labeled hazardous waste container.

  • Contaminated Materials: Gloves, pipette tips, and other disposables that have come into contact with this compound should be collected in a sealed bag and disposed of as chemical waste.

  • Solutions: Liquid waste containing this compound should be collected in a properly labeled, sealed container for hazardous waste disposal. Do not pour down the drain.

Experimental Protocols

The following are summaries of experimental protocols for key assays involving this compound, based on published research.

Cell Viability (MTS) Assay

This assay is used to determine the effect of this compound on the proliferation of prostate cancer cell lines.

Methodology:

  • Cell Seeding: Plate LNCaP, enzalutamide-resistant (e.g., MR49F), and AR-negative (e.g., PC3) cells in 96-well plates.

  • Treatment: After allowing cells to attach, treat them with a dose range of this compound.

  • Incubation: Incubate the cells for a specified period (e.g., 4 days).

  • MTS Reagent: Add MTS reagent to each well and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance at the appropriate wavelength to determine cell viability.

Example Data:

Cell LineIC50 Value (µM)
LNCaP0.15
Enzalutamide-Resistant (MR49F)0.07
PC3 (AR-negative)No effect
AR Transcriptional Activity (PSA) Assay

This assay measures the ability of this compound to inhibit the transcriptional activity of the androgen receptor by quantifying the expression of prostate-specific antigen (PSA), an AR-regulated gene.

Methodology:

  • Cell Culture: Culture LNCaP cells in media supplemented with charcoal-stripped serum to reduce background androgen levels.

  • Stimulation and Treatment: Stimulate the cells with a synthetic androgen (e.g., R1881) and treat with this compound or a vehicle control (DMSO).

  • Incubation: Incubate for a defined period (e.g., 3 days).

  • PSA Measurement: Collect the cell culture media and measure the concentration of secreted PSA using an appropriate ELISA kit.

Mechanism of Action and Signaling Pathway

This compound functions by binding to the Binding Function 3 (BF3) pocket on the androgen receptor. This binding event displaces co-chaperone proteins, such as BAG1L, which are necessary for the proper folding, stabilization, and nuclear translocation of the AR. By disrupting these interactions, this compound prevents the AR from moving to the nucleus and activating the transcription of its target genes, which are involved in prostate cancer cell growth and survival.

Caption: Mechanism of action of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.